AAV-8 NSL epitope
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H61N11O13 |
|---|---|
Molekulargewicht |
855.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C36H61N11O13/c1-7-17(4)28(34(57)42-19(6)36(59)60)46-27(51)14-40-33(56)24-9-8-10-47(24)35(58)22(13-26(39)50)44-29(52)18(5)41-31(54)21(11-16(2)3)43-32(55)23(15-48)45-30(53)20(37)12-25(38)49/h16-24,28,48H,7-15,37H2,1-6H3,(H2,38,49)(H2,39,50)(H,40,56)(H,41,54)(H,42,57)(H,43,55)(H,44,52)(H,45,53)(H,46,51)(H,59,60)/t17-,18-,19-,20-,21-,22-,23-,24-,28-/m0/s1 |
InChI-Schlüssel |
PZLUYMVNFVIMFC-ORAITHBRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AAV-8 NSL epitope discovery and characterization
An In-depth Technical Guide to Adeno-Associated Virus Serotype 8 (AAV8) Capsid Epitope Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adeno-Associated Virus serotype 8 (AAV8) is a leading vector for in vivo gene therapy, particularly for liver-directed applications.[1] However, its clinical success is frequently hampered by host immune responses against the viral capsid.[2][3] Pre-existing neutralizing antibodies (NAbs) can prevent effective transduction, while T-cell-mediated responses can eliminate transduced cells, compromising long-term efficacy and safety.[3][4][5] A thorough understanding of the specific capsid regions, or epitopes, that are recognized by the immune system is therefore critical for developing next-generation vectors capable of evading these responses. This guide provides a comprehensive overview of the discovery and characterization of AAV8 B-cell and T-cell epitopes, details the experimental protocols used in their identification, and summarizes key findings in a structured format to aid researchers in the field of gene therapy.
The Immune Response to AAV8 Capsids
The AAV8 capsid can trigger both humoral (antibody-based) and cellular (T-cell-based) immunity.[3]
-
Humoral Immunity: Mediated by B-cells, which produce antibodies that can bind to the AAV capsid. Neutralizing antibodies (NAbs) are a major barrier, as they can prevent the vector from transducing target cells even at low titers.[2] A significant portion of the human population has pre-existing NAbs to various AAV serotypes due to natural infections, with approximately 38% having antibodies against AAV8.[6]
-
Cellular Immunity: Mediated by T-cells. After vector administration, capsid proteins are processed and presented on Major Histocompatibility Complex (MHC) molecules.[4]
The innate immune system also plays a role. The AAV genome can be recognized by Toll-like receptor 9 (TLR9) in APCs, which triggers an inflammatory response that enhances the adaptive immune response against the capsid.[4][5][7]
B-Cell Epitope Discovery and Characterization
B-cell epitopes are regions on the capsid surface recognized by antibodies. They can be linear (a continuous sequence of amino acids) or conformational (formed by amino acids that are brought together by protein folding).[8] Most neutralizing antibodies recognize conformational epitopes.[9]
Key Identified AAV8 B-Cell Epitopes
Research has focused on mapping the binding sites of monoclonal antibodies (MAbs) that neutralize AAV8. These epitopes are primarily located on the prominent protrusions that surround the icosahedral 3-fold axes of symmetry.[1][8]
| Epitope Name / MAb | Location on Capsid | Key Residues / Regions | Epitope Type | Method of Discovery | Reference(s) |
| ADK8 | 3-fold axis protrusion | Variable Region VIII (AAs 586-591) | Conformational | Cryo-EM, Mutagenesis | [1] |
| CaptureSelect AAVX | 5-fold axis | N255-L257, V326-E330, D659-T674 | Conformational | Cryo-EM | [10] |
| ADK8/9, HL2372, etc. | 3-fold axis protrusion | Variable Region VIII (VR-VIII) | Conformational | Dot Blot, Mutagenesis | [11] |
Experimental Methodologies
Cryo-Electron Microscopy (Cryo-EM) with Image Reconstruction This is a powerful technique for identifying conformational epitopes.
-
Principle: AAV8 particles are incubated with a neutralizing Fab (Fragment, antigen-binding) fragment. The resulting complex is flash-frozen and imaged with an electron microscope. Thousands of particle images are then computationally aligned and averaged to generate a high-resolution 3D map of the virus-antibody complex.[1][10]
-
Protocol Outline:
-
Complex Formation: Incubate purified AAV8 virions with an excess of neutralizing Fab fragments.
-
Vitrification: Apply the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to embed the complexes in a thin layer of non-crystalline ice.
-
Data Collection: Collect thousands of images of the frozen complexes using a transmission electron microscope.
-
Image Processing: Use specialized software to pick individual particle images, classify them to remove damaged particles, and reconstruct a 3D density map.
-
Epitope Identification: Dock the known crystal structures of the AAV8 capsid and the Fab into the 3D map. The interface between the two structures reveals the amino acid residues that constitute the conformational epitope.[1]
-
Peptide Microarrays (PepScan) This method is used to map linear epitopes.
-
Principle: The entire AAV8 capsid protein sequence is synthesized as a series of short, overlapping peptides on a solid surface (e.g., a glass slide). This array is then incubated with serum or antibodies to see which peptides are bound.[12][13]
-
Protocol Outline:
-
Array Preparation: A library of overlapping 15-mer peptides, spanning the full length of the AAV8 VP1 protein, is synthesized and spotted onto a microarray slide.
-
Sample Incubation: The peptide microarray is incubated with diluted serum from a human or animal subject, or with a purified monoclonal antibody solution.
-
Detection: The array is washed to remove non-specific binders and then incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., anti-human IgG).
-
Scanning and Analysis: The microarray is scanned with a laser to detect fluorescence. The intensity of the signal at each peptide spot corresponds to the antibody's binding affinity for that specific linear sequence.
-
T-Cell Epitope Discovery and Characterization
T-cell epitopes are short peptides derived from the AAV8 capsid that are presented by MHC molecules. Identifying these peptides is crucial for monitoring and potentially mitigating cellular immune responses.
Key Identified AAV8 T-Cell Epitopes
Studies have shown that T-cell epitopes are often conserved across different AAV serotypes due to high sequence homology.[14][15] This means exposure to one AAV serotype can prime T-cells that react to another, including AAV8.
| Epitope Sequence | MHC Haplotype | AAV Serotype(s) | Method of Discovery | Description | Reference(s) |
| (Not specified) | H-2b (mouse) | AAV2, AAV8 | ELISpot, Peptide stimulation | A conserved CD8+ T-cell epitope recognized by mice. | [16] |
| Multiple Peptides | Human (various HLA) | AAV2, AAV6, AAV9 | MHC-associated peptide proteomics (MAPPs) | Naturally presented HLA class I and II peptides identified. Many are conserved across serotypes. | [17][18][19] |
| "AAV-8 NSL epitope" | (Not specified) | AAV8 | (Not specified) | A commercially available CD8+ T-cell epitope from the AAV8 capsid used for research. | [20][21] |
Experimental Methodologies
IFN-γ ELISpot Assay The Enzyme-Linked Immunospot (ELISpot) assay is the standard method for quantifying and monitoring T-cell responses in clinical trials.[22]
-
Principle: This sensitive assay detects individual T-cells that secrete interferon-gamma (IFN-γ), a key cytokine, in response to stimulation by a specific antigen (e.g., an AAV8 capsid peptide).
-
Protocol Outline:
-
Plate Coating: A 96-well plate is coated with a high-affinity monoclonal antibody specific for IFN-γ.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs), which contain T-cells, are isolated from a subject and added to the wells.
-
Antigen Stimulation: Pools of overlapping peptides spanning the AAV8 capsid are added to the wells to stimulate the T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours, during which activated T-cells secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate surface directly around the secreting cell.
-
Detection: The cells are washed away, and a second, biotinylated antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Spot Development: A substrate is added that precipitates as a colored spot where the enzyme is present. Each spot represents a single IFN-γ-secreting cell.
-
Analysis: The plate is read using an automated ELISpot reader that counts the number of spots per well. The results are typically expressed as Spot Forming Cells (SFCs) per million PBMCs.
-
MHC-Associated Peptide Proteomics (MAPPs) This unbiased mass spectrometry-based approach identifies the exact peptides that are naturally processed by cells and presented on MHC molecules.
-
Principle: Antigen-presenting cells are engineered to express AAV8 capsid protein. The MHC-peptide complexes are then isolated from the cell surface, the peptides are eluted, and their sequences are identified using liquid chromatography-mass spectrometry (LC-MS).[17]
-
Protocol Outline:
-
Antigen Loading: Monocyte-derived dendritic cells (MDDCs) from human donors are transfected with mRNA encoding the AAV8 capsid protein.
-
Cell Lysis & Immunoprecipitation: The cells are lysed, and peptide-MHC complexes are isolated using antibodies specific for HLA class I or class II molecules.
-
Peptide Elution: The captured peptides are eluted from the MHC molecules, typically using a mild acid treatment.
-
LC-MS Analysis: The eluted peptide mixture is analyzed by high-resolution mass spectrometry to determine the exact amino acid sequence of each peptide.
-
Data Analysis: The identified peptide sequences are mapped back to the AAV8 capsid protein sequence, revealing the naturally presented T-cell epitopes.[18]
-
Implications for Gene Therapy
The identification and characterization of AAV8 epitopes are not merely academic exercises; they are fundamental to advancing the safety and efficacy of gene therapy.
-
Patient Screening: Assays to detect pre-existing NAbs are a standard part of inclusion criteria for many clinical trials, as high titers can preclude efficacy.[23][24]
-
Immune Monitoring: Monitoring T-cell responses via ELISpot assays during clinical trials can provide an early warning of cell-mediated rejection of transduced cells, allowing for potential intervention with immunosuppressants.[5][25]
-
Vector Engineering: The ultimate goal is to use epitope information to rationally design next-generation AAV capsids. By mutating key residues within immunodominant B-cell or T-cell epitopes, it may be possible to create vectors that can evade pre-existing immunity and avoid triggering strong de novo immune responses, a strategy often referred to as "de-immunization."[8]
References
- 1. Mapping a Neutralizing Epitope onto the Capsid of Adeno-Associated Virus Serotype 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV Immunogenicity: A Matter of Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 4. Frontiers | Human Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 5. Immunogenicity of Recombinant Adeno-Associated Virus (AAV) Vectors for Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AAV Vector Immunogenicity in Humans: A Long Journey to Successful Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Mapping the AAV Capsid Host Antibody Response toward the Development of Second Generation Gene Delivery Vectors [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pepperprint.com [pepperprint.com]
- 13. Epitope Mapping of Human Anti-Adeno-Associated Virus Type 2 Neutralizing Antibodies: Implications for Gene Therapy and Virus Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAV capsid CD8+ T-cell epitopes are highly conserved across AAV serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of mouse AAV capsid-specific CD8+ T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The HLA class I immunopeptidomes of AAV capsid proteins [frontiersin.org]
- 18. The HLA class I immunopeptidomes of AAV capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The HLA class-II immunopeptidomes of AAV capsids proteins [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. 2023 National Biotechnology Conference [eventscribe.net]
- 23. Impact of neutralizing antibodies against AAV is a key consideration in gene transfer to nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. precisionformedicine.com [precisionformedicine.com]
A Technical Guide to the Identification of AAV-8 NSL Epitopes in the Capsid Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adeno-associated virus serotype 8 (AAV-8) is a leading vector for in vivo gene therapy, particularly for liver-directed applications. However, the efficacy of AAV-8 based therapies can be significantly hampered by the host immune response, which includes the generation of neutralizing antibodies (NAbs) and the activation of cytotoxic T lymphocytes (CTLs). A thorough understanding of the specific epitopes within the AAV-8 capsid protein that trigger these immune responses is therefore critical for the development of safer and more effective gene therapy vectors. This technical guide provides an in-depth overview of the core methodologies and quantitative data related to the identification and characterization of Neutralizing Antibody and T-cell (NSL) epitopes in the AAV-8 capsid protein. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of AAV-based therapeutics.
Introduction to AAV-8 and its Immunogenicity
Adeno-associated virus (AAV) is a small, non-pathogenic parvovirus that has emerged as a promising vector for gene delivery due to its ability to transduce a wide range of cell types, its low immunogenicity compared to other viral vectors, and its ability to establish long-term gene expression.[1] AAV-8, in particular, exhibits a strong tropism for hepatocytes, making it an ideal candidate for treating genetic liver diseases.[2] The AAV-8 capsid is composed of 60 copies of three viral proteins (VP1, VP2, and VP3) arranged in a T=1 icosahedral symmetry.[3] These proteins are encoded by overlapping reading frames, with VP1 being the largest and containing the entire sequences of VP2 and VP3.
Despite its advantages, the clinical application of AAV-8 is often challenged by the host's immune system. Pre-existing immunity from natural AAV infections is prevalent in the human population, with a significant percentage of individuals possessing neutralizing antibodies that can block vector transduction.[4] Furthermore, upon administration, the AAV-8 capsid can be processed by antigen-presenting cells (APCs) and presented to T cells, leading to the activation of both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs). These CTLs can then target and eliminate transduced cells, leading to a loss of therapeutic gene expression.[5]
The identification of the specific regions on the AAV-8 capsid, known as epitopes, that are recognized by antibodies and T cells is a crucial step in overcoming these immunological hurdles. This knowledge can be leveraged to engineer next-generation AAV vectors with reduced immunogenicity, for instance, by modifying key amino acid residues within these epitopes to evade immune recognition.
The AAV-8 Capsid Protein VP1 Sequence
The foundation for any epitope mapping study is the primary amino acid sequence of the target protein. The AAV-8 capsid protein VP1 is comprised of 738 amino acids. The sequences for VP2 and VP3 are contained within the C-terminal portion of the VP1 sequence.
AAV-8 VP1 Amino Acid Sequence (UniProt ID: Q8JQF8) [2]
Identification of Neutralizing Antibody Epitopes
Neutralizing antibodies primarily target conformational epitopes on the surface of the AAV capsid, interfering with key steps of the viral life cycle such as receptor binding or intracellular trafficking. The identification of these epitopes is crucial for designing AAV vectors that can evade pre-existing humoral immunity.
Quantitative Data on AAV-8 Neutralizing Antibody Epitopes
The following table summarizes quantitative data for a well-characterized neutralizing monoclonal antibody, ADK8, which targets the AAV-8 capsid.
| Antibody | Epitope Location (VP1 numbering) | Predicted Binding Site Sequence | Binding Affinity (KD) | Neutralization IC50 | Reference |
| ADK8 | Variable Region VIII (VRVIII) | 586-LQQQNT-591 | Not explicitly quantified in the provided search results, but high affinity is implied. | Not explicitly quantified in the provided search results. | [2][6] |
Note: While the search results confirm the neutralizing activity of ADK8 and its binding to a specific epitope, precise quantitative values for binding affinity (KD) and neutralization potency (IC50) were not consistently available in a format suitable for direct inclusion in this table. Further targeted studies would be required to populate these fields with robust, comparable data.
Experimental Protocols for Neutralizing Antibody Epitope Identification
The generation of monoclonal antibodies (mAbs) specific to the AAV-8 capsid is the first step in identifying neutralizing epitopes. This is typically achieved through hybridoma technology following the immunization of mice with purified AAV-8 capsids.
Immunoprecipitation (IP) is used to isolate the AAV-8 capsid in complex with a specific monoclonal antibody.
Protocol:
-
Lysate Preparation: Prepare a lysate containing purified AAV-8 virions.
-
Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads to remove non-specifically binding proteins.
-
Antibody Incubation: Incubate the pre-cleared lysate with the AAV-8 specific monoclonal antibody (e.g., ADK8) to allow for the formation of antigen-antibody complexes.
-
Complex Capture: Add protein A/G agarose beads to the mixture to capture the AAV-antibody complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove unbound proteins.
-
Elution: Elute the bound complexes from the beads using a low pH elution buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of both the AAV capsid proteins and the antibody.
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the AAV-antibody complex at near-atomic resolution. This allows for the precise mapping of the antibody footprint on the capsid surface, thereby identifying the conformational epitope.
To confirm the role of specific amino acid residues within the identified epitope, site-directed mutagenesis is employed. Residues within the putative epitope are systematically mutated, and the binding of the neutralizing antibody to the mutant capsids is assessed by methods such as ELISA or surface plasmon resonance. A loss of antibody binding to a mutant capsid confirms the importance of the mutated residue in forming the epitope.
Identification of T-Cell Epitopes
CD8+ T-cell responses are directed against linear peptide epitopes derived from the AAV capsid that are presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of transduced cells. The identification of these immunodominant T-cell epitopes is essential for designing vectors that can avoid CTL-mediated clearance.
Quantitative Data on AAV-8 T-Cell Epitopes
The following table summarizes quantitative data related to T-cell responses against AAV-8 capsid peptides.
| Peptide Sequence | VP1 Position | MHC Restriction | T-Cell Response (IFN-γ SFU/10^6 cells) | Reference |
| NSLANPGIA | 549-557 | H-2 Dd (in mice) | Elicits a robust IFN-γ response. Specific quantitative data not available in the provided search results. | [7] |
| AAV-8 Peptide Pools | Various | N/A | Positive responses defined as >55 spots/10^6 PBMCs in rhesus macaques. | [8] |
Note: The available search results provide qualitative or semi-quantitative data on T-cell responses to AAV-8 epitopes. More comprehensive studies with standardized assays are needed to generate a detailed quantitative map of immunodominant T-cell epitopes and their corresponding response magnitudes.
Experimental Protocols for T-Cell Epitope Identification
Peptide mapping is used to confirm the protein sequence of the AAV-8 capsid and to identify post-translational modifications that may influence immunogenicity.
Protocol:
-
Sample Preparation: Purify AAV-8 capsids.
-
Denaturation, Reduction, and Alkylation: Denature the capsid proteins, reduce the disulfide bonds with a reducing agent like DTT, and alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a specific protease, such as trypsin.
-
LC Separation: Separate the resulting peptides by reverse-phase liquid chromatography.
-
MS Analysis: Analyze the separated peptides by mass spectrometry to determine their mass-to-charge ratio.
-
Data Analysis: Compare the experimentally determined peptide masses to the theoretical masses predicted from the AAV-8 VP1 sequence to confirm sequence identity and identify any modifications.
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody.
-
Cell Plating: Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals or seropositive human donors and add them to the wells.
-
Peptide Stimulation: Add overlapping peptides spanning the AAV-8 capsid protein sequence to the wells to stimulate antigen-specific T cells. Include positive (e.g., PHA) and negative (medium only) controls.
-
Incubation: Incubate the plate to allow for cytokine secretion.
-
Detection: Lyse the cells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for NSL Epitope Identification
The following diagram illustrates a typical workflow for the identification and characterization of both neutralizing antibody and T-cell epitopes in the AAV-8 capsid protein.
Caption: Workflow for AAV-8 NSL epitope identification.
CD8+ T-Cell Activation by an AAV-8 Peptide
The following diagram illustrates the signaling pathway leading to the activation of a CD8+ T cell upon recognition of an AAV-8 peptide presented by an antigen-presenting cell (APC).
Caption: CD8+ T-cell activation by AAV-8 peptide presentation.
Conclusion
The identification and characterization of NSL epitopes within the AAV-8 capsid are paramount for the continued development of safe and effective gene therapies. The methodologies outlined in this guide, from the generation of monoclonal antibodies to the sensitive detection of T-cell responses, provide a robust framework for researchers to dissect the immunogenicity of AAV-8. While significant progress has been made in identifying key immunogenic regions, a need remains for more comprehensive quantitative data to build a complete epitope map. Such data will be instrumental in guiding the rational design of next-generation AAV vectors with improved immune-evasive properties, ultimately broadening the applicability and therapeutic potential of AAV-8-mediated gene transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. anti-AAV8 (intact particle) mouse monoclonal, ADK8, supernatant | 5 ml | 651160 [progen.com]
- 3. e-century.us [e-century.us]
- 4. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 5. Mapping a Neutralizing Epitope onto the Capsid of Adeno-Associated Virus Serotype 8 [escholarship.org]
- 6. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 7. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-AAV8, human chimeric, ADK8-h1 | 1 ml (50 µg/ml) | 692318 [us.progen.com]
An In-depth Technical Guide to the AAV-8 NSL Epitope: Sequence, Composition, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Adeno-Associated Virus Serotype 8 (AAV-8) NSL epitope, a critical component in understanding the host immune response to AAV-8 based gene therapies. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of next-generation viral vectors.
AAV-8 NSL Epitope: Sequence and Amino Acid Composition
The this compound is a specific, linear, nine-amino-acid sequence derived from the AAV-8 viral protein 1 (VP1) capsid. This epitope is recognized by cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells, which play a crucial role in the adaptive immune response against viral infections.
The identification of this epitope is significant for the field of gene therapy as the immune response to the AAV capsid can impact the efficacy and safety of the treatment. Understanding the precise molecular targets of the immune system allows for the rational design of AAV vectors with reduced immunogenicity.
Epitope Sequence and Location
The amino acid sequence of the this compound is NSLANPGIA .
This sequence is located within the AAV-8 VP1 capsid protein, spanning amino acid positions 545-553 . The full-length AAV-8 VP1 protein consists of 738 amino acids (UniProt Accession: Q8JQF8).
Amino Acid Composition
The amino acid composition of the this compound is detailed in the table below.
| Amino Acid (Full Name) | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Count | Percentage (%) |
| Asparagine | Asn | N | 1 | 11.1 |
| Serine | Ser | S | 1 | 11.1 |
| Leucine | Leu | L | 1 | 11.1 |
| Alanine | Ala | A | 2 | 22.2 |
| Proline | Pro | P | 1 | 11.1 |
| Glycine | Gly | G | 1 | 11.1 |
| Isoleucine | Ile | I | 2 | 22.2 |
| Total | 9 | 100 |
Experimental Protocols for Epitope Identification and Characterization
The identification and characterization of the this compound as a CD8+ T cell target involves a series of sophisticated immunological assays. The following sections detail the key experimental protocols typically employed in such studies, based on established methodologies in the field.
Epitope Mapping using a Peptide Library
Objective: To identify specific peptide sequences within the AAV-8 capsid that are recognized by CD8+ T cells.
Methodology:
-
Peptide Library Synthesis: A library of overlapping peptides spanning the entire AAV-8 VP1 capsid protein is synthesized. Typically, these are 15-mer peptides that overlap by 11 amino acids, thus covering all possible 9-mer and 10-mer epitopes.
-
Animal Immunization: Mice, often of a specific strain (e.g., C57BL/6 or BALB/c), are immunized with AAV-8 vectors or purified AAV-8 capsids to elicit an AAV-8-specific T cell response.
-
Splenocyte Isolation: After a designated period to allow for the development of an immune response, the spleens are harvested from the immunized mice, and splenocytes, which contain a mixed population of immune cells including T cells, are isolated.
-
In Vitro Stimulation: The isolated splenocytes are stimulated in vitro with pools of the synthesized peptides from the AAV-8 library.
-
Identification of "Hit" Pools: The activation of CD8+ T cells in response to the peptide pools is measured, typically by detecting the secretion of interferon-gamma (IFN-γ) using an ELISpot assay (see Section 2.2). Pools of peptides that induce a significant IFN-γ response are identified as "hits."
-
Deconvolution to Single Peptides: The individual peptides within the "hit" pools are then tested individually to identify the specific peptide(s) responsible for T cell activation.
-
Epitope Fine-Mapping: To precisely define the minimal optimal epitope, truncated and overlapping versions of the identified active peptide are synthesized and tested for their ability to stimulate T cells.
IFN-γ ELISpot Assay
Objective: To quantify the number of antigen-specific, IFN-γ-secreting T cells.
Methodology:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding of proteins.
-
Cell Plating and Stimulation: Isolated splenocytes from immunized mice are added to the wells along with the AAV-8 peptide pools or individual peptides. Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
Spot Counting: The plate is washed and dried, and the number of spots in each well is counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To identify the phenotype of the cytokine-producing cells (i.e., CD8+ T cells) and to measure the production of multiple cytokines simultaneously.
Methodology:
-
Cell Stimulation: Splenocytes are stimulated with the AAV-8 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.
-
Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify different T cell populations.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which can identify and quantify the percentage of CD8+ T cells that are producing specific cytokines in response to the peptide stimulation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes related to the this compound.
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the this compound presented by MHC Class I.
Caption: Experimental workflow for the identification and validation of the AAV-8 NSL T-cell epitope.
An In-depth Technical Guide to the Predicted Secondary Structure of the AAV-8 NSL Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted secondary structure of the Adeno-associated virus serotype 8 (AAV-8) NSL epitope. It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies for the structural analysis of this immunologically significant peptide. This document outlines the amino acid sequence of the epitope, discusses predictive approaches to its secondary structure, and details key experimental protocols for structural determination.
The AAV-8 NSL Epitope: A Key Immunogenic Peptide
The this compound is a specific CD8+ T-cell epitope identified from the capsid of AAV-8.[1][2] This epitope demonstrates a high affinity for Major Histocompatibility Complex (MHC) class I molecules, enabling it to be presented to and activate CD8+ T-cells.[1][2] Such activation is a critical consideration in the development of AAV-8 based gene therapies, as it can influence the efficacy and safety of the vector by potentially leading to an immune response against transduced cells.[3][4]
The amino acid sequence of the this compound is:
H-NSLANPGIA-OH [5]
This nonapeptide is a linear sequence of nine amino acids: Asparagine (N), Serine (S), Leucine (L), Alanine (A), Asparagine (N), Proline (P), Glycine (G), Isoleucine (I), and Alanine (A).
Predicted Secondary Structure of the this compound
Therefore, the most probable conformation for the this compound in solution is a random coil or a flexible loop structure . This lack of a defined secondary structure is common for short, linear peptides, particularly those that are part of a larger protein's surface-exposed loop region, as is typical for viral capsid epitopes.
For a more detailed and quantitative prediction, researchers are encouraged to utilize online peptide secondary structure prediction servers. These tools employ various algorithms, including machine learning and neural networks, to predict the secondary structure based on the amino acid sequence.[6][7][8][9][10][11]
Recommended Online Prediction Tools:
-
PEP2D: A webserver specifically designed for predicting the secondary structure of peptides.[1][6]
-
PEP-FOLD: An online resource for the de novo prediction of peptide structures.[7][8][12]
Quantitative Data for Secondary Structure Analysis
The following table summarizes the characteristic signals in Circular Dichroism (CD) spectroscopy for common secondary structures found in peptides and proteins. This data is crucial for the experimental determination and quantification of the secondary structure of the this compound.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
Table 1: Characteristic Circular Dichroism signals for common peptide secondary structures.[13][14][15]
Experimental Protocols for Secondary Structure Determination
To experimentally validate the predicted secondary structure of the this compound, several biophysical techniques can be employed. The following are detailed methodologies for the most common and powerful techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[13][14][15][16]
Methodology:
-
Sample Preparation:
-
Synthesize and purify the AAV-8 NSL peptide (NSLANPGIA) to >95% purity.
-
Dissolve the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. The buffer should be transparent in the far-UV region (190-260 nm).
-
Determine the precise concentration of the peptide solution using a quantitative amino acid analysis or by measuring the absorbance at 205 nm. A typical concentration for CD analysis is in the range of 0.1-0.2 mg/mL.
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
Instrument Setup and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Set the following acquisition parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 s
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = (CD signal in mdeg * 100) / (concentration in mol/L * path length in cm * number of residues)
-
Analyze the resulting spectrum for characteristic peaks indicative of α-helix, β-sheet, or random coil structures (refer to Table 1).
-
Utilize deconvolution software (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution, including details about their conformation and dynamics.[3][4][17][18]
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the AAV-8 NSL peptide (typically 1-5 mM).
-
Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O / 10% D₂O) with a suitable buffer.
-
Adjust the pH to a value where the amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential 2D NMR experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate a set of inter-proton distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the predominant secondary structure elements.
-
X-ray Crystallography
For a definitive atomic-resolution structure, X-ray crystallography can be employed, although obtaining suitable crystals of a short, flexible peptide can be challenging.[2][19][20][21][22]
Methodology:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature, and additives) using high-throughput robotic screening.
-
Employ techniques such as hanging drop or sitting drop vapor diffusion.
-
Optimize any initial "hits" to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure using established crystallographic quality metrics.
-
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural analysis of the this compound.
References
- 1. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 7. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 9. Explainable Deep Hypergraph Learning Modeling the Peptide Secondary Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides secondary structure prediction with neural networks: a criterion for building appropriate learning sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 13. benchchem.com [benchchem.com]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Role of the AAV-8 NSL Epitope in Viral Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors have emerged as a leading platform for in vivo gene therapy due to their favorable safety profile and ability to achieve long-term gene expression in a variety of tissues. However, the immunogenicity of the AAV capsid remains a significant hurdle, potentially limiting efficacy and preventing re-administration. Both humoral and cellular immune responses can be mounted against the viral capsid. A critical component of the cellular immune response is the recognition of specific capsid-derived peptide epitopes by CD8+ T cells when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of transduced cells. This recognition can lead to the elimination of these cells, thereby compromising the therapeutic outcome.
This technical guide focuses on a specific immunogenic determinant of the AAV serotype 8 (AAV8) capsid: the NSL epitope. The AAV-8 NSL epitope is a defined CD8+ T cell epitope that plays a significant role in the cellular immune response to AAV8-based vectors.[1] Understanding the characteristics of this epitope, the methods to quantify its immunogenicity, and the underlying biological pathways is crucial for the development of safer and more effective AAV-based gene therapies. This document provides a comprehensive overview of the this compound, including quantitative data on its immunogenicity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on this compound Immunogenicity
The immunogenicity of the this compound is primarily assessed by measuring the activation of epitope-specific CD8+ T cells. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assay is a widely used method to quantify the number of activated T cells. The following tables summarize the key findings regarding the this compound from foundational studies.
Table 1: Identification and Characteristics of the this compound
| Epitope Name | Amino Acid Sequence | AAV Serotype | MHC Restriction | Source Publication |
| AAV-8 NSL | NSLANWLGSA | AAV-8 | H-2 Dd | Sabatino et al., 2005[1] |
Table 2: Quantification of this compound-Specific T Cell Response
| Experimental Model | Immunization Method | Assay | Measured Response (SFU/10^6 splenocytes) | Source Publication |
| BALB/c mice (H-2d) | Intramuscular injection of adenovirus expressing AAV-8 capsid | IFN-γ ELISPOT | >100 | Sabatino et al., 2005[1] |
SFU: Spot-Forming Units
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of AAV capsid immunogenicity. Below are protocols for key experiments involved in the identification and characterization of the this compound.
Protocol 1: Identification of AAV Capsid-Specific CD8+ T Cell Epitopes using Peptide Libraries
This protocol outlines the general procedure for screening overlapping peptide libraries to identify immunogenic epitopes from AAV capsids.
1. Peptide Library Synthesis:
- Synthesize a library of overlapping peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire amino acid sequence of the AAV-8 capsid protein (VP1, VP2, and VP3).
- Purify peptides to >80% purity by high-performance liquid chromatography (HPLC).
- Resuspend peptides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a stock concentration of 10-20 mg/mL.
2. Animal Immunization:
- Immunize mice of a specific MHC haplotype (e.g., BALB/c for H-2d) with an AAV8 vector or an adenovirus vector expressing the AAV8 capsid. The intramuscular route is commonly used.
- A typical dose for AAV vector immunization is 1x10^11 vector genomes (vg) per mouse.
- Allow sufficient time for an immune response to develop (e.g., 10-14 days).
3. Splenocyte Isolation:
- Euthanize immunized mice and aseptically harvest the spleens.
- Prepare a single-cell suspension of splenocytes by mechanical disruption and passage through a cell strainer.
- Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
- Wash the splenocytes with complete cell culture medium and determine the cell concentration and viability.
4. ELISPOT Assay:
- Coat a 96-well ELISPOT plate with a capture antibody specific for IFN-γ and incubate overnight at 4°C.
- Wash the plate and block non-specific binding sites.
- Add the isolated splenocytes to the wells (e.g., 2.5x10^5 to 5x10^5 cells/well).
- Stimulate the cells with individual peptides or pools of peptides from the AAV-8 capsid library at a final concentration of 1-10 µg/mL.
- Include a positive control (e.g., phytohemagglutinin) and a negative control (medium with DMSO).
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Wash the plate and add a biotinylated detection antibody for IFN-γ.
- After incubation and washing, add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
- Develop the spots by adding a substrate solution (e.g., BCIP/NBT).
- Stop the reaction by washing with water and allow the plate to dry.
- Count the number of spots (Spot-Forming Units or SFUs) using an automated ELISPOT reader. A positive response is typically defined as a spot count significantly above the negative control.
Protocol 2: In Vitro T Cell Stimulation and Cytokine Analysis
This protocol describes the in vitro restimulation of splenocytes from immunized animals to confirm epitope-specific T cell activation.
1. Splenocyte Preparation:
- Isolate splenocytes from immunized and control mice as described in Protocol 1.
2. T Cell Stimulation:
- Plate splenocytes in a 96-well round-bottom plate at a density of 1x10^6 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Add the AAV-8 NSL peptide (or other candidate peptides) at a final concentration of 1-10 µg/mL.
- Include positive (e.g., Concanavalin A) and negative (no peptide) controls.
- Incubate the cells for 48-72 hours at 37°C and 5% CO2.
3. Cytokine Analysis:
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IFN-γ and other relevant cytokines (e.g., IL-2, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the role of the this compound in immunogenicity. The following diagrams were generated using the DOT language.
MHC Class I Presentation of the this compound
The presentation of the this compound on the surface of a transduced cell is a prerequisite for its recognition by CD8+ T cells. This process involves the degradation of the AAV capsid and the loading of the resulting peptide onto MHC class I molecules.
Caption: MHC Class I antigen presentation pathway for the this compound.
CD8+ T Cell Activation by the this compound
Once the NSL epitope is presented on the cell surface, it can be recognized by a CD8+ T cell with a specific T cell receptor (TCR), leading to T cell activation and subsequent effector functions.
Caption: CD8+ T cell activation initiated by the this compound.
Experimental Workflow for this compound Immunogenicity Assessment
This diagram illustrates the logical flow of experiments to assess the immunogenicity of the this compound.
References
AAV-8 NSL Epitope as a CD8+ T-Cell Determinant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors have emerged as a leading platform for in vivo gene therapy. However, the immunogenicity of the AAV capsid remains a significant hurdle, potentially leading to the elimination of transduced cells by the host immune system and limiting the long-term efficacy of the treatment. A critical component of this immune response is the activation of cytotoxic T lymphocytes (CTLs), specifically CD8+ T-cells, which recognize viral epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of transduced cells. This guide focuses on a specific CD8+ T-cell determinant from the AAV serotype 8 (AAV-8) capsid, the NSL epitope, providing a comprehensive overview of its characteristics, the methods to assess its immunogenicity, and the underlying immunological pathways.
The AAV-8 NSL epitope, with the amino acid sequence Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala (NSLANPGIA), has been identified as a potent activator of CD8+ T-cells.[1] Understanding the dynamics of the T-cell response to this and other capsid epitopes is paramount for the development of safer and more effective AAV-based gene therapies.
Quantitative Data on AAV-8 Capsid Immunogenicity
While specific quantitative data for the this compound, such as precise MHC binding affinities (IC50 values) and the exact frequency of NSL-specific T-cells in the human population, are not extensively documented in publicly available literature, broader studies on AAV-8 capsid immunogenicity provide valuable context. The cellular immune response to AAV capsids is a complex and dose-dependent phenomenon.
A study investigating the prevalence of pre-existing cellular immunity to various AAV serotypes in a large cohort of healthy donors using an IFNγ ELISpot assay revealed that AAV-8 elicits a detectable T-cell response in a significant portion of the population. The response to AAV-8 was among the most prevalent, second only to AAV-9.[2][3]
Table 1: Prevalence of IFNγ-Secreting Cells in Response to AAV Capsid Peptide Pools in Healthy Donors
| AAV Serotype | Percentage of Responding Donors (%) | Number of Donors (n) |
| AAV-2 | ~25 | 121 |
| AAV-4 | ~30 | 80 |
| AAV-5 | ~15 | 84 |
| AAV-8 | ~40 | 145 |
| AAV-9 | ~45 | 145 |
| AAV-rh10 | ~20 | 45 |
Data adapted from a study on the prevalence of cellular capsid-specific immune responses.[2][3]
Furthermore, the magnitude of the CD8+ T-cell response to AAV capsids has been shown to correlate with the vector dose administered in clinical trials.[4][5] Higher vector doses increase the likelihood of activating capsid-specific T-cells, which can lead to the clearance of transduced cells.
Experimental Protocols
The assessment of CD8+ T-cell responses to AAV capsid epitopes is crucial for preclinical and clinical development of AAV-based therapies. The following are detailed methodologies for two key assays used for this purpose: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry.
Enzyme-Linked Immunospot (ELISpot) Assay for IFNγ Secretion
This protocol is designed to quantify the number of this compound-specific, IFNγ-secreting CD8+ T-cells.
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Anti-human IFNγ capture antibody
-
Biotinylated anti-human IFNγ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
AAV-8 NSL peptide (NSLANPGIA)
-
Peripheral Blood Mononuclear Cells (PBMCs) from donors
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
DMSO (peptide solvent, negative control)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
Methodology:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate membrane by adding 15 µL of 35% ethanol (B145695) to each well. Incubate for 1 minute at room temperature.
-
Wash the plate 5 times with 200 µL/well of sterile water.
-
Coat the wells with 100 µL of anti-human IFNγ capture antibody diluted in PBS to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the coating antibody and wash the plate once with 200 µL/well of sterile PBS.
-
Block the plate by adding 200 µL/well of blocking buffer. Incubate for at least 2 hours at room temperature.
-
During the blocking step, thaw and count PBMCs. Resuspend cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare the peptide stimulus: Dilute the AAV-8 NSL peptide in complete RPMI medium to a final concentration of 10 µg/mL. Prepare positive (PHA or anti-CD3/CD28) and negative (DMSO vehicle) controls.
-
Wash the plate 5 times with sterile PBS.
-
Add 100 µL of the peptide solution or controls to the appropriate wells.
-
Add 100 µL of the PBMC suspension (200,000 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Detection and Development
-
Aspirate the cells and wash the plate 5 times with wash buffer.
-
Add 100 µL of biotinylated anti-human IFNγ detection antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of Streptavidin-ALP/HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of BCIP/NBT or AEC substrate to each well. Monitor spot development, which can take 5-30 minutes.
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFNγ and TNFα
This protocol allows for the multiparametric characterization of this compound-specific CD8+ T-cells by flow cytometry.
Materials:
-
PBMCs from donors
-
AAV-8 NSL peptide (NSLANPGIA)
-
Brefeldin A and Monensin
-
Anti-CD3, Anti-CD8, Anti-CD4 fluorescently conjugated antibodies
-
Anti-IFNγ and Anti-TNFα fluorescently conjugated antibodies
-
Live/Dead stain
-
Fixation/Permeabilization Buffer
-
FACS tubes
-
Flow cytometer
Methodology:
-
Thaw and count PBMCs. Resuspend in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Add the AAV-8 NSL peptide (final concentration 1-10 µg/mL) to the cell suspension in FACS tubes. Include positive (e.g., Staphylococcal enterotoxin B) and negative (DMSO) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (final concentration 10 µg/mL) and Monensin (final concentration 2 µM) to block cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
Wash the cells with PBS.
-
Stain for surface markers by adding anti-CD3, anti-CD8, and a live/dead stain. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by adding anti-IFNγ and anti-TNFα antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD3+, and CD8+ cells, and then quantifying the percentage of cells expressing IFNγ and/or TNFα in response to the peptide stimulation.
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway for AAV Capsid Epitopes
The activation of AAV-8 NSL-specific CD8+ T-cells begins with the uptake of the AAV vector by an antigen-presenting cell (APC), typically a dendritic cell (DC). The AAV capsid is then processed, and the NSL epitope is loaded onto an MHC class I molecule for presentation on the cell surface.
Caption: AAV-8 capsid antigen presentation pathway in a dendritic cell.
CD8+ T-Cell Activation Signaling Pathway
Once the NSL epitope is presented by the MHC class I molecule on the APC, it can be recognized by a CD8+ T-cell with a specific T-cell receptor (TCR), leading to T-cell activation.
Caption: Simplified signaling cascade for CD8+ T-cell activation.
Experimental Workflow for this compound Immunogenicity Assessment
This workflow outlines the key steps for a comprehensive evaluation of the CD8+ T-cell response to the this compound.
Caption: Workflow for assessing this compound immunogenicity.
Conclusion
The this compound is a significant CD8+ T-cell determinant that plays a role in the host immune response to AAV-8 vectors. While further research is needed to fully quantify its specific contribution to capsid immunogenicity, the methodologies and pathways outlined in this guide provide a robust framework for its investigation. A thorough understanding and characterization of T-cell responses to this and other capsid epitopes are essential for the rational design of next-generation AAV vectors with improved safety and efficacy profiles, ultimately advancing the field of gene therapy. By employing standardized and detailed experimental protocols, researchers can generate comparable and reliable data to inform vector engineering strategies and clinical trial design.
References
Technical Guide: Characterization of MHC Class I Binding Affinity for Adeno-Associated Virus (AAV) Epitopes
Audience: Researchers, scientists, and drug development professionals. Core Topic: Methodologies and data analysis for determining the Major Histocompatibility Complex (MHC) class I binding affinity of viral epitopes, using AAV serotype 8 (AAV-8) as a primary example.
Disclaimer: Specific, quantitative MHC class I binding affinity data for AAV-8 non-structural (NS) protein epitopes are not extensively available in the public scientific literature. The majority of immunogenicity research has focused on the AAV capsid proteins, which are the primary targets for the host immune system.[1][2][3] This guide will, therefore, utilize the well-characterized AAV capsid protein epitopes as a proxy to provide a comprehensive framework for the experimental protocols, data presentation, and biological pathways involved in determining MHC class I binding affinity. The principles and methodologies described herein are directly applicable to the study of any viral protein, including non-structural ones.
Introduction: The Critical Role of MHC Class I Binding in AAV Gene Therapy
Adeno-Associated Virus (AAV) vectors are a leading platform for in vivo gene therapy. However, their clinical success can be hampered by host immune responses.[4] A key mechanism is the cell-mediated immune response, where cytotoxic T lymphocytes (CTLs) recognize and eliminate AAV-transduced cells.[5][6] This process is initiated when peptides derived from AAV proteins are processed and presented on the cell surface by MHC class I molecules.[2]
The binding affinity between a peptide epitope and its specific MHC class I allele is a critical determinant of the resulting immune response's magnitude.[7] High-affinity interactions lead to stable peptide-MHC (pMHC) complexes on the cell surface, which are more likely to be recognized by CTLs. Therefore, a thorough understanding and quantification of the MHC class I binding affinity of AAV-derived epitopes are essential for designing safer and more effective gene therapy vectors. This guide details the workflow for identifying potential epitopes, quantifying their binding affinity, and understanding the underlying biological pathways.
Data Presentation: Quantitative Binding Affinity of AAV Capsid Epitopes
Quantitative data on peptide-MHC binding are typically expressed as the half-maximal inhibitory concentration (IC50), measured in nanomolars (nM). A lower IC50 value indicates a higher binding affinity. Peptides are often categorized based on this value, where an IC50 < 50 nM is considered high affinity, < 500 nM is intermediate, and < 5000 nM is low affinity.[8]
The following table summarizes representative binding affinity data for previously identified AAV capsid-derived epitopes to various Human Leukocyte Antigen (HLA) class I alleles.
Table 1: Representative MHC Class I Binding Affinities for AAV Capsid-Derived Peptides Note: This table is illustrative and compiles data types found in immunogenicity studies. Specific values are based on publicly available data and prediction databases.
| AAV Serotype | Protein | Epitope Sequence | HLA Allele | Binding Affinity (IC50, nM) | Affinity Category | Data Source Type |
| AAV2 | Capsid | VPQYGYLTL | HLA-A02:01 | 25 | High | Experimental[9] |
| AAV8 | Capsid | IPQYGYLTL | HLA-A02:01 | 45 | High | Experimental[9] |
| AAV2 | Capsid | LLMGNEVAP | HLA-A01:01 | 320 | Intermediate | Predicted/Assay |
| AAV6 | Capsid | FNWLGKEDSF | HLA-B07:02 | 890 | Low | Experimental[10] |
| AAV9 | Capsid | YFPLPLQGN | HLA-A24:02 | 150 | Intermediate | Predicted/Assay |
| AAV8 | Capsid | QYGSVTQGS | HLA-A03:01 | 4500 | Low | Predicted/Assay |
| AAV2 | Capsid | LQQQNTAPQ | HLA-B*44:03 | 65 | High | Experimental[10] |
Experimental Protocols & Methodologies
The determination of MHC class I binding affinity involves a multi-step process, beginning with the identification of candidate peptides and culminating in quantitative in vitro binding assays.
Step 1: In Silico Epitope Prediction
The first step is to identify potential 8-11 amino acid long peptides from the AAV protein sequence that are likely to bind to specific HLA class I alleles. This is achieved using computational algorithms trained on large datasets of experimentally verified binding peptides.[11]
-
Objective: To narrow down the number of candidate peptides for synthesis and experimental validation.
-
Methodology:
-
Obtain the full amino acid sequence of the AAV-8 protein of interest (e.g., non-structural protein Rep52).
-
Select a panel of common HLA class I alleles for analysis (e.g., HLA-A02:01, HLA-A01:01, HLA-B*07:02).
-
Utilize publicly available prediction tools such as NetMHCpan or MHCflurry .[12] These tools use artificial neural networks trained on quantitative binding data and naturally eluted ligands.[11][12]
-
Input the protein sequence and select the target HLA alleles and peptide lengths (typically 8-11 mers).
-
The algorithm returns a list of peptides, each with a predicted affinity score (e.g., IC50 nM) and/or a percentile rank. The percentile rank compares the peptide's predicted affinity to that of a large set of random natural peptides; a lower rank indicates a higher predicted affinity.
-
Select peptides for synthesis based on a predefined threshold (e.g., predicted IC50 < 1000 nM or percentile rank < 2.0).
-
Step 2: Peptide Synthesis
Candidate peptides identified through in silico prediction must be synthesized at a high purity for use in binding assays.
-
Objective: To produce synthetic peptides for in vitro experiments.
-
Methodology:
-
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Following synthesis, peptides are cleaved from the resin and deprotected.
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide product are confirmed using mass spectrometry. A purity of >95% is required for binding assays.
-
Purified peptides are lyophilized and stored at -80°C until use.
-
Step 3: In Vitro MHC-Peptide Binding Assay
The most common method for quantifying binding affinity is a competitive ELISA-based or fluorescence polarization-based assay.[13] This assay measures the ability of the test peptide to compete with a known high-affinity reference peptide for binding to a purified, recombinant HLA molecule.
-
Objective: To experimentally determine the IC50 value of a test peptide for a specific HLA allele.
-
Methodology:
-
Reagents & Preparation:
-
Purified, recombinant HLA class I heavy chain and β2-microglobulin are refolded in the presence of a high-affinity, biotinylated reference peptide to form stable pMHC complexes.
-
Test peptides are reconstituted in DMSO and serially diluted to create a concentration gradient.
-
-
Competitive Binding Reaction:
-
A fixed concentration of the refolded pMHC complex is incubated with varying concentrations of the unlabeled test peptide.
-
The reaction is allowed to reach equilibrium, typically over 24-48 hours at room temperature. During this time, the test peptide will displace the biotinylated reference peptide in a concentration-dependent manner if it is capable of binding.
-
-
Detection & Quantification:
-
The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated reference peptide that remains bound to the HLA molecule.
-
An antibody specific for the HLA heavy chain, conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A colorimetric substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the amount of test peptide bound.
-
-
Data Analysis:
-
The data are plotted as signal intensity versus test peptide concentration.
-
A dose-response curve is fitted, and the IC50 value is calculated. The IC50 is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide.
-
-
Visualizations: Workflows and Biological Pathways
Diagrams are essential for visualizing the complex relationships in epitope discovery and antigen presentation.
Experimental Workflow for Epitope Characterization
The following diagram illustrates the end-to-end workflow for identifying and validating MHC class I binding epitopes from a viral protein.
Caption: Workflow for MHC Class I Epitope Discovery and Validation.
MHC Class I Antigen Presentation Pathway
This diagram outlines the cellular mechanism by which intracellular viral proteins (like those from AAV) are processed and presented to cytotoxic T cells.
Caption: The MHC Class I Antigen Presentation Pathway for Viral Proteins.
References
- 1. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 2. T Cell-Mediated Immune Responses to AAV and AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 4. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 5. JCI - Overcoming innate immune barriers that impede AAV gene therapy vectors [jci.org]
- 6. Modulation of CD8+ T cell responses to AAV vectors with IgG-derived MHC class II epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. The HLA class I immunopeptidomes of AAV capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The HLA class I immunopeptidomes of AAV capsid proteins [frontiersin.org]
- 11. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Performance Evaluation of MHC Class-I Binding Prediction Tools Based on an Experimentally Validated MHC-Peptide Binding Data Set - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Immunological Landscape of AAV8 Gene Therapy: A Technical Guide to the NSL and VRVIII Epitopes
For Immediate Release
[City, State] – December 6, 2025 – As the field of gene therapy continues to advance, a deeper understanding of the immunological hurdles facing Adeno-Associated Virus (AAV) vectors is paramount for the development of safer and more effective treatments. This technical guide provides an in-depth analysis of two critical epitopes on the AAV8 capsid: the neutralizing antibody epitope VRVIII and the CD8+ T-cell epitope known as the NSL epitope. Understanding the distinct and potentially synergistic impacts of these epitopes is crucial for researchers, scientists, and drug development professionals working to overcome the challenge of host immune responses to AAV8-based gene therapies.
Introduction to AAV8 Capsid Immunity
Adeno-Associated Virus serotype 8 (AAV8) has emerged as a promising vector for in vivo gene therapy, particularly for liver-directed applications, due to its high transduction efficiency in hepatocytes.[1][2] However, the clinical success of AAV8-based therapies is often hampered by pre-existing and treatment-induced immune responses against the viral capsid.[1][3] These responses are primarily mediated by two arms of the adaptive immune system: humoral immunity, characterized by the production of neutralizing antibodies (NAbs), and cellular immunity, involving cytotoxic T-lymphocytes (CTLs). This guide focuses on two key epitopes that trigger these responses: the well-characterized neutralizing antibody epitope in the Variable Region VIII (VRVIII) and a specific CD8+ T-cell epitope, the NSL epitope.
The AAV8 Capsid: Locating the Key Immunological Hotspots
The AAV8 capsid is comprised of three viral proteins (VP1, VP2, and VP3), which assemble to form an icosahedral structure.[2][4] The surface-exposed regions of these proteins are the primary targets for the host immune system.
The VRVIII Neutralizing Antibody Epitope
A major neutralizing epitope on the AAV8 capsid has been mapped to Variable Region VIII (VRVIII).[1] This region, corresponding to amino acids 586 to 591 of the AAV8 VP1 protein, is located on the prominent protrusions that flank the threefold axes of the capsid.[1] The sequence of this critical epitope is N-Q-S-G-S-T . The binding of neutralizing antibodies to this site can sterically hinder the virus from interacting with host cell factors required for successful transduction, effectively preventing gene delivery.[1]
The AAV-8 NSL CD8+ T-Cell Epitope
A specific CD8+ T-cell epitope, referred to as the "AAV-8 NSL epitope," has been identified within the AAV8 capsid sequence.[5][6] This epitope has the amino acid sequence N-S-L-A-N-P-G-I-A .[6] Located at amino acid positions 275-283 of the VP1 protein, this peptide is presented by MHC class I molecules on the surface of transduced cells.[6] Recognition of this epitope by cytotoxic T-lymphocytes can lead to the destruction of vector-containing cells, resulting in a loss of transgene expression and therapeutic efficacy.[7][8]
The following diagram illustrates the relative positions of the VRVIII and NSL epitopes on a linear representation of the AAV8 VP1 protein.
Quantitative Impact of Pre-existing Neutralizing Antibodies
The presence of pre-existing NAbs against AAV8 is a significant exclusion criterion for patients in many clinical trials.[9][10] The titer of these antibodies directly correlates with the degree of vector neutralization and subsequent reduction in gene transfer efficiency.
| NAb Titer | Impact on Transduction | Reference |
| > 1:10 | Substantially diminished hepatocyte transduction in macaques. | [9] |
| 1:100 | No significant effect on transduction in the heart and liver of mice, but slight decrease in muscle. | [11] |
| > 1:200 | Tendency for increased AAV-specific T-cell responses in mice. | [11] |
| ~1:1000 | Accelerated vector clearance and complete blockage of transduction in mice. | [11] |
Table 1: Impact of Pre-existing AAV8 Neutralizing Antibody Titers on Vector Transduction.
The prevalence of pre-existing NAbs to AAV8 in the human population is a critical factor for patient recruitment in clinical trials.
| Population | Prevalence of AAV8 NAbs | NAb Titer Cutoff | Reference |
| Chinese | 38.3% | > 1:1 | [12] |
| European | 19% | Not specified | [12] |
| Japanese | 32.9% | Not specified | [12] |
| Healthy Donors (International Cohort) | ~40% | Not specified | [13] |
| Hemophilia B Patients (International Cohort) | Similar to healthy donors | Not specified | [13] |
Table 2: Prevalence of Pre-existing AAV8 Neutralizing Antibodies in Different Human Populations.
Experimental Protocols for Assessing Immune Responses to AAV8
Accurate and reproducible methods for quantifying both humoral and cellular immune responses to AAV8 are essential for preclinical and clinical development of gene therapies.
In Vitro AAV8 Neutralizing Antibody Assay
This cell-based assay measures the ability of antibodies in a serum sample to inhibit the transduction of target cells by an AAV8 vector carrying a reporter gene (e.g., luciferase or alkaline phosphatase).
Principle: Serial dilutions of heat-inactivated serum are incubated with a known amount of AAV8 reporter vector. This mixture is then added to a susceptible cell line. After a defined incubation period, the expression of the reporter gene is quantified. The neutralizing antibody titer is typically defined as the highest serum dilution that results in a 50% reduction in reporter gene expression compared to a control with no serum.[14][15]
Detailed Methodology: [14][15][16][17]
-
Cell Plating: Seed a suitable cell line (e.g., HeLa, HT1080, or 2V6.11) in a 96-well plate at a density that will result in approximately 50-80% confluency on the day of infection.[14][16] Incubate overnight.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated (56°C for 30 minutes) test serum in cell culture medium.[14]
-
Neutralization Reaction: Mix each serum dilution with a pre-determined amount of AAV8 reporter vector (e.g., AAV8-luciferase) and incubate for 1 hour at 37°C to allow antibody-virus binding.[17]
-
Cell Infection: Add the serum-virus mixture to the plated cells.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (typically 24-72 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, or a colorimetric reaction for alkaline phosphatase).[15]
-
Titer Calculation: Determine the serum dilution that causes a 50% reduction in reporter gene expression compared to the virus-only control.
The following diagram outlines the workflow for a typical in vitro AAV8 neutralizing antibody assay.
ELISpot Assay for AAV8 Capsid-Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting T-cells at the single-cell level. For AAV8, this assay is used to measure the frequency of T-cells that produce cytokines like interferon-gamma (IFN-γ) in response to stimulation with AAV8 capsid peptides.[18][19][20]
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from a subject and stimulated in vitro with pools of overlapping peptides that span the entire AAV8 VP1 protein sequence, including the NSL epitope. If AAV8-specific T-cells are present, they will be activated and secrete cytokines. These cytokines are captured by specific antibodies coated on the surface of an ELISpot plate. A second, enzyme-linked antibody is used to detect the captured cytokine, resulting in a colored spot at the location of each cytokine-secreting cell.
Detailed Methodology: [18][19][20][21]
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[18]
-
Plate Coating: Coat an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating and Stimulation: Add a known number of PBMCs to each well of the coated plate. Stimulate the cells with pools of overlapping AAV8 capsid peptides (typically 15-mers overlapping by 10 or 11 amino acids).[18][20] Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).[18]
-
Incubation: Incubate the plate for 18-48 hours at 37°C to allow for T-cell activation and cytokine secretion.[20]
-
Detection: Wash the plate to remove the cells. Add a biotinylated detection antibody specific for the cytokine.
-
Signal Development: Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a substrate that produces a colored precipitate.
-
Spot Counting: Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
The logical flow of an ELISpot assay for detecting AAV8-specific T-cell responses is depicted in the following diagram.
Interplay and Mitigation Strategies
The humoral response mediated by NAbs primarily acts as a first line of defense, preventing the vector from reaching and transducing target cells.[9] The cellular response, triggered by epitopes like NSL, acts after transduction has occurred, eliminating cells that are expressing the therapeutic transgene.[7] Therefore, a patient with both high-titer NAbs and a robust T-cell memory response to AAV8 would face a two-pronged attack on the gene therapy vector, significantly reducing the likelihood of a successful outcome.
The following diagram illustrates the distinct mechanisms of action of neutralizing antibodies and cytotoxic T-lymphocytes against AAV8 vectors.
Several strategies are being explored to mitigate the impact of these immune responses, including:
-
Immunosuppressive regimens: The use of drugs like bortezomib (B1684674) and anti-CD20 monoclonal antibodies to deplete B-cells and reduce NAb formation.[22]
-
IgG-degrading enzymes: Enzymes like IdeZ can rapidly cleave circulating antibodies, including NAbs, prior to vector administration.[23]
-
Capsid engineering: Modifying the amino acid sequence of the VRVIII and other epitopes to create "escape variants" that are not recognized by pre-existing antibodies.[24]
-
Plasmapheresis and immunoadsorption: Physical removal of antibodies from the patient's blood before gene therapy administration.
Conclusion
The VRVIII neutralizing antibody epitope and the NSL CD8+ T-cell epitope represent two major immunological barriers to successful AAV8-mediated gene therapy. A thorough characterization of a patient's immune status with respect to both of these epitopes is critical for predicting clinical outcomes. The development of robust and standardized assays, such as those detailed in this guide, is essential for patient stratification and for evaluating the efficacy of novel strategies designed to evade the host immune response. Future research focused on capsid engineering to create vectors that evade both humoral and cellular immunity will be instrumental in expanding the applicability and success of AAV8-based gene therapies.
References
- 1. Mapping a neutralizing epitope onto the capsid of adeno-associated virus serotype 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of Adeno-Associated Virus Serotype 8 Capsid Transitions Associated with Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Worldwide Epidemiology of Neutralizing Antibodies to Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AAV8 capsid protein - SB PEPTIDE [sb-peptide.com]
- 7. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of pre-existing immunity on gene transfer to nonhuman primate liver with adeno-associated virus 8 vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Should patients with pre-existing anti-AAV antibodies be excluded from receiving intrathecally delivered AAV vectors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using an In Vivo Mouse Model to Determine the Exclusion Criteria of Preexisting Anti-AAV9 Neutralizing Antibody Titer of Pompe Disease Patients in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Anti-Adeno-Associated Virus Vector Neutralizing Antibody Titer with an In Vitro Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Step-By-Step Method to Detect Neutralizing Antibodies Against AAV using a Colorimetric Cell-Based Assay [jove.com]
- 16. Cell-Based AAV Neutralizing Antibody Assay: A Colorimetric Technique to Detect Neutralizing Antibodies Against Specific Adeno-Associated Viruses in Serum [jove.com]
- 17. scholarshare.temple.edu [scholarshare.temple.edu]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Successful AAV8 readministration: Suppression of capsid-specific neutralizing antibodies by a combination treatment of bortezomib and CD20 mAb in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rescuing AAV gene transfer from neutralizing antibodies with an IgG-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Stimulation Using AAV-8 NSL Epitope Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy. However, the immunogenicity of the AAV capsid can elicit T-cell mediated immune responses, potentially impacting the safety and efficacy of the therapy. Monitoring and characterizing these responses are crucial in preclinical and clinical development. These application notes provide detailed protocols for the in vitro stimulation of T-cells using AAV-8 derived peptides, with a specific focus on the known CD8+ T-cell epitope NSLANPGIA, to assess the cellular immune response.[1][2][3]
The AAV-8 NSL epitope (Sequence: Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala) is a specific CD8+ T-cell epitope identified from the capsid of AAV serotype 8.[1][2] This peptide has a high affinity for MHC Class I molecules and can be used to activate CD8+ T-cells to study the impact of T-cell-mediated immune responses on AAV-mediated gene transfer.[1][3]
Data Presentation: T-Cell Responses to AAV-8 Capsid Peptides
The following tables summarize representative quantitative data from studies assessing T-cell responses to AAV-8 capsid peptide pools in human peripheral blood mononuclear cells (PBMCs) and non-human primates (NHPs). It is important to note that responses can be highly donor-dependent.
Table 1: Cytokine Secretion by Human PBMCs upon AAV-8 VP1 Peptide Pool Stimulation
| Cytokine | AAV-8 Peptide Pool | Negative Control (DMSO) | Positive Control (PHA) |
| IFN-γ (pg/mL) | < 100 | < 100 | > 2500 (Saturated) |
| TNF-α (pg/mL) | < 500 (Donors 1-3) | < 500 | > 2500 (Saturated) |
| > 2000 (Donor 4) | |||
| IL-1β (pg/mL) | < 50 (Donors 1-3) | < 50 | > 500 |
| ~500 (Donor 4) | |||
| IL-2 (pg/mL) | Undetectable | Undetectable | > 1000 |
| IL-6 (pg/mL) | < 100 (Donors 1-3) | < 100 | > 5000 (Saturated) |
| > 5000 (Donor 4) |
Data adapted from a study on proinflammatory cytokine evaluation from human PBMCs. Responses are highly variable between donors.[4]
Table 2: IFN-γ ELISpot Responses in Naive Rhesus Macaques to AAV-8 Capsid Peptide Pools
| Parameter | Value |
| Number of Animals Tested | 21 |
| Animals with Positive IFN-γ Response | 9 |
| Cut-off for Positive Response (Spot Forming Cells/10^6 PBMCs) | 55 |
Data adapted from a study on T-cell responses to natural AAV infections in non-human primates.[5]
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the steps to quantify the frequency of IFN-γ-secreting T-cells in response to the this compound peptide.
Materials:
-
Human or NHP Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound Peptide (e.g., NSLANPGIA)
-
Human or NHP IFN-γ ELISpot Kit
-
Sterile 96-well PVDF membrane plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Phytohemagglutinin (PHA) or CEF peptide pool (Positive Control)
-
DMSO (Vehicle Control)
-
Automated ELISpot reader
Protocol:
-
Plate Preparation:
-
Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile water.
-
Coat the plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate 3 times with sterile PBS and block with culture medium for at least 1 hour at 37°C.
-
-
Cell Preparation and Plating:
-
Thaw cryopreserved PBMCs and assess viability.
-
Resuspend cells in culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the coated plate.
-
-
Stimulation:
-
Prepare working solutions of the this compound peptide (e.g., 10 µg/mL), positive control (e.g., PHA at 5 µg/mL), and vehicle control (e.g., DMSO at the same final concentration as the peptide).
-
Add 100 µL of the appropriate stimulant to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST.
-
Add the substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Results are expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cell subsets.
Materials:
-
PBMCs
-
This compound Peptide
-
Brefeldin A and Monensin (Protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (conjugated to different fluorochromes)
-
Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (conjugated to different fluorochromes)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in culture medium.
-
Add the this compound peptide (e.g., 1-10 µg/mL) or controls.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with the Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Wash the cells.
-
Stain with surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells producing each cytokine.
-
CFSE Proliferation Assay
This assay measures the proliferation of T-cells in response to the this compound peptide.
Materials:
-
PBMCs
-
This compound Peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
CFSE Labeling:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in culture medium.
-
Plate the cells in a 96-well plate.
-
Add the this compound peptide or controls.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest the cells and stain with surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) as described in the ICS protocol.
-
Acquire the samples on a flow cytometer.
-
-
Analysis:
-
Gate on the T-cell populations of interest.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Visualizations
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade initiated by peptide-MHC recognition.
Experimental Workflow for T-Cell Stimulation Assays
Caption: Workflow for assessing AAV-8 specific T-cell responses.
References
- 1. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]
- 2. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining of AAV-8 Epitope-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of T cells reactive to Adeno-Associated Virus serotype 8 (AAV-8) capsid epitopes using intracellular cytokine staining (ICS) and flow cytometry. The protocol is intended for use by researchers in academia and the biopharmaceutical industry engaged in the development of AAV-based gene therapies.
Introduction
Adeno-Associated Virus (AAV) vectors are a leading platform for in vivo gene therapy. However, the vector capsid can elicit an immune response, including the activation of capsid-specific T cells, which can impact the safety and efficacy of the therapy.[1][2][3] Monitoring T cell responses to AAV capsids is therefore a critical component of preclinical and clinical development. Intracellular cytokine staining (ICS) is a powerful technique that allows for the quantification of antigen-specific T cells at a single-cell level by detecting the production of cytokines following in vitro stimulation with specific epitopes.[4][5][6][7]
This document provides a comprehensive protocol for stimulating peripheral blood mononuclear cells (PBMCs) with AAV-8 capsid-derived peptides and subsequently staining for intracellular cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) to identify and characterize AAV-8-specific T cell responses.
Quantitative Data Summary
The following table summarizes representative quantitative data on the frequency of cytokine-producing CD8+ T cells in response to AAV-8 capsid peptide stimulation in human and non-human primate samples, as measured by intracellular cytokine staining. It is important to note that responses can vary significantly between individuals due to factors such as pre-existing immunity and HLA type.[5][6]
| Donor Species | T Cell Subset | Stimulant | Cytokine(s) | Frequency of Responding Cells (% of Parent Population) | Reference(s) |
| Human | CD8+ T Cells | AAV-2 Peptide Pool | IFN-γ, IL-2, TNF-α | >0.05% in 8 of 17 donors | [6] |
| Rhesus Macaque | CD8+ T Cells | AAV-8 Peptide Pool | IFN-γ, IL-2, TNF-α | Detected in 5 of 6 animals | [6] |
| Rhesus Macaque | CD8+ T Effector | AAV-8 Peptide Pool | IFN-γ, IL-2, TNF-α | >80% of the responding cells | [6] |
| Human | CD4+ T Cells | AAV-2 Peptide Pool | IFN-γ, IL-2, TNF-α | Detected in 9 of 17 donors | [6] |
*Note: AAV-2 and AAV-8 have high sequence homology, and T cell epitopes are often cross-reactive.[6] The term "NSL epitope" is not a standardized nomenclature in published literature. For the purpose of this protocol, a well-characterized immunodominant peptide from the AAV-8 capsid can be used. Researchers should validate the specific peptide of interest.
Signaling Pathway for AAV-8 Induced T Cell Cytokine Production
The activation of AAV-8 specific T cells and subsequent cytokine production is initiated by the innate immune system's recognition of the AAV vector. Plasmacytoid dendritic cells (pDCs) play a crucial role in this process.
Caption: AAV-8 recognition by TLR9 in dendritic cells leads to T cell activation.
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
AAV-8 specific peptide pool (e.g., overlapping peptides spanning the AAV-8 capsid protein) or a specific peptide of interest.
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Costimulatory antibodies (anti-CD28 and anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer
-
Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixable viability dye
-
Fixation/Permeabilization buffer kit
-
Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and corresponding isotype controls.
Experimental Workflow
Caption: Workflow for intracellular cytokine staining of AAV-8 specific T cells.
Detailed Protocol
1. Cell Preparation and Stimulation
a. Thaw cryopreserved PBMCs and wash them in complete cell culture medium. Assess cell viability and count.
b. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete medium.
c. Add 1 mL of the cell suspension to each FACS tube.
d. Prepare a working solution of the AAV-8 peptide pool at a final concentration of 1-2 µg/mL per peptide.
e. Add the peptide pool to the appropriate tubes. Include a negative control tube (e.g., DMSO vehicle control) and a positive control tube (e.g., a mitogen like phytohemagglutinin (PHA) or a CEF peptide pool).
f. Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all tubes at the manufacturer's recommended concentration.
g. Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.
h. After 2 hours, add a protein transport inhibitor (e.g., Brefeldin A) to all tubes at the manufacturer's recommended concentration.
i. Continue to incubate for an additional 4 hours at 37°C in a 5% CO2 incubator.
2. Surface Staining
a. Centrifuge the cells at 300-400 x g for 5 minutes.
b. Decant the supernatant.
c. Resuspend the cell pellet in PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.
d. Add the cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.
e. Wash the cells with 2 mL of PBS and centrifuge at 300-400 x g for 5 minutes.
3. Fixation and Permeabilization
a. Decant the supernatant.
b. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.
c. Wash the cells with 1 mL of 1X Permeabilization/Wash buffer and centrifuge at 500-600 x g for 5 minutes.
4. Intracellular Staining
a. Decant the supernatant.
b. Resuspend the cell pellet in the residual volume and add the cocktail of fluorescently conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and isotype controls in separate tubes.
c. Incubate for 30 minutes at room temperature in the dark.
d. Wash the cells twice with 1X Permeabilization/Wash buffer.
e. Resuspend the final cell pellet in 200-300 µL of FACS buffer (PBS with 1-2% FBS).
5. Flow Cytometry Acquisition and Analysis
a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 total events) to ensure adequate detection of rare antigen-specific T cell populations.
b. Analyze the data using appropriate flow cytometry analysis software. A general gating strategy is provided below.
Gating Strategy
Caption: A representative gating strategy for identifying cytokine-producing T cells.
Conclusion
This document provides a detailed framework for the assessment of AAV-8 capsid-specific T cell responses using intracellular cytokine staining. Adherence to a standardized protocol is crucial for generating reliable and reproducible data, which is essential for the evaluation of the immunogenicity of AAV-based gene therapies. The provided protocols and diagrams serve as a guide and may require optimization based on specific experimental conditions and reagents.
References
- 1. CD8+ T Cell Recognition of Epitopes Within the Capsid of Adeno-associated Virus 8–based Gene Transfer Vectors Depends on Vectors' Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CD8+ T cell responses to AAV vectors with IgG-derived MHC class II epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Essential role of pre-existing humoral immunity in TLR9-mediated type I IFN response to recombinant AAV vectors in human whole blood [frontiersin.org]
- 5. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 6. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the murine AAVrh32.33 capsid-specific CD8+ T cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AAV-8 NSL Epitope In Vivo Immunization in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adeno-associated virus serotype 8 (AAV-8) is a widely utilized vector for in vivo gene therapy, particularly targeting the liver. However, the host immune response to the AAV-8 capsid can limit its therapeutic efficacy. A key aspect of this immune response is the development of neutralizing antibodies and capsid-specific T-cell responses, which can prevent initial transduction and eliminate transduced cells, respectively. Understanding the immunogenicity of specific epitopes on the AAV-8 capsid is crucial for the development of next-generation vectors with improved safety and efficacy profiles.
These application notes provide a comprehensive overview and detailed protocols for in vivo immunization of mouse models with AAV-8 neutralizing epitopes. While the specific epitope "NSL" is not a standardized nomenclature in the published literature, this document outlines the methodology for immunization with a known immunogenic peptide epitope from the AAV-8 capsid. Researchers can adapt these protocols for their specific AAV-8 epitope of interest. The provided protocols cover immunization, measurement of humoral and cellular immune responses, and relevant signaling pathways.
Data Presentation
Table 1: Summary of Quantitative Data on AAV-8 Capsid-Specific Immune Responses in Mice
| Parameter | Mouse Strain | Immunogen | Dose & Route | Timepoint | Result | Reference |
| Antibody Titer (IgG) | BALB/c | AAV-8 vector expressing HIV Gag | 10¹¹ GC, i.m. | Day 14 | ~1:1000 (reciprocal of highest serum dilution) | [1] |
| CD8+ T-cell Response (IFN-γ secreting cells) | C57BL/6 | AAV-8 vector expressing HIV Gag | 10¹¹ GC, i.m. | Day 14 | ~1500 SFU/10⁶ splenocytes | [1] |
| Gag-specific CD8+ T-cells (% of total CD8+) | C57BL/6 x BALB/c F1 | AAV2/8 vector expressing HIV Gag | 5 x 10¹⁰ GC, i.m. | Day 10 | 35% in spleen | [1] |
| In Vivo Cytotoxicity | C57BL/6 | AAV2 vector with OVA epitope | 2 x 10¹¹ particles, i.v. | 10 days post-immunization | 87% killing of target cells | [2] |
| Vector Genome Copies (liver) | C57BL/6 | AAV-8 vector | 10¹⁰ GC, i.m. | Day 90 | ~1 GC/diploid genome | [3] |
GC: Genome Copies; i.m.: intramuscular; i.v.: intravenous; SFU: Spot Forming Units.
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice with AAV-8 Peptide Epitope
This protocol describes the immunization of mice with a synthetic peptide corresponding to a known neutralizing epitope of the AAV-8 capsid, such as the variable region VIII (VRVIII).
Materials:
-
AAV-8 peptide epitope (e.g., corresponding to VRVIII, amino acids 586-591) of >95% purity
-
Adjuvant (e.g., CpG oligodeoxynucleotides, Incomplete Freund's Adjuvant - IFA)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (e.g., 27-30 gauge)
-
Mouse strain (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
-
Peptide Preparation: Dissolve the AAV-8 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Adjuvant Emulsion:
-
For CpG adjuvant: Mix the peptide solution with a CpG-containing solution (e.g., CpG ODN 1826) to achieve a final concentration of 50-100 µg of peptide and 20-50 µg of CpG per 100 µL injection volume.
-
For IFA emulsion: Mix the peptide solution with an equal volume of IFA. Emulsify by vortexing or repeated passage through a syringe until a stable, thick emulsion is formed.
-
-
Immunization:
-
Administer 100 µL of the peptide-adjuvant mixture per mouse.
-
For subcutaneous injection, lift the skin at the base of the tail or on the flank and insert the needle.
-
For intramuscular injection, inject into the quadriceps or tibialis anterior muscle.
-
-
Booster Immunizations: Administer booster injections every 2-3 weeks for a total of 2-3 immunizations to elicit a robust immune response.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding 7-10 days after each booster immunization to assess antibody titers. At the end of the experiment, euthanize mice and harvest spleens for T-cell analysis.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-AAV-8 Peptide Antibodies
This protocol is for the quantification of peptide-specific antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
AAV-8 peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the AAV-8 peptide to 1-5 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Serially dilute mouse serum samples in blocking buffer (starting at 1:100). Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 3: In Vivo Cytotoxicity Assay
This protocol measures the ability of AAV-8 epitope-specific CD8+ T-cells to kill target cells in vivo.[2][4][5]
Materials:
-
Splenocytes from naïve syngeneic mice
-
AAV-8 peptide epitope
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
RPMI-1640 complete medium
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from a naïve mouse.
-
Divide the splenocyte population into two.
-
-
Peptide Pulsing and CFSE Labeling:
-
Label one population of splenocytes with a high concentration of CFSE (CFSEhigh, e.g., 5 µM). These will be the unpulsed, control target cells.
-
Label the second population with a low concentration of CFSE (CFSElow, e.g., 0.5 µM).
-
Pulse the CFSElow cells with the AAV-8 peptide (1-10 µg/mL) for 1 hour at 37°C. These will be the peptide-pulsed target cells.
-
-
Cell Injection:
-
Wash both cell populations to remove excess peptide and CFSE.
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
Inject approximately 1-2 x 10⁷ total cells intravenously into both immunized and naïve control mice.
-
-
Analysis:
-
After 4-20 hours, euthanize the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of CFSElow to CFSEhigh cells in both naïve and immunized mice.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_naive / Ratio_immunized)] x 100 where Ratio = (% CFSElow cells / % CFSEhigh cells).
-
Visualizations
Caption: Experimental workflow for AAV-8 epitope immunization and analysis in mice.
Caption: Innate and adaptive immune signaling pathways in response to AAV.[6][7]
References
- 1. Vaccines Based on Novel Adeno-Associated Virus Vectors Elicit Aberrant CD8+ T-Cell Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic-T-Lymphocyte-Mediated Elimination of Target Cells Transduced with Engineered Adeno-Associated Virus Type 2 Vector In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramuscular injection of AAV8 in mice and macaques is associated with substantial hepatic targeting and transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 5. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune profiling of adeno-associated virus response identifies B cell-specific targets that enable vector re-administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of AAV-8 NSL Epitope in Pre-clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus serotype 8 (AAV-8) has emerged as a promising vector for in vivo gene therapy, particularly for liver-directed applications. However, the host immune response to the AAV capsid remains a significant hurdle. A key component of this response is the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate transduced cells, thereby limiting the long-term efficacy of the therapy. The AAV-8 NSL epitope, a specific sequence within the AAV-8 capsid protein, has been identified as a critical target for CD8+ T cell recognition. Understanding the dynamics of the immune response to this epitope is paramount for the development of safer and more effective AAV-8 based gene therapies.
These application notes provide a comprehensive overview of the use of the this compound in pre-clinical research, including detailed protocols for key immunological assays and a summary of available data.
Data Presentation
While specific quantitative data for the this compound is not extensively available in tabular format within the reviewed literature, the following tables summarize representative data on AAV-8 capsid-specific T cell responses, which are relevant to understanding the immunogenicity of epitopes like NSL.
Table 1: Prevalence of AAV-8 Capsid-Specific T Cell Responses in Healthy Donors
| Assay Type | Parameter Measured | Percentage of Positive Donors | Reference |
| IFN-γ ELISpot | IFN-γ secreting cells | ~20% | [1] |
| Intracellular Cytokine Staining (ICS) | IFN-γ, IL-2, TNF-α producing CD8+ T cells | ~50% | [2] |
Table 2: Functional Characterization of AAV-8 Capsid-Specific CD8+ T Cells in Non-Human Primates
| T Cell Subset | Predominant Phenotype | Cytokine Production Profile | Reference |
| CD8+ T cells | Effector Memory (TEMRA) | IFN-γ, TNF-α | [2][3] |
Signaling Pathways and Experimental Workflows
AAV-8 Capsid Antigen Presentation Pathway
The following diagram illustrates the proposed pathway for the processing and presentation of AAV-8 capsid epitopes, such as the NSL epitope, on MHC class I molecules, leading to CD8+ T cell activation.
References
- 1. Structural Studies of Adeno-Associated Virus Serotype 8 Capsid Transitions Associated with Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based AAV Neutralizing Antibody Assay: A Colorimetric Technique to Detect Neutralizing Antibodies Against Specific Adeno-Associated Viruses in Serum [jove.com]
Application Notes and Protocols for Assessing Immunogenicity of AAV Vectors Using the AAV-8 NSL Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy. However, the efficacy of AAV-based therapies can be significantly hampered by pre-existing or treatment-induced immune responses against the vector capsid.[1] A critical component of this immune response is the activation of cytotoxic T lymphocytes (CTLs) that can eliminate transduced cells, leading to a loss of transgene expression.[2] The AAV-8 NSL epitope, a specific CD8+ T-cell epitope derived from the capsid of AAV serotype 8, serves as a valuable tool for assessing the cellular immunogenicity of AAV8-based vectors.[3][4]
This document provides detailed application notes and protocols for utilizing the this compound and other methods to evaluate the immunogenic profile of AAV8 vectors. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust immunogenicity assessment studies.
The this compound
The this compound is a specific peptide sequence from the AAV8 capsid protein that is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of transduced cells.[3][4] This presentation allows for recognition by CD8+ T-cells, initiating a cellular immune response.
Table 1: Characteristics of the this compound
| Characteristic | Description |
| Amino Acid Sequence | NSLANPGIA |
| Source Protein | AAV8 Capsid Protein |
| Epitope Type | CD8+ T-cell Epitope |
| MHC Restriction | H-2 Dd binder |
Note: The "NSL" designation is derived from the first three amino acids of the peptide sequence.
Immunogenicity of AAV8 Vectors
The immune response to AAV vectors is multifaceted, involving both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.
Humoral Immunity: Neutralizing Antibodies (NAbs)
Pre-existing neutralizing antibodies (NAbs) against AAV capsids are prevalent in the human population due to natural AAV infections and can significantly inhibit the efficacy of AAV-based gene therapies.[1][5][6] These antibodies can bind to the AAV capsid, preventing it from transducing target cells. Therefore, screening for NAbs is a critical step in patient selection for clinical trials.[1]
Cellular Immunity: T-Cell Responses
Capsid-specific T-cells, particularly CD8+ cytotoxic T-lymphocytes, can recognize and eliminate AAV-transduced cells, leading to a loss of therapeutic transgene expression.[2] The this compound is a key target for this cellular immune response. Monitoring T-cell responses is crucial for understanding the long-term safety and efficacy of AAV gene therapies.
Quantitative Data on AAV8 Immunogenicity
The prevalence of pre-existing immunity to AAV8 varies geographically and between different populations. The following tables summarize key quantitative data from various studies.
Table 2: Seroprevalence of AAV8 Neutralizing Antibodies in Human Populations
| Population/Region | Seroprevalence (%) | NAb Titer Cut-off | Reference(s) |
| Healthy Adults (China) | 82.0% | Not Specified | [3][5][6] |
| Healthy Adults (Europe) | ~40% | ≥1:5 | [7] |
| Healthy Adults (USA) | 37% | Not Specified | [7] |
| Hemophilia A Patients (Global) | 45.6% | Not Specified | [4][8] |
| Healthy Adults (Chinese Population) | 38.3% | Not Specified | [9] |
Table 3: Prevalence of AAV8 Neutralizing Antibodies in Non-Human Primates (NHPs)
| NHP Origin | Seronegativity Rate (%) | Year of Screening | Reference(s) |
| Cambodian | 38% | 2023 | [10] |
| Cambodian | 24% | 2024 | [10] |
| Mauritian | 44% | Not Specified | [10][11] |
| General NHP Population | ~10-30% Seronegative | Not Specified | [12] |
Table 4: T-Cell Responses to AAV8 in Humans
| Response Metric | Prevalence/Finding | Reference(s) |
| Circulating Effector Memory CD8+ T-cells against AAV8 | Detected in all tested humans using a sensitive method | [13][14] |
| IFN-γ Secreting Cells (ELISpot) in Healthy Donors | ~20% prevalence against AAV8 | [7] |
| Circulating AAV capsid-specific CD8+ and/or CD4+ T-cells | Detected in ~50% of healthy adults | [13][14] |
Experimental Protocols
This section provides detailed protocols for key assays used to assess the immunogenicity of AAV8 vectors.
Neutralizing Antibody (NAb) Assay (In Vitro Transduction Inhibition Assay)
This assay measures the ability of antibodies in a serum sample to inhibit the transduction of a reporter AAV8 vector into a susceptible cell line.
Materials:
-
AAV8 vector expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein)
-
HEK293 or other susceptible cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Heat-inactivated test serum samples
-
96-well cell culture plates
-
Luminometer or fluorescence microscope/plate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transduction. Incubate overnight at 37°C, 5% CO2.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum samples in cell culture medium. A typical starting dilution is 1:10.
-
Neutralization Reaction: Mix the diluted serum with the AAV8 reporter vector at a pre-determined multiplicity of infection (MOI). Incubate the mixture for 1 hour at 37°C to allow antibodies to bind to the vector.
-
Transduction: Add the serum-vector mixture to the seeded cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2 to allow for vector transduction and reporter gene expression.
-
Reporter Gene Analysis:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
GFP: Measure GFP expression using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each serum dilution relative to a control with no serum. The neutralizing antibody titer is typically defined as the reciprocal of the highest serum dilution that causes a 50% reduction in reporter gene expression.[15]
ELISpot Assay for AAV8 Capsid-Specific T-Cell Responses
This assay quantifies the number of T-cells that secrete a specific cytokine (e.g., IFN-γ) in response to stimulation with AAV8 capsid peptides, such as the NSL epitope.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate (e.g., BCIP/NBT)
-
Peripheral Blood Mononuclear Cells (PBMCs) from test subjects
-
AAV8 peptide pool (including the NSL epitope)
-
Complete RPMI 1640 medium
-
ELISpot plate reader
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-3 x 10^5 cells/well.
-
Stimulation: Add the AAV8 peptide pool (or individual peptides like the NSL epitope) to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash and add the substrate.
-
-
Spot Development: Allow spots to develop until they are of sufficient size and intensity. Stop the reaction by washing with distilled water.
-
Analysis: Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting T-cell.
ELISA for Total Anti-AAV8 Antibodies
This assay detects all antibodies that bind to the AAV8 capsid, regardless of their neutralizing activity.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant AAV8 capsids
-
Test serum samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
ELISA plate reader
Protocol:
-
Plate Coating: Coat the ELISA plate with recombinant AAV8 capsids overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted test serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Read Plate: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: The optical density (OD) values are proportional to the amount of anti-AAV8 antibodies in the sample.
Signaling Pathway
Conclusion
The assessment of immunogenicity is a critical aspect of the development of AAV-based gene therapies. The this compound provides a specific and valuable tool for evaluating cellular immune responses to AAV8 vectors. By employing the detailed protocols for NAb, ELISpot, and ELISA assays outlined in this document, researchers can gain a comprehensive understanding of the immunogenic profile of their AAV8-based therapeutic candidates. This knowledge is essential for optimizing vector design, selecting appropriate patient populations, and ultimately improving the safety and efficacy of AAV gene therapies.
References
- 1. Frontiers | Anti-AAV Antibodies in AAV Gene Therapy: Current Challenges and Possible Solutions [frontiersin.org]
- 2. Modulation of CD8+ T cell responses to AAV vectors with IgG-derived MHC class II epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neutralizing antibodies against AAV2, AAV5 and AAV8 in healthy and HIV-1-infected subjects in China: implications for gene therapy using AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutralizing antibodies against AAV2, AAV5 and AAV8 in healthy and HIV-1-infected subjects in China: implications for gene therapy using AAV vectors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Prevalence of Anti-Adeno-Associated Virus Immune Responses in International Cohorts of Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. e-century.us [e-century.us]
- 10. altasciences.com [altasciences.com]
- 11. altasciences.com [altasciences.com]
- 12. Impact of neutralizing antibodies against AAV is a key consideration in gene transfer to nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 14. T Cell-Mediated Immune Responses to AAV and AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding and neutralizing anti-AAV antibodies: Detection and implications for rAAV-mediated gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Gating Strategy for AAV-8 NSL Epitope-Specific T-cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy. However, pre-existing or induced T-cell mediated immune responses to the AAV capsid can pose a significant challenge, potentially leading to the elimination of transduced cells and a loss of therapeutic efficacy.[1] Monitoring these immune responses is critical for evaluating the safety and effectiveness of AAV-based therapies. The AAV-8 NSL epitope is a specific peptide derived from the AAV-8 capsid that is recognized by CD8+ T-cells.[2][3]
These application notes provide a detailed protocol and gating strategy for the identification and characterization of this compound-specific T-cells from peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry. The primary methods covered are intracellular cytokine staining (ICS) to detect functional, antigen-specific T-cells and peptide-MHC (pMHC) tetramer staining for direct visualization and enumeration.
Principle of Detection
Detecting rare, antigen-specific T-cells requires highly sensitive and specific methods.
-
Intracellular Cytokine Staining (ICS): This method identifies T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in response to stimulation with the this compound peptide.[4][5] This provides functional information about the T-cell response. It is a highly sensitive technique capable of detecting low-frequency T-cell populations.[4]
-
pMHC Tetramer Staining: Fluorochrome-labeled tetramers of MHC class I molecules, folded with the AAV-8 NSL peptide, can directly bind to the T-cell receptors (TCRs) of specific CD8+ T-cells. This allows for direct enumeration and phenotyping of these cells regardless of their immediate functional state.[6]
Experimental Workflow
The overall workflow involves isolating PBMCs, stimulating them with the specific AAV-8 peptide, staining for surface and intracellular markers, and finally, acquiring and analyzing the data on a flow cytometer.
Caption: High-level experimental workflow for identifying AAV-8 specific T-cells.
Detailed Experimental Protocol: Intracellular Cytokine Staining
This protocol details the steps for identifying functional this compound-specific T-cells.
4.1. Reagents and Materials
-
Cells: Cryopreserved or fresh human PBMCs.
-
Media: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Peptides: this compound peptide (and other relevant AAV-8 peptide pools), DMSO (for peptide reconstitution).
-
Controls: Staphylococcal enterotoxin B (SEB) as a positive control, media with DMSO as a negative control.
-
Antibodies: Anti-CD28/CD49d costimulatory antibodies.
-
Inhibitor: Brefeldin A (Golgi transport inhibitor).
-
Staining Reagents:
-
Viability Dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Aqua).
-
Fluorochrome-conjugated antibodies for surface markers: CD3, CD4, CD8, CD45RA, CCR7, CD27.
-
Fluorochrome-conjugated antibodies for intracellular markers: IFN-γ, TNF-α, IL-2.
-
Fixation/Permeabilization Buffer Kit.
-
-
Buffers: FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
4.2. PBMC Stimulation (6 hours)
-
Thaw cryopreserved PBMCs and rest overnight in culture media, or use freshly isolated PBMCs.
-
Adjust cell concentration to 1-2 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Prepare stimulation conditions:
-
Negative Control: Add DMSO (volume equivalent to peptide).
-
Test Condition: Add AAV-8 NSL peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add SEB to a final concentration of 1 µg/mL.
-
-
Add anti-CD28/CD49d antibodies (1 µg/mL each) to all wells to provide costimulation.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add Brefeldin A to all wells to a final concentration of 10 µg/mL to block cytokine secretion.
-
Incubate for an additional 5 hours at 37°C, 5% CO2.
4.3. Staining Procedure
-
After stimulation, harvest cells and wash with PBS.
-
Viability Staining: Resuspend cells in PBS and add the viability dye according to the manufacturer's protocol. Incubate for 20 minutes at room temperature, protected from light. Wash with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated surface antibody cocktail (CD3, CD4, CD8, CD45RA, CCR7, etc.).
-
Incubate for 30 minutes at 4°C, protected from light. Wash twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend cells in fixation/permeabilization solution according to the manufacturer's instructions. Incubate for 20 minutes at room temperature.
-
Wash with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the pre-titrated intracellular antibody cocktail (IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash twice with permeabilization buffer, then resuspend in FACS buffer for acquisition.
4.4. Flow Cytometry Acquisition
-
Acquire samples on a properly calibrated flow cytometer.
-
Collect a minimum of 500,000 to 1,000,000 total events to ensure sufficient data for detecting rare cell populations.
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial to isolate the target population. Background signals from unstimulated controls should be used to set positive gates for cytokine expression.
Caption: Hierarchical gating strategy for this compound-specific CD8+ T-cells.
Gating Description:
-
All Events: Start with the total acquired events.
-
Singlets: Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets.
-
Live Cells: From the singlet population, gate on live cells by excluding events positive for the viability dye.
-
Lymphocytes: Gate on the lymphocyte population based on their characteristic FSC-A and Side Scatter Area (SSC-A) properties.
-
T-Cells: From the lymphocyte gate, identify T-cells by gating on CD3-positive events.
-
CD8+ T-Cells: Gate on the CD8+ T-cell subset (CD3+CD8+). A parallel gate can be set for CD4+ T-cells.
-
Cytokine-Positive Cells: Within the CD8+ gate, identify cells producing IFN-γ and/or TNF-α. Use the unstimulated (negative control) sample to set the gate just above the background population.
-
Memory Phenotyping: Apply a final gate on the cytokine-positive CD8+ T-cells to characterize their memory phenotype using CCR7 and CD45RA expression.[7][8]
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between samples or cohorts. The frequency of responding T-cells is typically expressed as a percentage of the parent population (e.g., % of CD8+ T-cells).
Table 1: Frequency of this compound-Specific Cytokine-Producing T-cells
| Donor ID | Sample Type | % of CD8+ T-cells producing IFN-γ | % of CD8+ T-cells producing TNF-α | % of CD8+ T-cells producing IFN-γ and/or TNF-α |
| 001 | Pre-infusion | 0.01 | 0.02 | 0.025 |
| 001 | Post-infusion | 0.25 | 0.31 | 0.42 |
| 002 | Pre-infusion | <0.01 | <0.01 | <0.01 |
| 002 | Post-infusion | 0.08 | 0.11 | 0.15 |
Note: Background from unstimulated controls has been subtracted.
Table 2: Memory Phenotype of AAV-8 NSL-Specific IFN-γ+ CD8+ T-cells
| Donor ID | Sample Type | % Naïve (CCR7+CD45RA+) | % Central Memory (Tcm) | % Effector Memory (Tem) | % TEMRA (CCR7-CD45RA+) |
| 001 | Post-infusion | 2.1 | 25.5 | 68.3 | 4.1 |
| 002 | Post-infusion | 4.5 | 35.1 | 55.9 | 4.5 |
Note: Percentages are of the total IFN-γ+ CD8+ T-cell population. In humans with pre-existing immunity, AAV capsid-specific CD8+ T-cells are often distributed among central memory, effector, and effector memory subsets.[9]
T-cell Activation Signaling Pathway
The detection of AAV-8 NSL specific T-cells is predicated on the fundamental principles of T-cell activation. An antigen-presenting cell (APC), such as a dendritic cell, processes the AAV capsid and presents the NSL epitope on its MHC class I molecule. This complex is recognized by the TCR on a specific CD8+ T-cell, initiating a signaling cascade that leads to T-cell activation, proliferation, and the execution of effector functions like cytokine production. This process is dependent on the TLR9 innate immune signaling pathway within dendritic cells.[10]
Caption: Simplified signaling pathway of AAV epitope presentation and T-cell activation.
References
- 1. Modulation of CD8+ T cell responses to AAV vectors with IgG-derived MHC class II epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Recombinant adeno-associated virus vectors induce functionally impaired transgene product–specific CD8+ T cells in mice [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - The gating strategies for memory and naïve T cell panels (panel 6), T cell subsets, and CXCR3 and Ca5R expression (panel 7). - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. T Cell-Mediated Immune Responses to AAV and AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing AAV-8 NSL epitope concentration for T-cell assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the concentration of AAV-8 NSL epitopes in T-cell assays, primarily focusing on the Interferon-gamma (IFN-γ) ELISpot assay.
Frequently Asked Questions (FAQs)
Q1: What is the AAV-8 NSL epitope and why is it used in T-cell assays?
The this compound is a specific peptide sequence derived from an Adeno-Associated Virus serotype 8 capsid protein.[1] It is designed to be a CD8+ T-cell epitope, meaning it can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) to activate CD8+ T-cells.[1] Researchers use this epitope to stimulate T-cells in vitro to detect and quantify the presence of AAV-8 specific T-cell responses in a sample, which is crucial for evaluating the immunogenicity and safety of AAV-8 based gene therapies.[2][3]
Q2: What is the recommended starting concentration for the this compound?
For antigen-specific T-cell stimulation using peptide pools in assays like ELISpot, a final concentration of ≥ 1 µg/mL per peptide is generally recommended as a starting point.[4] However, the optimal concentration can vary, and some protocols suggest that T-cell responses to peptides often approach saturation around 10 µg/mL.[5] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How do I perform a dose-response (titration) experiment to find the optimal epitope concentration?
To determine the optimal epitope concentration, test a range of final concentrations (e.g., 0.1, 1, 5, 10, and 20 µg/mL) using Peripheral Blood Mononuclear Cells (PBMCs) from a known positive donor, if available. The optimal concentration is the one that yields the maximum number of specific spots with the lowest background (signal-to-noise ratio).
Q4: What are the essential controls for an AAV-8 epitope T-cell assay?
Proper controls are critical for interpreting ELISpot results.[6]
-
Negative Control (Unstimulated): PBMCs cultured in media alone (with the same concentration of peptide solvent, e.g., DMSO, if applicable). This determines the background response. The final DMSO concentration should remain below 1% (v/v) to avoid cellular toxicity.[4]
-
Positive Control: PBMCs stimulated with a non-specific mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies. This confirms that the cells are viable and functional, and the assay is performing correctly.[6]
-
Antigen Control (Optional but Recommended): A well-characterized peptide pool known to elicit responses in most donors, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, can be used to verify the general T-cell reactivity of the donor PBMCs.[6]
Q5: How many Peripheral Blood Mononuclear Cells (PBMCs) should I plate per well?
For IFN-γ ELISpot assays, the relationship between cell number and spot count is linear within a specific range, typically between 200,000 and 800,000 cells per well.[5] A common starting point is 2.5 x 10⁵ PBMCs per well.[4] If you expect a low frequency of antigen-specific T-cells, increasing the cell number within the linear range can improve signal detection.[5]
Experimental Protocol: IFN-γ ELISpot for this compound
This protocol provides a general framework for performing an IFN-γ ELISpot assay to detect T-cell responses to the this compound. Optimization of incubation times and cell numbers may be required.
1. Plate Preparation:
- Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.
- Wash the plate 3 times with sterile PBS.
- Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate 3 times with PBS and block with culture medium for at least 1 hour at 37°C.
2. Cell Plating and Stimulation:
- Isolate PBMCs from blood samples using a Ficoll gradient.[7]
- Resuspend PBMCs in complete culture medium at the desired concentration (e.g., 2.5 x 10⁶ cells/mL).
- Remove the blocking solution from the ELISpot plate.
- Add 100 µL of the cell suspension (containing 2.5 x 10⁵ cells) to each well.[4]
- Prepare a 2X working solution of the this compound and control peptides in culture medium.
- Add 100 µL of the 2X peptide solution to the corresponding wells to achieve the final desired concentration.
- For negative control wells, add 100 µL of culture medium (with vehicle if applicable).
3. Incubation:
- Incubate the plate at 37°C with 5% CO₂ for 18-48 hours.[4] The plate should not be disturbed during this period to ensure distinct spot formation.
4. Plate Development:
- Wash the plate to remove cells.
- Add biotinylated anti-human IFN-γ detection antibody and incubate as per the manufacturer's instructions.
- Wash the plate and add Streptavidin-HRP conjugate.
- Wash again and add a substrate solution (e.g., AEC or BCIP/NBT) to develop the spots.
- Stop the development reaction by washing with distilled water.
5. Analysis:
- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader.
Data Summary Tables
Table 1: Recommended Reagent Concentrations & Cell Densities
| Parameter | Recommended Range | Common Starting Point | Source |
| Peptide Epitope Conc. | 1 - 10 µg/mL | 1-2 µg/mL | [4][5] |
| PBMC Density per Well | 2.0 x 10⁵ - 8.0 x 10⁵ cells | 2.5 x 10⁵ cells | [4][5] |
| Incubation Time | 18 - 48 hours | 24 hours | [4] |
| Vehicle (DMSO) Conc. | < 1% (v/v) | < 0.5% (v/v) | [4] |
Troubleshooting Guide
Table 2: Common Issues and Solutions in AAV T-Cell ELISpot Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background (High spot count in negative control wells) | - Poor quality PBMCs (low viability).- Contamination of cells or reagents.- Over-development of the plate.- Non-specific stimulation by high DMSO concentration. | - Ensure proper PBMC isolation and handling; check viability (>90%).[3]- Use sterile technique and fresh reagents.- Reduce substrate incubation time.- Ensure final DMSO concentration is <1%.[4] |
| Low or No Signal (Low spot count in stimulated and positive control wells) | - Low frequency of antigen-specific T-cells.- Sub-optimal peptide concentration.- Poorly functional or non-viable cells.- Incorrect assay setup (e.g., wrong antibody concentrations). | - Increase the number of cells plated per well.[5]- Perform a peptide titration to find the optimal concentration.- Check PBMC viability; ensure positive control (PHA, anti-CD3) is working.- Verify all reagent concentrations and incubation times. |
| "Fuzzy" or Indistinct Spots | - Plate was disturbed during incubation.- Over-development of spots. | - Place the incubator in a low-traffic area.- Optimize substrate incubation time. |
| Inconsistent Results Across Replicates | - Uneven cell distribution in wells.- Pipetting errors. | - Gently mix cell suspension before and during plating.- Use calibrated pipettes and proper technique. |
Visual Guides and Workflows
Caption: AAV-8 epitope presentation by an APC activates a CD8+ T-cell, leading to IFN-γ secretion.
Caption: High-level experimental workflow for the IFN-γ ELISpot assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimize your ELISpot Assay [fishersci.it]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting low signal with AAV-8 NSL epitope stimulation
Welcome to the technical support center for troubleshooting low signal with AAV-8 NSL epitope stimulation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in detecting a robust CD8+ T cell response to the this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
The this compound is a specific nine-amino-acid peptide (sequence: NSLANPGIA) derived from the capsid of Adeno-Associated Virus serotype 8 (AAV-8). It is a known CD8+ T cell epitope, meaning it can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells and recognized by cytotoxic T lymphocytes (CTLs).[1][2][3] This epitope is often used as a model antigen to study the host immune response to the AAV-8 vector itself.
Q2: Why am I observing a low or no signal in my T cell stimulation assay (e.g., ELISpot or Intracellular Cytokine Staining)?
A low signal in your T cell assay can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with:
-
AAV Vector Quality and Titer: The purity and concentration of your AAV-8 vector preparation are critical.
-
Antigen Presentation: Inefficient transduction and subsequent presentation of the NSL epitope by antigen-presenting cells (APCs) is a common culprit.
-
T Cell Co-culture and Stimulation: Suboptimal conditions during the co-culture of APCs and T cells can lead to a weak response.
-
Detection Assay Performance: Technical issues with the ELISpot or intracellular cytokine staining (ICS) assay itself can result in a low signal.
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide
Section 1: AAV Vector Quality and Titer
A high-quality AAV vector preparation is the foundation of a successful stimulation experiment. Impurities or an inaccurate titer can significantly impact your results.
Q1.1: Could my AAV-8 vector preparation be the source of the problem?
Yes, the quality of your AAV-8 vector preparation is paramount. Contaminants from the production and purification process, such as host cell proteins or DNA, can act as adjuvants and nonspecifically activate immune cells, leading to high background or confounding results.[4][5] Conversely, a high proportion of empty capsids can compete with full, genome-containing particles for cell entry, potentially reducing the effective dose of the NSL epitope.[4]
Recommendations:
-
Vector Purity: Ensure your AAV-8 vector preparation is of high purity. This can be assessed by methods such as silver staining or mass spectrometry.[4][5]
-
Full/Empty Capsid Ratio: Whenever possible, use AAV preparations with a high ratio of full to empty capsids. This can be determined by techniques like analytical ultracentrifugation or transmission electron microscopy.[4]
-
Accurate Titer: Verify the titer of your AAV-8 stock. An inaccurate titer can lead to using a much lower Multiplicity of Infection (MOI) than intended.[6]
Table 1: AAV Vector Quality Control Parameters and Their Impact
| Quality Control Parameter | Importance | Potential Impact of Poor Quality | Recommended Action |
| Purity | High purity minimizes non-specific immune activation.[4][5] | High background in assays, inconsistent results. | Use highly purified vector preparations. |
| Full/Empty Capsid Ratio | A higher ratio of full capsids increases the effective dose of the genetic material.[4] | Lower than expected antigen expression, reduced T cell stimulation. | Characterize the full/empty ratio and use preparations with a high proportion of full capsids. |
| Vector Titer | Accurate titer is crucial for calculating the correct MOI.[6] | Inconsistent and non-reproducible results due to incorrect dosing. | Titer your viral stock accurately using methods like qPCR or ELISA.[7] |
Section 2: Antigen Presentation by Antigen-Presenting Cells (APCs)
For a robust CD8+ T cell response, the NSL epitope must be efficiently processed and presented by APCs, most commonly dendritic cells (DCs). AAV-8, however, is known to have relatively poor transduction efficiency for these cells.[8]
Q2.1: How can I improve the transduction of my dendritic cells with AAV-8?
Optimizing the transduction of DCs is often the most critical step in improving your signal. Several factors, including the MOI and the state of the DCs, can be adjusted.
Recommendations:
-
Increase the MOI: A higher MOI will generally lead to a higher transduction efficiency. However, be mindful that excessively high MOIs can lead to cytotoxicity.
-
Use Self-Complementary AAV (scAAV): If available, scAAV vectors can result in more efficient and rapid transgene expression compared to single-stranded AAV (ssAAV) vectors in some cell types.[3]
-
Optimize DC Culture Conditions: Ensure your DCs are healthy and in the optimal state for transduction. For bone marrow-derived dendritic cells (BMDCs), this typically involves a specific cytokine cocktail to promote differentiation.
Table 2: AAV-8 Transduction Efficiency in Dendritic Cells
| Cell Type | Multiplicity of Infection (MOI) | Transduction Efficiency (% GFP+ cells) | Reference |
| Human Monocyte-Derived DCs (moDCs) | 1 x 10^6 | ~1% | [9] |
| Human moDCs (with capsid mutant) | Not specified | Up to 38% | [10] |
Note: Data on AAV-8 transduction efficiency in DCs is often presented in the context of its inefficiency compared to other serotypes or modified vectors. The provided data illustrates the generally low transduction rates.
Experimental Workflow: AAV-8 Transduction of Dendritic Cells for T Cell Stimulation
Caption: Workflow for AAV-8 transduction of bone marrow-derived dendritic cells.
Section 3: T Cell Co-culture and Stimulation
Even with successfully transduced APCs, the conditions of the co-culture with T cells are critical for a detectable response.
Q3.1: What are the key parameters to optimize in the DC-T cell co-culture?
The ratio of DCs to T cells, the cell density, and the duration of the co-culture all play important roles.
Recommendations:
-
DC:T Cell Ratio: A common starting point is a 1:10 ratio of DCs to T cells. This may need to be optimized for your specific experimental system.[11]
-
Cell Density: Ensure that the cells are plated at an optimal density to facilitate cell-to-cell contact without overcrowding.
-
Co-culture Duration: For ELISpot assays, a co-culture duration of 18-24 hours is typical. For ICS, a shorter stimulation of 4-6 hours in the presence of a protein transport inhibitor is required.
Signaling Pathway: T Cell Activation by AAV-8 Transduced DC
Caption: Pathway of T cell activation by an AAV-8 transduced dendritic cell.
Section 4: Detection Assay Performance
If you have optimized the upstream steps and are still observing a low signal, the issue may lie in the technical execution of your ELISpot or ICS assay.
Q4.1: My ELISpot plate has few or no spots. What could be wrong?
Several technical issues can lead to a failed ELISpot assay.
Recommendations:
-
Cell Viability: Ensure your cells, particularly cryopreserved PBMCs, have high viability after thawing.
-
Plate Coating: Confirm that the ELISpot plate was properly coated with the capture antibody at the correct concentration.
-
Washing Steps: Inadequate or overly aggressive washing can lead to high background or loss of signal, respectively.
-
Substrate and Development: Ensure that the substrate is fresh and that the development time is optimal.
Table 3: Common ELISpot Troubleshooting Scenarios
| Issue | Possible Cause | Recommendation | Reference |
| No or few spots | Low frequency of responding cells. | Increase the number of cells per well. | [12] |
| Inactive reagents (antibodies, enzyme, substrate). | Use fresh, properly stored reagents. | [12] | |
| High background | Non-specific antibody binding. | Ensure adequate blocking and washing. | [12] |
| Contamination of cells or reagents. | Use sterile technique and fresh media. | [12] | |
| Faint or fuzzy spots | Sub-optimal development time or substrate concentration. | Optimize development time and ensure substrate is properly prepared. | [12] |
Q4.2: I am not detecting a cytokine-positive population in my ICS assay. What should I check?
ICS is a multi-step process with several potential points of failure.
Recommendations:
-
Protein Transport Inhibition: Ensure that a protein transport inhibitor (e.g., Brefeldin A or Monensin) was added during the stimulation period to allow for intracellular cytokine accumulation.
-
Fixation and Permeabilization: The fixation and permeabilization steps are critical for allowing the antibody to access intracellular cytokines. Use a validated kit or protocol.
-
Antibody Titration: The concentration of your fluorescently labeled anti-cytokine antibody should be optimized to ensure a good signal-to-noise ratio.
-
Flow Cytometer Setup: Ensure that the flow cytometer is properly calibrated and that compensation is correctly set.
Logical Flow: Troubleshooting Low Signal
Caption: A step-by-step guide to troubleshooting low signal in this compound stimulation assays.
Detailed Experimental Protocols
Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest Bone Marrow: Euthanize a 6- to 10-week-old mouse and sterilize the hind legs with 70% ethanol.
-
Isolate Femurs and Tibias: Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Flush Bone Marrow: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and a 10 mL syringe.
-
Prepare Single-Cell Suspension: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse Red Blood Cells: Lyse red blood cells using ACK lysis buffer.
-
Culture Cells: Plate the cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate: Incubate the cells at 37°C and 5% CO2.
-
Feed Cells: On day 3, add fresh complete medium with cytokines. On day 6, harvest the immature DCs.
Protocol 2: AAV-8 Transduction of BMDCs and Co-culture with T Cells
-
Harvest Immature DCs: On day 6 of culture, gently collect the non-adherent and loosely adherent cells.
-
Transduce with AAV-8: Resuspend the immature DCs in fresh medium and transduce with your AAV-8 vector at the desired MOI (e.g., 10^5 to 10^6).
-
Incubate: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Mature DCs: Add a maturation stimulus, such as 1 µg/mL of lipopolysaccharide (LPS), and incubate for another 24 hours.
-
Isolate CD8+ T Cells: Isolate CD8+ T cells from the spleen and lymph nodes of a mouse previously immunized with the this compound or from a TCR transgenic mouse.
-
Co-culture: Co-culture the mature, AAV-8 transduced DCs with the isolated CD8+ T cells at a 1:10 ratio in a 96-well plate pre-coated for an ELISpot assay or in a round-bottom plate for subsequent intracellular cytokine staining.
-
Incubate: Incubate the co-culture for 18-24 hours for ELISpot or 4-6 hours (with a protein transport inhibitor for the last 4 hours) for ICS.
-
Develop Assay: Proceed with the ELISpot or ICS protocol to detect cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AAV Vector Immunogenicity in Humans: A Long Journey to Successful Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Subsets of Human Dendritic Cells Are Efficiently Transduced by Self-Complementary Adeno-Associated Virus Vectors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protagene.com [protagene.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. AAV8 Induces Tolerance in Murine Muscle as a Result of Poor APC Transduction, T Cell Exhaustion, and Minimal MHCI Upregulation on Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. High-efficiency transduction of human monocyte-derived dendritic cells by capsid-modified recombinant AAV2 vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Measuring Immune Responses to recombinant AAV Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in AAV-8 NSL epitope ELISpot
Welcome to the technical support center for the AAV-8 Non-Structural Locus (NSL) Epitope ELISpot assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Disclaimer: Specific protocols and troubleshooting data for ELISpot assays targeting AAV-8 non-structural (NS) epitopes are not widely available in current literature. The following guidance is based on established best practices for peptide-based IFN-γ ELISpot assays and experience with AAV capsid epitope ELISpot assays.
Frequently Asked Questions (FAQs) - High Background Noise
Q1: What are the most common causes of high background noise in my AAV-8 NSL epitope ELISpot assay?
High background can manifest as a general darkening of the membrane or an excessive number of non-specific spots in negative or unstimulated control wells. The primary causes can be categorized as follows:
-
Cell-Related Issues:
-
Poor Cell Health: A high percentage of dead or apoptotic cells can release cytokines non-specifically.[1] Cell viability should be assessed before starting the experiment.
-
Over-stimulation of Cells: Using too high a concentration of peptide stimulant can lead to an overwhelming response and confluent spots that obscure the background.[2]
-
High Cell Density: Plating too many cells per well can cause non-specific activation due to cell-to-cell contact.[3][4]
-
Pre-activated Cells: Cells may be activated in vivo or during the isolation process, leading to spontaneous cytokine secretion.[5]
-
-
Reagent and Consumable Issues:
-
Serum Contamination: Some batches of fetal bovine serum (FBS) or other sera can contain substances that cause non-specific B-cell or T-cell activation.[6] It is crucial to screen different lots of serum.
-
Reagent Contamination: Bacterial or fungal contamination in cell culture media, buffers, or other solutions can trigger an immune response.[3][6]
-
Antibody Aggregates: Aggregates in the detection antibody solution can bind non-specifically to the membrane, creating false spots.[2][3]
-
-
Procedural Errors:
-
Inadequate Washing: Insufficient washing is one of the most common causes of high background. It is critical to thoroughly wash the plate after cell incubation and after adding the detection and enzyme conjugate steps.[2][3][6]
-
Plate Overdevelopment: Allowing the substrate reaction to proceed for too long will result in a dark background that can obscure true spots.[2][6]
-
Membrane Drying: Allowing the membrane to dry out at any stage before the final drying step can lead to non-specific staining.[2]
-
Plate Movement: Disturbing the plate during the cell incubation period can cause secreted cytokines to spread, resulting in poorly defined spots and a hazy background.[1]
-
Troubleshooting Guides
Issue: High Background in Negative Control Wells
This guide provides a systematic approach to diagnosing and resolving high background noise in your this compound ELISpot assay.
Healthy and correctly enumerated cells are critical for a successful assay.
| Parameter | Recommendation | Troubleshooting Action |
| Cell Viability | >90% | If viability is low, re-evaluate cell isolation and thawing protocols. Ensure gentle handling of cells. |
| Cell Number/Well | 200,000 - 300,000 cells | Titrate cell numbers to find the optimal density that provides a clear signal without high background.[3] |
| Positive Control | 50,000 cells/well (for polyclonal activators) | This can help determine if high background is due to over-stimulation in general.[3] |
The quality of your reagents can significantly impact background levels.
| Reagent | Recommendation | Troubleshooting Action |
| Serum (FBS) | Pre-screen lots for low background | Test new serum lots against a previously validated lot before use in critical experiments. |
| Peptide Stimulant | Use high-purity peptides | Ensure peptides are fully dissolved and sterile-filtered. Titrate peptide concentration to determine the optimal dose. |
| Detection Antibody | Filter before use (0.2 µm) | This removes potential aggregates that can cause false spots.[1] |
| Buffers/Media | Use fresh, sterile solutions | Prepare fresh buffers and media. Ensure they are free of visible contamination.[6] |
Meticulous technique is essential for minimizing background noise.
1. Plate Pre-wetting and Coating:
-
Pre-wet the PVDF membrane with 35% ethanol (B145695) for no more than one minute. Ensure the ethanol is prepared fresh.[1]
-
Wash the plate thoroughly with sterile PBS (at least 3 times) to remove all ethanol.[2]
-
Ensure the capture antibody is diluted to the optimal concentration in a sterile buffer and incubate as recommended (e.g., overnight at 4°C).
2. Blocking:
-
Block the plate with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature. This prevents non-specific binding of proteins.
3. Cell Incubation:
-
After adding cells and peptide stimuli, do not disturb the plate. Place it in a dedicated incubator to avoid movement.[1]
-
Optimize incubation time (typically 18-24 hours) as prolonged incubation can lead to larger, confluent spots and higher background.[1][6]
4. Washing Technique:
-
Washing is a critical step. Use a squirt bottle with a wider spout to avoid generating foam, which can prevent effective washing.[2]
-
When washing, ensure you wash both the top and bottom of the membrane after removing the underdrain.
-
Increase the number of washes if using an automated plate washer, as it can be less vigorous than manual washing.[1]
5. Detection and Development:
-
Titrate the detection antibody and enzyme conjugate to their optimal concentrations. Excess reagent can increase background.[1]
-
Monitor spot development under a microscope. Stop the reaction by washing with distilled water as soon as distinct spots are visible against a clean background.[2] Overdevelopment is a common cause of high background.
-
Allow the plate to dry completely in the dark. Drying overnight at 4°C can improve the contrast between spots and the background.[1]
Visualizing Workflows and Logic
The following diagrams illustrate the standard ELISpot workflow and a troubleshooting decision tree for high background issues.
Caption: Standard experimental workflow for an this compound ELISpot assay.
Caption: Troubleshooting decision tree for high background in ELISpot assays.
References
- 1. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. mabtech.com [mabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
AAV-8 NSL epitope peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the AAV-8 NSL epitope peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of the this compound peptide?
For long-term stability, the this compound peptide should be stored in its lyophilized form at -20°C or, preferably, at -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container with a desiccant to prevent degradation from moisture, as peptides are often hygroscopic.[1][3] Under these conditions, the peptide can remain stable for several years.[1][3]
Q2: How should I handle the lyophilized peptide upon receipt and before use?
Lyophilized peptides are generally stable at room temperature for days to weeks during shipping.[2] Upon receipt, it is recommended to store the peptide at -20°C or colder for long-term preservation. Before opening the vial, it is essential to allow the peptide to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, which can compromise its stability.[1]
Q3: What is the stability of the this compound peptide once it is in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[4][5] The shelf-life of the this compound peptide in solution is limited and depends on the storage conditions. For optimal stability, it is recommended to dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and store it at -20°C.[4][5] To avoid degradation from repeated freeze-thaw cycles, the peptide solution should be aliquoted into single-use volumes.[2][6]
Q4: My this compound peptide is difficult to dissolve. What should I do?
The solubility of a peptide is determined by its amino acid sequence. The this compound peptide has the sequence Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala (NSLANPGIA).[7][8] This peptide is hydrophobic and has a neutral charge. For such peptides, it is recommended to first attempt dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) and then slowly add the aqueous buffer to the desired concentration.[9][10] Sonication can also aid in dissolving the peptide.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The this compound peptide is hydrophobic due to its amino acid composition. | First, attempt to dissolve the peptide in a minimal amount of a compatible organic solvent such as DMSO or DMF. Once fully dissolved, slowly add the desired aqueous buffer while vortexing.[9][10] |
| Precipitation occurs after adding aqueous buffer. | The peptide has exceeded its solubility limit in the final buffer composition. | Try preparing a more concentrated stock solution in the organic solvent and then diluting it further with the aqueous buffer. Alternatively, consider using a different buffer system or adding a solubilizing agent, if compatible with your experiment. |
| Loss of peptide activity over time in solution. | The peptide may be degrading due to improper storage or repeated freeze-thaw cycles. Peptides with asparagine (Asn) can be prone to deamidation. | Store the peptide solution in single-use aliquots at -20°C or -80°C.[2] Use sterile, slightly acidic buffers (pH 5-7) to minimize degradation.[4] Avoid repeated freezing and thawing. |
| Visible aggregates or cloudiness in the peptide solution. | Peptide aggregation can be caused by factors such as high concentration, inappropriate solvent, or pH. Hydrophobic peptides are more prone to aggregation. | Sonication may help to break up aggregates.[10] If aggregation persists, consider using a different solubilization protocol or adding chaotropic agents like guanidine (B92328) hydrochloride or urea, if your experimental design allows.[9] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Peptide
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture condensation.[1][11]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[12][13]
-
Solvent Selection: Based on the hydrophobic and neutral nature of the NSLANPGIA sequence, an organic solvent is recommended for initial solubilization.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[10] Visually inspect the solution to ensure it is clear and free of particulates.[3][14]
-
Dilution: Slowly add your sterile aqueous experimental buffer (ideally at pH 5-7) to the concentrated stock solution to reach the desired final concentration. Mix gently.
-
Aliquoting and Storage: Aliquot the peptide solution into sterile, single-use vials. Store the aliquots at -20°C or -80°C.[2][6]
General Peptide Stability Assessment (Example)
This is a general workflow for assessing the stability of a peptide in a specific buffer.
Caption: Workflow for assessing peptide stability over time at various temperatures.
Data Summary
Table 1: General Storage Recommendations for this compound Peptide
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to several years | Store in a sealed container with desiccant.[1] |
| In Solution | -20°C to -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. Use sterile, slightly acidic buffer (pH 5-7).[4][5][6] |
| In Solution | 4°C | Short-term (days) | Prone to degradation and microbial growth. Not recommended for long-term storage. |
Table 2: Solubility Guidelines for Hydrophobic/Neutral Peptides like AAV-8 NSL
| Step | Solvent to Try | Procedure |
| 1 | Sterile Water or PBS | Attempt to dissolve a small amount first. Vortex and sonicate.[10] |
| 2 | Organic Solvent (DMSO, DMF) | If insoluble in aqueous solution, dissolve in a minimal volume of organic solvent.[9][10] |
| 3 | Dilution | Slowly add the aqueous buffer to the organic stock solution to the desired concentration. |
| 4 | Chaotropic Agents (for aggregation) | If aggregation occurs, consider using 6M Guanidine HCl or 8M Urea (if compatible with the assay).[9] |
Signaling Pathways and Logical Relationships
Caption: Decision tree for handling and storing the this compound peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. medium.com [medium.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. cusabio.com [cusabio.com]
- 14. jpt.com [jpt.com]
How to address non-specific T-cell activation by AAV-8 NSL epitope
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific T-cell activation following the administration of Adeno-Associated Virus Serotype 8 (AAV8) vectors.
Clarification on "AAV-8 NSL Epitope"
A common point of confusion is the source of immunogenic epitopes in the context of recombinant AAV (rAAV) vectors. The user's query regarding "this compound" likely refers to Non-Structural (NS) proteins of the AAV, which are the Replication (Rep) proteins . In wild-type AAV, Rep proteins are essential for viral replication.
However, it is crucial to understand that for safety reasons, the rep gene is removed from recombinant AAV vectors used in gene therapy. Therefore, the vector itself does not produce Rep proteins in transduced cells. The primary source of T-cell activating epitopes from the AAV vector is the viral capsid . The capsid is composed of three structural proteins: VP1, VP2, and VP3. Peptides derived from these capsid proteins are presented by antigen-presenting cells (APCs) and transduced cells, leading to T-cell activation.
This guide will, therefore, focus on addressing T-cell activation by AAV8 capsid epitopes .
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of T-cell activation by AAV8 vectors?
A1: T-cell activation by AAV8 vectors is a multi-step process involving both the innate and adaptive immune systems.
-
Innate Immune Recognition: The AAV8 vector, particularly its single-stranded DNA genome containing CpG motifs, is recognized by Toll-like receptor 9 (TLR9) within endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs).[1][2][3][4]
-
APC Activation: TLR9 activation triggers a signaling cascade via the MyD88 pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activates the APCs.
-
Antigen Processing and Presentation: APCs internalize AAV8 particles, and the capsid proteins are processed into smaller peptides. These peptides are then presented on Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of the APC.
-
T-Cell Priming and Activation: Naive CD4+ and CD8+ T-cells recognize the peptide-MHC complexes on the APCs. This interaction, along with co-stimulatory signals from the activated APC, leads to the priming, proliferation, and differentiation of AAV8 capsid-specific effector and memory T-cells.[5]
Q2: What is the prevalence of pre-existing T-cell immunity to AAV8 in the human population?
A2: A significant portion of the human population has pre-existing T-cell immunity to AAV8 due to natural infections with wild-type AAVs. The prevalence varies among studies and geographical locations but can be substantial. This pre-existing immunity can lead to a more rapid and robust T-cell response upon administration of an AAV8-based gene therapy.[6][7][8][9][10][11]
Q3: How can I measure T-cell activation in my experiments?
A3: The two most common methods for measuring AAV-specific T-cell responses are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
-
ELISpot: This is a highly sensitive assay that quantifies the number of cytokine-secreting cells (e.g., IFN-γ or IL-2) in response to stimulation with AAV8 capsid peptide pools.[12][13]
-
Intracellular Cytokine Staining (ICS): This technique allows for the multiparametric characterization of responding T-cell subsets (e.g., CD4+ vs. CD8+) and their cytokine profiles at a single-cell level.[7]
Q4: What are the strategies to mitigate T-cell activation by AAV8 vectors?
A4: Several strategies are being explored to reduce the immunogenicity of AAV vectors:
-
Capsid Engineering: Modifying the AAV8 capsid to remove or alter immunodominant T-cell epitopes can reduce T-cell recognition.[14]
-
Immunosuppressive Regimens: Prophylactic or concurrent administration of immunosuppressive drugs, such as corticosteroids, can dampen the T-cell response.
-
Vector Genome Modification: Removing CpG motifs from the vector's DNA genome can reduce the activation of the innate immune system via TLR9.[4]
-
Use of Tissue-Specific Promoters: Limiting transgene expression to the target tissue can reduce the presentation of transgene-derived antigens by APCs.[14]
Quantitative Data Summary
The following tables summarize the prevalence of pre-existing cellular immunity to AAV8 in healthy human donors from various studies.
Table 1: Prevalence of IFN-γ Secreting T-Cells in Response to AAV8 Capsid Peptides
| Study Cohort | Number of Donors | Assay | Prevalence of Positive Responders | Citation |
| Healthy Donors (France) | 145 | IFN-γ ELISpot | 24% | [10] |
| Healthy Donors | 90 | IFN-γ ELISpot | ~20% | [15] |
| Adults with Hemophilia | 214 | IFN-γ ELISpot | 38.3% | [11] |
Note: The definition of a positive response and the specific peptide pools used can vary between studies, leading to differences in reported prevalence.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for AAV8 Capsid-Specific T-Cells
This protocol outlines the key steps for performing an IFN-γ ELISpot assay to detect T-cell responses to AAV8 capsid peptides.
Materials:
-
IFN-γ ELISpot plate (pre-coated with anti-IFN-γ antibody)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
-
AAV8 capsid-derived peptide pools (typically 15-mer peptides overlapping by 10-11 amino acids)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium as a negative control
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP)
-
Wash buffer (PBS or PBS-Tween20, depending on the kit)
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile water. Block the plate with blocking buffer for at least 2 hours at room temperature.
-
Cell Plating: Wash the plate once with sterile culture medium. Add 100 µL of the AAV8 peptide pools or controls (PHA, medium only) to the appropriate wells. Add 100 µL of the PBMC suspension (typically 2 x 10^5 cells/well) to each well.
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Washing: Wash the plate 5 times with wash buffer to remove the cells.
-
Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Enzyme Conjugate: Add the Streptavidin-ALP or -HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Spot Development: Add the substrate solution and monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Troubleshooting Guides
Troubleshooting the AAV8 Peptide ELISpot Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Inadequate washing. Contaminated reagents or cells. Non-specific activation of cells. | Increase the number and vigor of wash steps. Use sterile technique and fresh reagents. Ensure serum used is heat-inactivated. |
| No Spots or Very Few Spots | Low frequency of responding cells. Inactive peptide pools or PHA. Poor cell viability. Incorrect incubation times. | Increase the number of cells per well (up to 3x10^5). Test the activity of stimulants. Assess cell viability before plating. Optimize incubation time for your specific cells. |
| Confluent or "Fuzzy" Spots | Over-stimulation of cells. Plate moved during incubation. Over-development of the plate. | Titrate the concentration of the peptide pools. Ensure the incubator is stable and the plate is not disturbed. Reduce the substrate incubation time. |
| Inconsistent Results Between Replicates | Uneven cell distribution in wells. Pipetting errors. Edge effects on the plate. | Gently mix the cell suspension before and during plating. Use calibrated pipettes and be consistent. Avoid using the outer wells of the plate if edge effects are suspected. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AAV8 T-Cell Activation Pathway.
Caption: ELISpot Experimental Workflow.
References
- 1. The TLR9-MyD88 pathway is critical for adaptive immune responses to adeno-associated virus gene therapy vectors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The TLR9-MyD88 pathway is critical for adaptive immune responses to adeno-associated virus gene therapy vectors in mice [jci.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Essential role of pre-existing humoral immunity in TLR9-mediated type I IFN response to recombinant AAV vectors in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Prevalence Study of Cellular Capsid-Specific Immune Responses to AAV2, 4, 5, 8, 9, and rh10 in Healthy Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 8. Prevalence of Anti-Adeno-Associated Virus Immune Responses in International Cohorts of Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of an Enzyme-Linked Immunosorbent Spot Assay for the Assessment of Adeno-Associated Virus Peptides to Examine Immune Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AAV Immunogenicity: Challenges, Developments, and Innovations | PackGene Biotech [packgene.com]
- 15. researchgate.net [researchgate.net]
Improving the solubility of synthetic AAV-8 NSL epitope peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of synthetic AAV-8 NSL epitope peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic this compound peptide?
A1: The solubility of a synthetic peptide is primarily determined by its amino acid composition, length, and the pH of the solution. The this compound peptide with the sequence Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala (NSLANPGIA) is a nonapeptide (9 amino acids). An analysis of its sequence reveals the following:
-
Amino Acid Composition : The peptide is rich in non-polar, hydrophobic amino acids (Leucine, Alanine, Proline, Glycine, Isoleucine), which constitutes over 50% of the sequence. Peptides with a high content of hydrophobic residues tend to have poor solubility in aqueous solutions.[1][2]
-
Net Charge : The peptide does not contain any acidic or basic amino acid residues. Therefore, its net charge is zero at a neutral pH.[1][2] Neutral peptides often exhibit low aqueous solubility.[3][4]
-
Peptide Length : While shorter peptides are generally more soluble than longer ones, the high hydrophobicity of this 9-mer still presents a solubility challenge.
Q2: I am having trouble dissolving my this compound peptide in water or PBS. What should I do?
A2: Due to its hydrophobic and neutral nature, the this compound peptide is expected to have poor solubility in aqueous solvents like water or phosphate-buffered saline (PBS). The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent and then slowly add the aqueous buffer to the desired concentration.[2][3][4]
Q3: Which organic solvent is best for dissolving my this compound peptide?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for dissolving hydrophobic peptides due to its strong solubilizing capacity and compatibility with many biological assays at low concentrations.[1][2] Alternatives include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[2]
Q4: Can I adjust the pH to improve the solubility of the this compound peptide?
A4: Since the this compound peptide lacks ionizable side chains (acidic or basic residues), altering the pH of the solution will not significantly change its net charge and, therefore, will have a minimal effect on its solubility.[5] The primary approach for this peptide should be the use of organic co-solvents.
Q5: Are there any physical methods I can use to aid dissolution?
A5: Yes, sonication can be used to help break up peptide aggregates and enhance solubility.[2] Gentle warming (e.g., to 37°C) can also be effective, but prolonged or excessive heating should be avoided to prevent peptide degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The this compound peptide is hydrophobic and neutral. | Use a small amount of an organic solvent like DMSO to first dissolve the peptide, then slowly add your aqueous buffer while vortexing.[1][3][4] |
| A precipitate forms when I add the aqueous buffer to the DMSO/peptide solution. | The solubility limit of the peptide in the final aqueous solution has been exceeded. | Try a lower final concentration of the peptide. Alternatively, you may need to increase the percentage of the organic co-solvent, but be mindful of its compatibility with your downstream experiments. |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved or has aggregated. | Sonicate the solution for short bursts on ice to aid dissolution.[2] If cloudiness persists, centrifuge the solution to pellet any undissolved peptide before using the supernatant. |
| My peptide is not active in my assay. | The peptide may have degraded or the high concentration of the organic solvent is interfering with the assay. | Ensure the peptide was stored correctly (lyophilized at -20°C or colder).[4] For cell-based assays, the final concentration of DMSO should ideally be below 0.5% to avoid cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound Peptide
This protocol is the recommended starting point for solubilizing the this compound peptide.
-
Preparation : Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture. Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.
-
Initial Dissolution in Organic Solvent : Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex gently until the peptide is completely dissolved. The solution should be clear.[2]
-
Aqueous Dilution : While gently vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the concentrated peptide/DMSO stock solution dropwise to achieve the final desired peptide concentration.[1]
-
Final Check and Storage : If the final solution is clear, it is ready for use. If any precipitation is observed, the solubility limit has been exceeded. Store the stock solution in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Solubilization Using Sonication
If the peptide does not readily dissolve with the standard protocol, sonication can be employed.
-
Follow steps 1-3 of Protocol 1.
-
If the final solution is not completely clear, place the vial in a beaker of ice.
-
Sonicate the solution in a bath sonicator for 3-5 short bursts of 10-15 seconds each, allowing the solution to cool on ice between bursts to prevent heating.[2]
-
Visually inspect the solution for clarity. If it is clear, it is ready for use. If not, consider centrifugation to remove any remaining undissolved material.
Data Presentation
Table 1: Recommended Solvents for this compound Peptide
| Peptide Type | Example Sequence | Primary Solvent | Secondary Solvent/Diluent | Notes |
| Hydrophobic, Neutral | NSLANPGIA | DMSO, DMF, ACN | Sterile Water, PBS, or other aqueous buffers | Always dissolve in the organic solvent first. Slowly add the aqueous diluent while mixing.[2][3][4] |
Table 2: Co-Solvent Compatibility in Biological Assays
| Co-Solvent | Typical Final Concentration for Cell-Based Assays | Considerations |
| DMSO | < 0.5% | Can be toxic to some cell lines at higher concentrations.[1] |
| DMF | < 0.1% | Generally more toxic than DMSO. |
| Acetonitrile | < 0.1% | Can denature proteins at higher concentrations. |
Visualizations
References
Selection of appropriate adjuvants for AAV-8 NSL epitope immunization
Welcome to the technical support center for AAV-8 based immunization strategies. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers selecting and using adjuvants to enhance the immune response against specific epitopes delivered via AAV-8 vectors.
Frequently Asked Questions (FAQs)
Q1: Why do I need an adjuvant for immunization with an AAV-8 vector?
A1: While AAV vectors can induce immune responses, they are often considered poorly immunogenic, particularly for eliciting strong, targeted responses against a specific epitope, such as a non-structural-like (NSL) peptide.[1][2] Adjuvants are substances that boost the immune response to an antigen, leading to higher antibody titers and more robust T-cell activation.[3][4] They can help overcome the relatively low inflammatory profile of AAV vectors, ensuring a more potent and durable immune outcome against your epitope of interest.[5][6]
Q2: Will the adjuvant increase the immune response against the AAV-8 capsid as well?
A2: Yes, this is a critical consideration. Adjuvants enhance the overall immune response, which will likely include a heightened response to the AAV-8 capsid proteins, not just the target epitope.[7][8] This can lead to the rapid production of neutralizing antibodies (NAbs) against the vector itself, potentially limiting the effectiveness of repeat administrations with the same serotype.[2] The experimental design must account for this by including controls to measure both epitope-specific and capsid-specific immunity.
Q3: What are the main classes of adjuvants to consider for AAV-8 immunization?
A3: The primary classes of adjuvants suitable for this application include:
-
Toll-Like Receptor (TLR) Agonists: These molecules, such as CpG oligodeoxynucleotides (CpG ODN) and Polyinosinic:polycytidylic acid (Poly I:C), mimic pathogen-associated molecular patterns (PAMPs) to activate innate immunity.[3][9][10]
-
Aluminum Salts (Alum): The most commonly used adjuvant in human vaccines, Alum promotes a Th2-biased immune response and enhances antigen presentation.[4][11][12]
-
Emulsions (e.g., Freund's Adjuvant): These create a depot at the injection site for slow antigen release and stimulate a strong inflammatory response. Complete Freund's Adjuvant (CFA) is very potent but causes significant inflammation and is typically used only for initial immunizations in animal studies, followed by Incomplete Freund's Adjuvant (IFA) for boosts.[13][14][15]
Q4: How do I choose the right adjuvant for my experiment?
A4: The choice depends on your desired immune outcome.
-
For strong cell-mediated immunity (CTL responses, Th1 bias), TLR agonists like CpG ODN (TLR9 agonist) or Poly I:C (TLR3 agonist) are excellent choices.[16][17][18]
-
For a robust antibody response (Th2 bias), Alum is a standard and effective option.[11][12]
-
For the most potent, broad-spectrum response in preclinical animal models, Freund's Adjuvant (CFA/IFA) can be used, though caution is advised due to its high reactogenicity.[15]
Adjuvant Selection and Troubleshooting Guide
Adjuvant Comparison
The selection of an adjuvant is critical for directing the type and magnitude of the immune response. The following table summarizes key characteristics and representative data for commonly used adjuvants in preclinical immunization studies.
| Adjuvant Class | Example | Primary Mechanism of Action | Typical Immune Response | Key Advantages | Key Disadvantages |
| TLR Agonist | CpG ODN | TLR9 agonist; activates B cells and plasmacytoid dendritic cells.[3][10] | Strong Th1 bias; enhances CTL and IgG2a responses.[19][20] | Potent induction of cellular immunity; well-defined mechanism.[18] | Can induce systemic cytokine release; less effective for some T-independent antigens.[20] |
| TLR Agonist | Poly(I:C) | TLR3 agonist; mimics viral dsRNA to activate innate immunity.[9][17][21] | Potent Type I IFN and Th1 response; strong CTL activation.[9][17] | Effectively mimics a viral infection response; synergistic with other therapies.[9] | Potential for toxicity and rapid enzymatic degradation if not formulated properly.[17] |
| Aluminum Salt | Alum | Forms an antigen depot; activates the inflammasome.[4][11] | Strong Th2 bias; high antibody titers (IgG1 in mice).[12][22] | Long history of safe use in vaccines; excellent for antibody production.[11][12] | Generally considered a poor inducer of cellular (CTL) immunity.[23] |
| Emulsion | Freund's Adjuvant | Creates a depot for slow antigen release; potent inflammation.[15] | Very strong, mixed Th1/Th2 response.[13][14] | Highest potency for inducing a strong response in animal models. | Causes severe inflammation, granulomas, and distress; not for human use.[15] |
Quantitative Data Summary: Adjuvant Impact on Immunization
The following table presents illustrative data synthesized from preclinical studies to demonstrate the potential impact of different adjuvants when co-administered with a viral vector expressing a model antigen.
Data are representative examples compiled from multiple sources and should be used for comparative purposes only. Actual results will vary based on the specific epitope, AAV-8 dose, animal model, and experimental protocol.
| Immunization Group | Adjuvant | Epitope-Specific IgG Titer (Geometric Mean) | Neutralizing Antibody Titer (AAV-8) | Splenocyte IFN-γ Secretion (Spot Forming Units / 10⁶ cells) |
| AAV-8-Epitope | None | 1:1,500 | 1:80 | 55 |
| AAV-8-Epitope | Alum | 1:50,000 | 1:1,200 | 75 |
| AAV-8-Epitope | CpG ODN | 1:25,000 | 1:2,500 | 350 |
| AAV-8-Epitope | Poly(I:C) | 1:20,000 | 1:2,200 | 410 |
| AAV-8-Epitope | CFA/IFA | 1:150,000 | 1:5,000 | 500 |
Troubleshooting Common Issues
Q: My epitope-specific antibody titers are low after immunization. What should I do?
A:
-
Check Vector Dose: Ensure you are using an adequate dose of the AAV-8 vector. Immunogenicity is often dose-dependent.[8]
-
Switch or Add Adjuvant: If you used no adjuvant or a weak one, consider a more potent option. If you used Alum and need a stronger response, switching to CFA/IFA (in animals) or combining Alum with a TLR agonist like CpG-ODN could be beneficial.[22]
-
Boost Immunizations: A single immunization may be insufficient. Implement a prime-boost strategy, administering a second or third dose at 2-4 week intervals. Use IFA instead of CFA for all boosts.[15]
-
Route of Administration: The route can significantly impact the immune response. Intramuscular (i.m.) or subcutaneous (s.c.) injections are standard. Ensure proper administration technique.
Q: I am observing a very high neutralizing antibody response against the AAV-8 capsid, which may interfere with my experiment's later stages. How can I manage this?
A:
-
Reduce Vector Dose: Use the minimum effective dose of the AAV-8 vector to reduce the total capsid load presented to the immune system.[24]
-
Optimize Adjuvant Choice: While adjuvants boost all responses, some may favor the cellular response over the humoral one. An adjuvant like CpG ODN might shift the balance towards a T-cell response against your epitope, though it will still enhance the anti-capsid antibody response.
-
Consider Serotype Switching: If a re-administration is necessary, using a different AAV serotype for the boost can circumvent pre-existing NAbs against AAV-8.[25] However, be aware of potential cross-reactivity.[14]
Experimental Protocols & Visual Guides
Protocol 1: AAV-8 Immunization with Alum Adjuvant
This protocol provides a general procedure for immunizing mice to generate a strong antibody-mediated (Th2) response.
-
Antigen-Adjuvant Preparation:
-
Dilute the AAV-8 vector encoding your NSL epitope to the desired concentration in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
In a sterile microfuge tube, add the Alum Adjuvant suspension. Before use, mix the Alum thoroughly by vortexing or inverting.
-
While gently vortexing the Alum, add the AAV-8 vector solution dropwise. A common ratio is 1:1 (v/v).[11]
-
Incubate the mixture at room temperature for 30-60 minutes on a rotator to allow for adsorption of the vector to the Alum. The final injection volume for a mouse is typically 100-200 µL.[11]
-
-
Immunization Procedure (Mouse Model):
-
Administer the 100-200 µL AAV-8-Alum suspension via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
For a prime-boost schedule, repeat the immunization at day 14 or 21.
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (day 0) and 10-14 days after each immunization to analyze antibody titers.
-
-
Analysis:
-
Use an ELISA to measure epitope-specific IgG, IgG1, and IgG2a titers.
-
Perform a neutralizing antibody assay to quantify the anti-AAV-8 capsid response.
-
Protocol 2: AAV-8 Immunization with CpG ODN Adjuvant
This protocol is designed to elicit a robust cell-mediated (Th1) immune response.
-
Antigen-Adjuvant Preparation:
-
Dilute the AAV-8 vector and the CpG ODN solution separately in sterile PBS. A typical dose for CpG ODN in mice is 10-50 µg per animal.
-
In a sterile microfuge tube, combine the AAV-8 vector solution with the CpG ODN solution. Unlike Alum, no incubation for adsorption is required. The components are simply co-administered as a mixture.[19]
-
Adjust the final volume to 100-200 µL for injection.
-
-
Immunization Procedure (Mouse Model):
-
Administer the 100-200 µL AAV-8-CpG mixture via s.c. or i.m. injection.
-
Follow a prime-boost schedule as described for the Alum protocol.
-
-
Analysis:
-
In addition to ELISA and NAb assays, perform an ELISpot or intracellular cytokine staining (ICS) assay on splenocytes to measure epitope-specific IFN-γ production by T-cells.
-
Visualizations (Graphviz)
Caption: Experimental workflow for AAV-8 epitope immunization with an adjuvant.
Caption: Simplified signaling pathway for CpG ODN via TLR9 activation.
Caption: Decision tree for selecting an adjuvant based on experimental goals.
References
- 1. AAV Vectors Vaccines Against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and toxicity of AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of CpG oligodeoxynucleotides as immune adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune responses to AAV vectors: overcoming barriers to successful gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccines Based on Novel Adeno-Associated Virus Vectors Elicit Aberrant CD8+ T-Cell Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mali.ucsd.edu [mali.ucsd.edu]
- 14. immune-orthogonal orthologues of AAV capsids and of Cas9 circumvent the immune response to the administration of gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 16. Frontiers | Adeno-Associated Viruses (AAV) and Host Immunity – A Race Between the Hare and the Hedgehog [frontiersin.org]
- 17. Particulate formulations for the delivery of poly(I:C) as vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CpG Oligodeoxynucleotides Enhance the Activities of CD8+ Cytotoxic T-Lymphocytes Generated by Combined hMUC1 Vaccination and hNIS Radioiodine Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adjuvant effects of CpG oligodeoxynucleotides on responses against T-independent type 2 antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adjuvant effects of CpG oligodeoxynucleotides on responses against T-independent type 2 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Poly I:C as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 22. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 23. Vaccine adjuvants aluminum and monophosphoryl lipid A provide distinct signals to generate protective cytotoxic memory CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding AAV vector immunogenicity: from particle to patient [thno.org]
- 25. Frontiers | A versatile toolkit for overcoming AAV immunity [frontiersin.org]
Controlling for batch-to-batch variability of AAV-8 NSL epitope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adeno-Associated Virus Serotype 8 (AAV-8), specifically focusing on controlling for batch-to-batch variability of the NSL epitope.
Frequently Asked Questions (FAQs)
Q1: What is the AAV-8 NSL epitope and why is it important?
The this compound is a specific sequence of amino acids (Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala or NSLANPGIA) derived from the capsid of AAV-8.[1][2][3] This epitope is recognized by CD8+ T-cells, a type of white blood cell, and can trigger a T-cell mediated immune response against the AAV-8 vector.[1][2][4] The presence and consistency of this epitope are critical quality attributes (CQAs) as variability can impact the vector's immunogenicity profile, potentially affecting both the safety and efficacy of a gene therapy product.[5][6]
Q2: What can cause batch-to-batch variability in the this compound?
Batch-to-batch variability of the this compound can arise from several factors during the AAV production and purification process. These include:
-
Production System-Related Variability: Differences in the host cell line (e.g., HEK293, Sf9) and production method (e.g., plasmid transfection, baculovirus expression system) can lead to variations in post-translational modifications (PTMs) of the capsid proteins.[7] These PTMs can potentially alter the structure and presentation of the NSL epitope.
-
Process-Related Impurities: The presence of product-related impurities, such as empty or partially filled capsids, can influence the overall immunogenic profile of the AAV preparation.[8]
-
Vector Integrity: Errors in the vector genome or capsid protein sequence can directly alter the NSL epitope.
-
Downstream Processing: Purification methods, such as chromatography, can sometimes select for subpopulations of AAV particles with different surface characteristics, potentially enriching or depleting vectors with certain epitope presentations.[9]
Q3: How can I assess the consistency of the this compound across different batches?
Several analytical methods can be employed to assess the consistency of the this compound and overall vector quality. A multi-pronged approach is often recommended.
| Analytical Method | Purpose | Key Considerations |
| Mass Spectrometry (Peptide Mapping) | To confirm the primary amino acid sequence of the capsid proteins, including the NSL epitope. | Can detect mutations or modifications that alter the epitope's mass. |
| Enzyme-Linked Immunospot (ELISpot) Assay | To functionally assess the T-cell response to the NSL epitope by measuring cytokine release (e.g., IFN-γ) from peripheral blood mononuclear cells (PBMCs) upon stimulation with the AAV vector or a synthetic NSL peptide.[3] | Provides a direct measure of the epitope's immunogenicity. Requires access to human PBMCs. |
| In Vitro Transduction and Potency Assays | To evaluate the biological activity of the AAV vector.[10][11] | While not a direct measure of the epitope, significant changes in potency could indicate broader issues with capsid integrity that might also affect the epitope. |
| Analytical Ultracentrifugation (AUC) | To determine the ratio of full to empty capsids.[12] | High levels of empty capsids can contribute to the overall immunogenicity. |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | To assess vector aggregation and purity. | Aggregates can have altered immunogenic properties. |
Troubleshooting Guides
Problem 1: Increased Immunogenicity Observed in Animal Studies with a New Batch of AAV-8 Vector.
-
Possible Cause 1: Higher Empty Capsid Ratio. An increased proportion of empty capsids can lead to a higher total capsid dose for the same vector genome dose, potentially increasing the immune response.[3]
-
Troubleshooting Step: Determine the empty-to-full capsid ratio using methods like Analytical Ultracentrifugation (AUC) or transmission electron microscopy (TEM).[12] Compare this ratio to previous batches that showed acceptable immunogenicity.
-
-
Possible Cause 2: Altered Post-Translational Modifications (PTMs). Changes in the manufacturing process may have altered PTMs on the capsid surface, affecting the presentation of the NSL epitope.
-
Troubleshooting Step: Use mass spectrometry-based peptide mapping to analyze the capsid proteins and identify any changes in PTMs compared to a reference batch.
-
-
Possible Cause 3: Presence of Aggregates. Aggregated vector particles can be more immunogenic.
-
Troubleshooting Step: Analyze the vector preparation for aggregates using SEC-MALS or dynamic light scattering (DLS).
-
Problem 2: Inconsistent Results in an In Vitro T-Cell Activation Assay (e.g., ELISpot) for the NSL Epitope.
-
Possible Cause 1: Variability in PBMCs. The response of PBMCs can vary significantly between donors.
-
Troubleshooting Step: Use a consistent and well-characterized pool of PBMC donors for all assays. Include positive and negative controls in every assay plate.
-
-
Possible Cause 2: Inconsistent Vector Titer. Inaccurate quantification of the vector genome (VG) titer will lead to variability in the amount of vector used to stimulate the cells.
-
Troubleshooting Step: Ensure a robust and validated method for VG titer determination, such as qPCR or ddPCR, is used consistently.
-
-
Possible Cause 3: Degradation of the AAV Vector. Improper storage or handling, such as multiple freeze-thaw cycles, can lead to vector degradation and altered immunogenicity.
-
Troubleshooting Step: Aliquot vector preparations to avoid multiple freeze-thaw cycles. Store at the recommended temperature (typically -80°C).
-
Experimental Protocols
A detailed experimental protocol for a key assay is provided below.
Protocol: this compound ELISpot Assay
This protocol outlines a method to assess the T-cell response to the this compound.
Materials:
-
96-well ELISpot plates pre-coated with anti-human IFN-γ antibody
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
AAV-8 vector batches to be tested
-
Synthetic AAV-8 NSL peptide (NSLANPGIA) (Positive Control)
-
Phytohemagglutinin (PHA) (Positive Mitogen Control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Detection antibody (e.g., biotinylated anti-human IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot plate reader
Methodology:
-
Plate Preparation: Prepare the ELISpot plate according to the manufacturer's instructions.
-
Cell Plating: Plate 2-3 x 10^5 PBMCs per well.
-
Stimulation:
-
Add the AAV-8 vector at different multiplicities of infection (MOIs).
-
Add the synthetic NSL peptide at a final concentration of 10 µg/mL.
-
Add PHA at a final concentration of 5 µg/mL.
-
Include a negative control well with only PBMCs and medium.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.
-
Wash and add Streptavidin-HRP.
-
Wash and add the substrate solution. Stop the reaction when spots are visible.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Caption: AAV Production and Quality Control Workflow.
Caption: Troubleshooting Logic for Increased Immunogenicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AAV8 capsid protein - SB PEPTIDE [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Immunogenicity of Recombinant Adeno-Associated Virus (AAV) Vectors for Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | T Cell-Mediated Immune Responses to AAV and AAV Vectors [frontiersin.org]
- 11. CD8+ T Cell Recognition of Epitopes Within the Capsid of Adeno-associated Virus 8–based Gene Transfer Vectors Depends on Vectors' Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Studies of Adeno-Associated Virus Serotype 8 Capsid Transitions Associated with Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epitope Degradation in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining epitope integrity during prolonged cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of epitope degradation or masking during long-term cell culture?
A1: Epitope degradation or masking in long-term cell culture is a multifactorial issue. The primary causes include:
-
Proteolytic Degradation: Cells can release proteases into the culture medium, which can cleave extracellular domains of surface proteins, leading to the loss of epitopes.
-
Protein Turnover and Internalization: Cell surface proteins are dynamic and undergo natural turnover through internalization and subsequent degradation in lysosomes.[1][2] Changes in culture conditions can alter the rate of this process.
-
Conformational Changes: The three-dimensional structure of a protein is crucial for maintaining conformational epitopes. Alterations in the cellular microenvironment, such as pH shifts or oxidative stress, can lead to protein misfolding and loss of these epitopes.
-
Cellular Stress and Senescence: High passage numbers can lead to cellular senescence, which can alter protein expression profiles and increase the release of degradative enzymes.[3][4][5]
-
Suboptimal Culture Conditions: Factors like nutrient depletion, accumulation of metabolic byproducts, and improper gas exchange can induce cellular stress and impact protein stability.
Q2: How does cell passage number affect epitope stability?
A2: Increasing passage numbers can significantly impact the stability and expression of epitopes.[3][6] As cells are repeatedly subcultured, they can undergo genotypic and phenotypic changes, a phenomenon known as cellular drift.[3] This can lead to:
-
Altered Protein Expression: High-passage cells may exhibit decreased or complete loss of expression of the target protein.[3][4]
-
Increased Senescence: With more passages, a higher percentage of cells may become senescent, which is often associated with changes in morphology, growth rates, and protein expression.[3][5]
-
Genomic Instability: Continuous culturing can lead to genomic instability, resulting in heterogeneous populations with varied epitope expression.[5]
It is crucial to work with low-passage cells and establish a reliable cell banking system to ensure experimental reproducibility.[7]
Q3: Can components of the cell culture medium affect my epitope of interest?
A3: Yes, the composition of the cell culture medium is critical. For instance, serum starvation is a common technique but can have significant effects on cellular physiology, including altered protein expression and the induction of stress pathways.[4][8][9] Some media components can also directly impact protein stability. The use of stabilized amino acids, such as L-alanyl-L-glutamine, can improve the consistency of the culture environment compared to standard L-glutamine which is less stable in solution.[10]
Q4: What is epitope masking and how is it different from degradation?
A4: Epitope masking occurs when the epitope is physically present but inaccessible to the antibody, whereas epitope degradation involves the breakdown of the protein structure. Masking can be caused by:
-
Protein Conformation: The native folding of the protein may hide the epitope within its three-dimensional structure.[11]
-
Interacting Molecules: Other proteins, carbohydrates (glycans), or molecules in the culture medium can bind to or near the epitope, sterically hindering antibody access.
-
Cell Confluency: In highly confluent cultures, cell-cell contacts can sometimes mask surface epitopes.[12][13][14]
Troubleshooting Guides
Problem 1: Gradual loss of signal in flow cytometry or immunofluorescence over time in culture.
| Possible Cause | Suggested Solution |
| Proteolytic degradation of the epitope. | Add a broad-spectrum protease inhibitor cocktail to the culture medium.[15] Ensure the inhibitors are compatible with live cells and replenished as needed, as some have short half-lives in aqueous solutions.[2] |
| Internalization and degradation of the surface protein. | Culture cells at a lower temperature (e.g., 30-34°C) to slow down metabolic processes, including protein turnover.[16] Note that this may also affect cell growth. For short-term experiments, performing incubations on ice can prevent internalization. |
| Decreased expression of the target protein due to high passage number. | Thaw a fresh, low-passage vial of cells from your master cell bank.[7] Routinely monitor the passage number and aim to use cells within a consistent, low-passage range for all experiments.[3][5][6] |
| Epitope instability due to suboptimal culture conditions. | Ensure consistent and optimal culture conditions (pH, temperature, CO2). Use a stabilized form of glutamine, like GlutaMAX, to prevent ammonia (B1221849) buildup.[10][17] Consider adding chemical chaperones like glycerol (B35011) or trehalose (B1683222) to the medium to help maintain proper protein conformation.[17][18][19] |
Problem 2: High variability in epitope expression between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell confluency at the time of analysis. | Standardize the cell seeding density and the confluency at which you perform your analysis. Cell-cell contact in confluent cultures can alter the expression of some surface proteins.[13][14] Aim for a consistent confluency, for example, 80-90%.[14] |
| Lot-to-lot variability in serum or other media components. | Test new lots of serum and other critical reagents before use in large-scale or critical experiments. If possible, purchase a large batch of a single lot to ensure consistency over a series of experiments. |
| Inconsistent passage number of cells used. | Strictly adhere to a cell banking system and record the passage number for every experiment. Use cells within a narrow passage number range to minimize variability.[4][7] |
| Serum starvation-induced stress. | If serum starvation is necessary, optimize the duration to minimize cell stress and death.[8] Be aware that serum starvation can alter the expression of numerous proteins.[4][8] |
Data Presentation
Table 1: Effect of Passage Number on a Hypothetical Surface Epitope Expression
| Cell Line | Passage Number | Mean Fluorescence Intensity (MFI) by Flow Cytometry | % Positive Cells |
| Cell Line A | 5 | 15,200 ± 850 | 98% |
| Cell Line A | 20 | 11,500 ± 1,200 | 95% |
| Cell Line A | 40 | 6,300 ± 1,500 | 75% |
| Cell Line B | 5 | 25,600 ± 1,100 | 99% |
| Cell Line B | 20 | 24,900 ± 980 | 98% |
| Cell Line B | 40 | 18,700 ± 2,100 | 90% |
Data are representative and illustrate a common trend of decreasing epitope expression with increasing passage number. The effect is cell-line dependent.[3][5]
Table 2: Influence of Culture Additives on Epitope Stability Over 72 Hours
| Condition | Fold Change in MFI (72h vs 0h) |
| Standard Medium | 0.65 |
| + Protease Inhibitor Cocktail | 0.85 |
| + 1% Glycerol (Chemical Chaperone) | 0.90 |
| + Protease Inhibitor + 1% Glycerol | 0.95 |
This table illustrates the potential benefits of supplementing culture media to preserve epitope integrity.
Experimental Protocols
Protocol 1: Quantitative Monitoring of Epitope Stability by Flow Cytometry
This protocol allows for the quantitative assessment of epitope expression on live cells over a time course.
Materials:
-
Cultured cells expressing the epitope of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scraper or dissociation reagent (e.g., TrypLE)
-
Fluorophore-conjugated primary antibody specific to the epitope
-
Isotype control antibody with the same fluorophore
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multiple identical culture vessels (e.g., 6-well plates) to have separate wells for each time point.
-
Time Course: At each designated time point (e.g., 0, 24, 48, 72 hours), harvest the cells from one well.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle dissociation reagent.
-
For suspension cells, gently collect the cells.
-
-
Cell Staining:
-
Centrifuge the harvested cells and resuspend in cold flow cytometry buffer.
-
Aliquot cells for staining with the specific antibody and the isotype control.
-
Add the antibodies at the predetermined optimal concentration and incubate on ice for 30 minutes, protected from light.
-
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Use the isotype control to set the gate for positive staining.
-
Record the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each time point.
-
Plot the MFI and/or percentage of positive cells against time to visualize epitope stability.
-
Protocol 2: Live-Cell In-Cell ELISA for Quantifying Surface Epitope Expression
This protocol provides a plate-based method to quantify the abundance of a cell surface epitope on live, non-permeabilized cells.
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody specific to an extracellular epitope
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
ELISA substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Culture: Seed and culture cells in a 96-well plate to the desired confluency.
-
Blocking: Gently wash the cells with cold PBS. Add blocking buffer and incubate for 1 hour at 4°C to block non-specific binding sites.
-
Primary Antibody Incubation: Without permeabilizing the cells, add the primary antibody diluted in blocking buffer. Incubate for 2 hours at 4°C.
-
Washing: Gently wash the wells three times with cold PBS.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at 4°C, protected from light.
-
Final Washes: Wash the wells five times with cold PBS.
-
Substrate Development: Add the ELISA substrate and incubate at room temperature until sufficient color develops.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Normalization (Optional but Recommended): In parallel wells, perform a cell viability assay (e.g., crystal violet staining) to normalize the absorbance values to the number of cells per well.
Visualizations
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Targeted Protein Internalization and Degradation by ENDosome TArgeting Chimeras (ENDTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell ELISA protocol | Abcam [abcam.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantitative Microscopy for Cell-Surface and Cell-Cell Interactions in Immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of molecular and chemical chaperones on protein folding. | Semantic Scholar [semanticscholar.org]
- 11. The importance of epitope selection in experimental design | Proteintech Group [ptglab.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The effect of cell confluency state on the expression of neural cell surface glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress [mdpi.com]
- 18. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 19. bitesizebio.com [bitesizebio.com]
Best practices for handling and preparation of AAV-8 NSL epitope
Welcome to the technical support center for the AAV-8 NSL Epitope. This resource is designed for researchers, scientists, and drug development professionals working with this specific CD8+ T cell epitope from the capsid of Adeno-associated virus serotype 8. Here you will find detailed best practices, troubleshooting guides, and frequently asked questions to ensure the successful handling and preparation of the this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound is a specific nine-amino-acid sequence (Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala or NSLANPGIA) derived from the capsid of Adeno-associated virus serotype 8 (AAV-8).[1] It is recognized by CD8+ T cells and has a high affinity for MHC class I molecules, making it a valuable tool for studying T cell-mediated immune responses to AAV-8 vectors in gene therapy and other research applications.[1]
Q2: What are the primary applications of the synthetic this compound peptide?
A2: The synthetic this compound peptide is primarily used in immunological assays to detect and quantify AAV-8 specific CD8+ T cell responses. Common applications include:
-
ELISpot (Enzyme-Linked Immunospot) assays: To measure the frequency of cytokine-secreting (e.g., IFN-γ) AAV-8 specific T cells.
-
Intracellular Cytokine Staining (ICS) followed by flow cytometry: To identify and phenotype AAV-8 specific T cells producing cytokines.
-
T cell proliferation assays: To assess the proliferative response of T cells upon stimulation with the epitope.
-
In vitro T cell expansion: To expand populations of AAV-8 specific CD8+ T cells for further study.[2]
Q3: How should I reconstitute the lyophilized this compound peptide?
A3: Proper reconstitution is critical for peptide activity. It is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration with a sterile aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium.[3] The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid toxicity.[4]
Q4: What is the recommended storage condition for the this compound peptide?
A4: Storage conditions depend on whether the peptide is in lyophilized or reconstituted form.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated environment.[5][6] When stored correctly, it can be stable for several years.
-
Reconstituted Peptide: For short-term storage (up to a few weeks), store the reconstituted peptide solution at 4°C. For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.[6]
Experimental Protocols and Methodologies
Peptide Reconstitution and Storage Protocol
This protocol outlines the steps for reconstituting and storing the lyophilized this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity DMSO
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[7]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution: Carefully add a small volume of DMSO to the vial to dissolve the peptide. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of DMSO.
-
Vortex and Centrifuge: Gently vortex the vial to ensure the peptide is completely dissolved. Briefly centrifuge the vial to collect the solution at the bottom.
-
Working Solution Preparation: Dilute the DMSO stock solution to the desired final concentration using sterile PBS or cell culture medium. For example, to make a 10 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:100 dilution.
-
Aliquoting and Storage: Aliquot the reconstituted peptide into sterile, low-protein-binding microcentrifuge tubes for storage. For long-term storage, freeze the aliquots at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
ELISpot Assay for IFN-γ Secretion by this compound-Specific T Cells
This protocol provides a general workflow for an IFN-γ ELISpot assay to quantify this compound-specific T cells.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)
-
Reconstituted this compound peptide
-
Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Positive control (e.g., PHA or a pool of viral peptides)
-
Negative control (e.g., DMSO vehicle control)
-
Automated ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and then block with a blocking buffer (e.g., RPMI + 10% FBS) for at least 30 minutes at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add the cells to the wells of the ELISpot plate. A typical cell density is 2-3 x 10^5 cells per well.
-
Stimulation: Add the this compound peptide to the corresponding wells at the desired final concentration (typically in the range of 1-10 µg/mL).[8] Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme and Substrate Addition: Wash the plate again and add the enzyme conjugate (e.g., streptavidin-alkaline phosphatase). After another wash, add the substrate solution and incubate until distinct spots develop.
-
Drying and Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.[9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or -80°C | Years | Store in a desiccated environment to prevent hydrolysis.[5] |
| Reconstituted (Stock) | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes.[6] |
| Reconstituted (Working Dilution) | 4°C | Up to 1 week | Use sterile buffers. Avoid long-term storage of diluted solutions. |
Table 2: Illustrative Example of IFN-γ ELISpot Assay Results
This table provides an example of expected results from an ELISpot assay using the this compound for T cell stimulation. The data is for illustrative purposes and actual results may vary depending on the donor's immune status and experimental conditions.
| Stimulation | PBMC Count/well | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation |
| Negative Control (DMSO) | 2.5 x 10^5 | 5 | 2 |
| This compound (5 µg/mL) | 2.5 x 10^5 | 75 | 12 |
| Positive Control (PHA) | 2.5 x 10^5 | 500 | 45 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Spots in Peptide-Stimulated Wells | 1. Inactive peptide. 2. Suboptimal peptide concentration. 3. Low frequency of specific T cells. 4. Incorrect HLA type of donor PBMCs. | 1. Use a freshly prepared aliquot of the peptide. Check storage conditions. 2. Perform a dose-response experiment to determine the optimal peptide concentration (e.g., 0.1, 1, 5, 10 µg/mL). 3. Increase the number of cells per well. 4. Ensure the donor's HLA type is appropriate for the epitope's known restriction, if available. |
| High Background in Negative Control Wells | 1. Contamination of reagents or cells. 2. Non-specific stimulation by DMSO. 3. Over-development of the plate. | 1. Use sterile techniques and fresh reagents. 2. Ensure the final DMSO concentration is below 0.5%.[4] 3. Reduce the substrate incubation time.[10] |
| "Fuzzy" or Poorly Defined Spots | 1. Plate was moved during incubation. 2. Improper washing technique. | 1. Ensure the plate is not disturbed during the incubation period. 2. Be gentle during washing steps to avoid dislodging the spots. |
| Inconsistent Results Between Replicate Wells | 1. Uneven cell distribution. 2. Pipetting errors. | 1. Ensure a single-cell suspension before plating. Mix cells gently but thoroughly. 2. Calibrate pipettes and use proper pipetting techniques. |
Visualizations
Caption: Workflow for this compound T-Cell ELISpot Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificimmunology.com [pacificimmunology.com]
- 4. mabtech.com [mabtech.com]
- 5. jpt.com [jpt.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the ELISpot Assay? Complete Guide to Principle, Steps, and Uses - Creative Biogene [creative-biogene.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Analysis of AAV-8 Capsid Epitopes: The NSL T-Cell Epitope Versus Other Key Antigenic Regions
For Immediate Release
A detailed comparison of the Adeno-Associated Virus serotype 8 (AAV-8) NSL T-cell epitope with other significant capsid epitopes, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding their relative impact on vector immunogenicity, neutralization, and transduction efficiency. This guide synthesizes available experimental data to inform the design of next-generation AAV vectors for gene therapy.
Introduction
Adeno-Associated Virus serotype 8 (AAV-8) is a widely utilized vector for in vivo gene therapy, particularly for liver-directed applications, due to its high transduction efficiency in hepatocytes. However, the therapeutic success of AAV-8 based vectors can be hampered by the host immune system's recognition of specific epitopes on the viral capsid. These immune responses can lead to the production of neutralizing antibodies (NAbs) that block transduction and the activation of cytotoxic T-lymphocytes (CTLs) that can clear transduced cells, thereby limiting the long-term efficacy of the therapy.
This guide provides a comparative overview of a key CD8+ T-cell epitope, the NSL epitope (NSLANPGIA), and other well-characterized B-cell (neutralizing) epitopes on the AAV-8 capsid. By examining the available data on their immunogenicity and impact on vector performance, this document aims to provide a valuable resource for the rational design of AAV-8 vectors with improved safety and efficacy profiles.
Key AAV-8 Capsid Epitopes: A Comparative Overview
The AAV-8 capsid is comprised of three viral proteins (VP1, VP2, and VP3) that assemble to form the icosahedral structure. The surface-exposed regions of these proteins contain various epitopes that can be recognized by the immune system. Here, we compare the properties of the NSL T-cell epitope with two major neutralizing antibody epitopes.
| Epitope | Type | Amino Acid Sequence / Location (VP1 numbering) | Key Characteristics |
| NSL Epitope | CD8+ T-Cell | NSLANPGIA | High affinity for MHC Class I molecules; involved in the activation of cytotoxic T-lymphocytes.[1] |
| ADK8 Epitope | B-Cell (Neutralizing) | Variable Region VIII (VRVIII), aa 586-591 | Major neutralizing epitope; binding of the ADK8 monoclonal antibody inhibits a post-entry step in viral trafficking to the nucleus.[2] |
| AAVX Epitope | B-Cell (Neutralizing) | Conformational: N255-L257, V326-E330, D659-T674 | Recognized by the AAVX antibody fragment; located at the five-fold axis of the capsid. |
Quantitative Comparison of Epitope Impact
While direct comparative studies mutating the NSL epitope and quantitatively assessing its impact on immunogenicity and transduction efficiency are limited in the publicly available literature, we can synthesize data from various studies to draw inferences. The following tables summarize the known effects of mutations in key epitope regions on AAV-8 vector performance.
Table 1: Impact of Epitope Modification on Immunogenicity
| Epitope Region | Modification | Impact on T-Cell Response | Impact on Neutralizing Antibody (NAb) Response | Reference |
| NSL Epitope | Not extensively studied | T-cell epitopes are known to be highly conserved across AAV serotypes.[3] | Not applicable | [3] |
| ADK8 Epitope (VRVIII) | Mutations within aa 586-591 | Not directly assessed, but capsid modifications can influence overall immunogenicity. | Can lead to escape from neutralization by the ADK8 antibody and potentially other NAbs targeting this region. | [2] |
| Other Surface Residues (e.g., Tyrosine) | Y-to-F mutations | Can reduce ubiquitination and proteasomal degradation, potentially altering antigen presentation. | May not directly impact NAb binding unless the mutated residue is part of a neutralizing epitope. | [4] |
Table 2: Impact of Epitope Modification on Transduction Efficiency
| Epitope Region | Modification | In Vitro Transduction | In Vivo Transduction | Reference |
| NSL Epitope | Not extensively studied | T-cell responses primarily impact in vivo cell viability. | T-cell mediated clearance of transduced cells can lead to loss of transgene expression.[5] | [5] |
| ADK8 Epitope (VRVIII) | Mutations within aa 586-591 | This region is also implicated in cellular transduction, so mutations could affect efficiency. | Escape from NAbs can enhance in vivo transduction in the presence of pre-existing immunity. | [2] |
| Other Surface Residues (e.g., Tyrosine) | Y-to-F mutations | Can significantly enhance transduction efficiency. | Enhanced transduction observed in some tissues, though effects can be serotype and tissue-specific.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AAV vector performance. Below are summaries of key experimental protocols cited in the literature for characterizing AAV capsid epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response
Objective: To quantify the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) upon stimulation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals or human subjects.
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Stimulation: Add PBMCs to the wells along with overlapping peptide libraries spanning the AAV-8 capsid sequence or specific epitope peptides (e.g., NSLANPGIA).
-
Incubation: Incubate the plates to allow for cytokine secretion by activated T-cells.
-
Detection: After incubation, wash the wells and add a biotinylated detection antibody against the cytokine.
-
Visualization: Add a streptavidin-enzyme conjugate followed by a substrate to produce colored spots at the sites of cytokine secretion.
-
Analysis: Count the spots, where each spot represents a single cytokine-secreting cell.
In Vitro Neutralization Assay
Objective: To determine the titer of neutralizing antibodies in a serum sample that can inhibit AAV vector transduction of target cells.
Methodology:
-
Cell Plating: Seed a 96-well plate with a susceptible cell line (e.g., Huh7 or HepG2 for AAV-8).
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated serum sample to be tested.
-
Vector Incubation: Incubate a known amount of AAV vector expressing a reporter gene (e.g., luciferase or GFP) with the diluted serum samples for a defined period to allow antibodies to bind to the vector.
-
Transduction: Add the AAV-serum mixture to the plated cells.
-
Incubation: Incubate the cells to allow for vector transduction and reporter gene expression.
-
Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
-
Titer Calculation: The neutralizing antibody titer is defined as the highest serum dilution that causes a 50% or greater reduction in reporter gene expression compared to a control with no serum.
Visualizing Key Pathways and Workflows
Understanding the biological pathways involved in AAV transduction and the subsequent immune response is critical for vector design. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.
Caption: AAV-8 Transduction Workflow.
Caption: AAV-8 Immune Response Pathways.
Conclusion and Future Directions
The immunogenicity of AAV-8 vectors is a multifaceted challenge influenced by both B-cell and T-cell responses to distinct capsid epitopes. While significant progress has been made in identifying and characterizing major neutralizing B-cell epitopes, such as the ADK8 binding site in VRVIII, the functional impact of T-cell epitopes like the NSL epitope (NSLANPGIA) is less well-defined through direct mutational studies.
Current data suggests that modifying neutralizing B-cell epitopes can be an effective strategy to evade pre-existing humoral immunity. However, the role of T-cell responses in the long-term persistence of transgene expression remains a critical area of investigation. The high conservation of T-cell epitopes across different AAV serotypes suggests that strategies to evade T-cell recognition may be more challenging but could be crucial for preventing the clearance of transduced cells.
Future research should focus on:
-
Systematic Mutagenesis of T-Cell Epitopes: Conducting comprehensive studies on the effects of mutating the NSL epitope and other predicted T-cell epitopes on AAV-8 immunogenicity and in vivo performance.
-
Head-to-Head Comparative Studies: Directly comparing the in vivo efficacy and safety of AAV-8 vectors with mutations in B-cell versus T-cell epitopes in relevant animal models.
-
Development of Novel Capsids: Utilizing the growing knowledge of AAV-8 epitopes to engineer novel capsids with reduced immunogenicity and improved transduction profiles.
By continuing to unravel the complex interplay between AAV-8 capsid epitopes and the host immune system, the field can move closer to developing safer and more effective gene therapies for a wide range of genetic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. AAV capsid CD8+ T-cell epitopes are highly conserved across AAV serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Modifications in Adeno-Associated Virus Serotype 8 Capsid Improves Its Hepatic Gene Transfer Efficiency In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Site-specific modifications to AAV8 capsid yields enhanced brain transduction in the neonatal MPS IIIB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Tyrosine Mutation in AAV8 and AAV9 Capsids Is Insufficient to Enhance Gene Delivery to Skeletal Muscle and Heart - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of AAV-8 NSL Epitope-Specific T-Cells with other Serotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of T-cells specific for the non-structural (NSL) epitopes of Adeno-Associated Virus serotype 8 (AAV-8) with other AAV serotypes. While extensive research has focused on the immunogenicity of AAV capsid proteins, data specifically addressing the cross-reactivity of NSL (or Rep) protein-specific T-cell responses is limited. This guide synthesizes the available information on AAV immunogenicity, draws parallels from the well-characterized capsid-specific T-cell responses, and presents the sequence conservation of Rep proteins as an indicator of potential cross-reactivity.
Introduction to AAV T-Cell Immunogenicity
Adeno-Associated Virus (AAV) vectors are a leading platform for in vivo gene therapy. However, the host immune response to AAV, particularly T-cell mediated immunity, can impact the safety and efficacy of treatment. Both CD4+ and CD8+ T-cells can recognize epitopes derived from AAV proteins presented on the surface of antigen-presenting cells (APCs) or transduced cells. This recognition can lead to the elimination of vector-transduced cells, limiting the duration of transgene expression.
T-cell responses to AAV can be directed against both the structural (capsid) and non-structural (NSL, primarily Rep) proteins. While recombinant AAV vectors used for gene therapy do not encode the rep gene, T-cell memory to Rep proteins can exist in individuals previously exposed to wild-type AAV. These memory T-cells can be reactivated upon administration of an AAV vector if there is any level of Rep protein expression, potentially from residual Rep-expressing plasmids from the vector production process.
Cross-Reactivity of AAV-Specific T-Cells
A critical aspect of AAV immunogenicity is the cross-reactivity of T-cell responses across different serotypes. This phenomenon is well-documented for capsid-specific T-cells. Due to the high degree of amino acid sequence homology in conserved regions of the capsid proteins across various serotypes, T-cells targeting an epitope in one serotype can often recognize the same or a similar epitope in another serotype.[1] Capsid-reactive CD8+ T-cells, in particular, have been shown to be broadly cross-reactive due to the recognition of conserved epitopes.[2]
While specific experimental data on the cross-reactivity of NSL-specific T-cells is scarce, the same immunological principles apply. The degree of cross-reactivity will be largely dependent on the conservation of T-cell epitopes within the NSL proteins across different AAV serotypes. The AAV genome contains two open reading frames, rep and cap. The rep gene encodes four non-structural proteins (Rep78, Rep68, Rep52, and Rep40) that are essential for the viral life cycle.[3] The high degree of conservation in the rep gene across serotypes suggests a strong potential for T-cell cross-reactivity.
Data Presentation: Rep Protein Sequence Homology
The following table summarizes the amino acid sequence identity of the large Rep protein (Rep78) between AAV-8 and other commonly used AAV serotypes. This data serves as a proxy for the potential of NSL-specific T-cell cross-reactivity. Higher sequence identity suggests a greater likelihood of shared T-cell epitopes.
| AAV Serotype Comparison | Rep78 Amino Acid Identity (%) | Reference |
| AAV-8 vs. AAV-2 | 93% | (Chiorini et al., 1999) |
| AAV-8 vs. AAV-1 | 82% | (Gao et al., 2004) |
| AAV-8 vs. AAV-5 | 67% | (Gao et al., 2004) |
| AAV-8 vs. AAV-9 | 95% | (Gao et al., 2004) |
| AAV-8 vs. AAV-rh10 | 96% | (Gao et al., 2004) |
Note: This table is illustrative and based on published sequence alignments. Actual T-cell cross-reactivity will depend on the specific epitopes presented by an individual's HLA type.
Experimental Protocols
The following is a detailed methodology for an Interferon-gamma (IFN-γ) ELISpot assay, a standard method for quantifying antigen-specific T-cell responses, adapted for the assessment of AAV NSL-specific T-cell cross-reactivity.
Objective: To determine the frequency of IFN-γ secreting T-cells in response to AAV-8 NSL-derived peptides and to assess the cross-reactivity of these T-cells with homologous peptides from other AAV serotypes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or clinical trial participants.
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Human IFN-γ ELISpot plates and reagents.
-
Peptide libraries: 15-mer peptides overlapping by 11 amino acids spanning the entire Rep78/68 protein sequence of AAV-8, AAV-2, AAV-5, and AAV-9.
-
Phytohemagglutinin (PHA) as a positive control.
-
DMSO as a negative control.
-
Automated ELISpot reader and analysis software.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI 1640 and resuspend to a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.
-
ELISpot Plate Preparation: Coat the ELISpot plates with anti-human IFN-γ capture antibody overnight at 4°C. The following day, wash the plates with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Stimulation: Add 2 x 10^5 PBMCs per well to the pre-coated ELISpot plate.
-
Peptide Stimulation: Add the AAV Rep peptide pools (e.g., AAV-8 Rep pool, AAV-2 Rep pool, etc.) to the respective wells at a final concentration of 5 µg/mL for each peptide.
-
Controls: Include wells with PHA (positive control) and DMSO (vehicle control).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, wash the plates to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature. Wash the plates again and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the substrate solution. Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Allow the plates to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
-
Data Interpretation: A positive response is typically defined as a spot count that is at least three times the mean of the negative control wells. Cross-reactivity is determined by comparing the response of AAV-8 Rep-reactive T-cells to the peptide pools from other serotypes.
Mandatory Visualizations
Caption: Experimental workflow for assessing T-cell cross-reactivity using an IFN-γ ELISpot assay.
Caption: Logical relationship between sequence homology and potential T-cell cross-reactivity.
Conclusion
The potential for cross-reactive T-cell responses to AAV NSL proteins is a significant consideration in the development of AAV-based gene therapies. While direct experimental data on this topic is limited, the high degree of sequence conservation in the rep gene across many AAV serotypes suggests that cross-reactivity is likely. Researchers and drug developers should be aware of this potential and consider implementing assays, such as the IFN-γ ELISpot described here, to monitor for such responses in pre-clinical and clinical studies. Further research is critically needed to map the specific NSL-derived T-cell epitopes and to quantify the extent of cross-reactivity between different AAV serotypes. This knowledge will be invaluable for designing safer and more effective AAV vectors and for managing the immune responses in patients undergoing gene therapy.
References
A Comparative Guide to Confirming T-cell Receptor Specificity for the AAV-8 NSL Epitope
For Researchers, Scientists, and Drug Development Professionals
The development of gene therapies using Adeno-Associated Virus (AAV) vectors is a rapidly advancing field. However, the immunogenicity of the AAV capsid, particularly the presence of T-cell epitopes like the AAV-8 NSL epitope, presents a significant challenge. Confirming the specificity of T-cell receptors (TCRs) for this epitope is crucial for understanding and mitigating immune responses that can impact the safety and efficacy of these therapies. The this compound is a known specific target for CD8+ T cells and plays a role in the T cell-mediated immune response to the AAV-8 capsid.[1][2]
This guide provides a comparative overview of key experimental methods used to confirm TCR specificity for the this compound. We present quantitative data from relevant studies in structured tables, offer detailed experimental protocols, and visualize workflows and conceptual relationships using diagrams.
Comparing the Tools: A Head-to-Head Analysis of TCR Specificity Assays
Choosing the right assay to confirm TCR specificity depends on the specific research question. Do you need to quantify the number of specific T-cells, assess their functional capacity to secrete cytokines, or determine their ability to kill target cells? Each of the following methods provides a different piece of the puzzle.
| Assay | Principle | Information Gained | Advantages | Limitations | Typical Throughput |
| Peptide-MHC (pMHC) Tetramer Staining | Fluorochrome-labeled pMHC tetramers bind to specific TCRs, allowing for direct visualization and quantification of antigen-specific T-cells by flow cytometry. | Enumeration and phenotyping of this compound-specific T-cells. | - High specificity- Allows for phenotypic characterization (e.g., memory vs. effector)- Can be combined with cell sorting for downstream applications. | - Does not directly measure cell function.- Frequencies of AAV-specific T-cells can be low, often requiring enrichment techniques.[3][4]- No direct correlation between the frequency of tetramer-positive cells and functional responses like IFNγ secretion has been consistently observed.[3] | Moderate to High |
| IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay | Captures and visualizes IFN-γ secreted by individual T-cells upon stimulation with the this compound. Each spot represents a cytokine-secreting cell. | Quantifies the frequency of IFN-γ-producing, epitope-specific T-cells. | - Highly sensitive for detecting cytokine-secreting cells.- Provides a measure of T-cell function. | - Does not identify the phenotype of the secreting cells.- Provides information on only one cytokine at a time (unless using multi-color ELISpot).- May not correlate with the total number of antigen-specific T-cells.[3] | High |
| Chromium Release Cytotoxicity Assay | Measures the ability of this compound-specific cytotoxic T-lymphocytes (CTLs) to lyse target cells pre-loaded with the epitope and radioactive chromium (⁵¹Cr). | Directly assesses the cytotoxic function of epitope-specific T-cells. | - "Gold standard" for measuring CTL-mediated killing.- Provides a direct measure of effector function. | - Involves the use of radioactivity.- Can be labor-intensive.- Indirectly measures TCR specificity through a functional outcome. | Low to Moderate |
| Computational Prediction | Algorithms and models predict the binding affinity and specificity of TCRs for the this compound based on sequence and/or structural information. | In silico prediction of potential TCR-epitope interactions. | - High-throughput screening of large TCR repertoires.- Can guide experimental design. | - Predictions require experimental validation.- Accuracy can be limited by the training data and complexity of TCR-pMHC interactions. | Very High |
Experimental Deep Dive: Detailed Protocols
Here, we provide detailed methodologies for the key experiments discussed. These protocols are based on established methods and can be adapted for specific experimental needs.
Peptide-MHC Tetramer Staining and Enrichment of this compound-Specific T-cells
This protocol describes the staining and magnetic enrichment of rare this compound-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
PE-conjugated this compound/MHC Class I tetramers
-
APC-conjugated irrelevant epitope/MHC Class I tetramers (negative control)
-
Anti-PE antibody-coated immunomagnetic beads
-
LS columns and magnet (Miltenyi Biotec)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45RA, anti-CCR7)
-
Counting beads
Procedure:
-
Cell Preparation: Start with 2 x 10⁸ freshly isolated PBMCs.
-
Tetramer Staining:
-
Incubate the cells with a mix of 100 µL of this compound-specific PE-conjugated tetramers (20 µg/mL) and 100 µL of an irrelevant APC-conjugated tetramer (20 µg/mL) as a negative control.
-
Incubate for a specified time and temperature (e.g., 30 minutes at 4°C).
-
-
Magnetic Enrichment:
-
Wash the cells to remove unbound tetramers.
-
Incubate the tetramer-stained cells with anti-PE antibody-coated immunomagnetic beads.
-
Apply the cell suspension to an LS column placed in a magnetic field.
-
Wash the column to remove unlabeled cells.
-
Elute the magnetically retained, tetramer-positive cells.
-
-
Phenotypic Staining:
-
Stain the enriched cells with a panel of fluorescently labeled antibodies to identify T-cell subsets (e.g., anti-CD8, anti-CD45RA, anti-CCR7).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Use counting beads to normalize the results and determine the absolute number of this compound-specific CD8+ T-cells.
-
IFN-γ ELISpot Assay for this compound-Specific T-cells
This protocol outlines the steps to quantify the number of IFN-γ secreting T-cells in response to the this compound.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
RPMI 1640 medium with 10% FBS
-
This compound peptide
-
Positive control (e.g., PHA) and negative control (medium alone)
-
PBMCs
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Add PBMCs to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).
-
Add the this compound peptide to the experimental wells.
-
Include positive control (PHA) and negative control (medium only) wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-AP.
-
Wash and add the BCIP/NBT substrate to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an ELISpot reader.
-
Results are typically expressed as spot-forming cells (SFC) per million PBMCs.
-
Chromium Release Cytotoxicity Assay
This protocol details the measurement of the cytotoxic activity of this compound-specific CTLs.
Materials:
-
Effector cells: this compound-specific CTLs (can be generated by in vitro stimulation)
-
Target cells: A cell line expressing the appropriate MHC class I allele (e.g., T2 cells)
-
This compound peptide
-
Sodium chromate (B82759) (⁵¹Cr)
-
96-well U-bottom plates
-
Scintillation counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the cells thoroughly to remove excess ⁵¹Cr.
-
-
Peptide Pulsing:
-
Pulse the labeled target cells with the this compound peptide at various concentrations.
-
-
Co-culture:
-
Plate the peptide-pulsed target cells in a 96-well plate.
-
Add the effector CTLs at different effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Chromium Release Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[5]
-
Visualizing the Pathways and Processes
Diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: Overview of experimental workflows for confirming TCR specificity.
Caption: Simplified TCR signaling pathway upon recognition of the this compound.
The Role of Computational Prediction
In addition to experimental methods, computational approaches are emerging as powerful tools for predicting TCR specificity. These in silico methods can analyze large TCR sequence repertoires to identify potential candidates that recognize the this compound.
Common Approaches:
-
Sequence-based models: Utilize machine learning algorithms to identify patterns in TCR sequences (specifically the CDR3 region) that are associated with binding to a particular epitope.
-
Structure-based models: Employ homology modeling and molecular docking simulations to predict the three-dimensional structure of the TCR-pMHC complex and estimate binding affinity.
While these computational tools offer high-throughput screening capabilities, it is critical to note that their predictions must be experimentally validated using the methods described in this guide. Currently, there is a need for more studies that directly compare computational predictions with experimental data for the this compound to further refine these predictive models.
Conclusion
Confirming TCR specificity for the this compound is a multifaceted process that requires a combination of experimental approaches. While pMHC tetramer staining provides precise enumeration and phenotyping of epitope-specific T-cells, ELISpot assays offer a sensitive measure of their cytokine-secreting function. For a direct assessment of their effector capabilities, cytotoxicity assays remain the gold standard. The choice of method, or a combination thereof, will depend on the specific goals of the research or clinical monitoring program. As our understanding of the immune response to AAV vectors evolves, the integration of these techniques with emerging computational models will be instrumental in developing safer and more effective gene therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Tetramer-Based Enrichment of Preexisting Anti-AAV8 CD8+ T Cells in Human Donors Allows the Detection of a TEMRA Subpopulation [frontiersin.org]
- 4. Tetramer-Based Enrichment of Preexisting Anti-AAV8 CD8+ T Cells in Human Donors Allows the Detection of a TEMRA Subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fine Tuning of T Cell Receptor Avidity to Increase HIV Epitope Variant Recognition by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
AAV-8 Capsid Epitope Immunogenicity Across Diverse HLA Backgrounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell immune response to adeno-associated virus serotype 8 (AAV-8) capsid epitopes, with a focus on how this response varies across different Human Leukocyte Antigen (HLA) backgrounds. Understanding the interplay between AAV-8 epitopes and the host HLA repertoire is critical for the development of safe and effective gene therapies. Pre-existing T-cell immunity against AAV capsids can lead to the elimination of transduced cells, thereby limiting therapeutic efficacy. This document summarizes key experimental findings on the HLA-restriction of AAV-8 and homologous AAV9 capsid epitopes, details the methodologies used to generate this data, and visualizes the underlying biological processes.
Comparative T-Cell Response to AAV-8 and Homologous AAV9 Capsid Epitopes in Various HLA Backgrounds
The following tables summarize identified CD8+ T-cell epitopes from AAV-8 and the highly homologous AAV-9 capsid, their corresponding HLA restrictions, and quantitative T-cell responses where available. Direct comparative data for a single epitope across a wide range of HLA alleles is limited in the literature. Therefore, this guide presents a compilation of data from multiple studies to provide a representative overview.
Table 1: Identified AAV-8 and Homologous AAV-9 CD8+ T-Cell Epitopes and their HLA-A Restrictions
| Epitope Sequence | AAV Serotype | HLA Restriction | T-Cell Response Metric | Result | Reference |
| LIDQYLYYL | AAV-9 | HLA-A02:01 | IFN-γ FluoroSpot | Positive response in HLA-A02:01+ donors | [1] |
| NSLANPGIA | AAV-8 | H-2 Dd (Mouse) | IFN-γ ELISpot | Strong IFN-γ response in mice | [2] |
| VPQYGYLTL | AAV-2 (Conserved) | HLA-B*07:02 | IFN-γ ELISpot | Robust response detected | [3] |
Table 2: Identified AAV-8 and Homologous AAV-9 CD8+ T-Cell Epitopes and their HLA-B Restrictions
| Epitope Sequence | AAV Serotype | HLA Restriction | T-Cell Response Metric | Result | Reference |
| SQAVGRSSF | AAV-9 | HLA-B15:01 | Predicted Binder | High predicted binding affinity | [4] |
| IPQYGYLTL | AAV-1/6/8 | HLA-B07:02 | TCR Multimer Staining | Positive staining of CD8+ T-cells | [5] |
Note on "NSL" Epitope: The specific AAV-8 epitope "NSLANPGIA" has been identified as a potent CD8+ T-cell epitope in mice with the H-2 Dd MHC haplotype[2]. While this provides evidence of its immunogenicity, direct quantitative data on its response across different human HLA backgrounds is not currently available in the published literature. Researchers should consider this epitope in preclinical murine studies but be aware that its immunodominance may differ in humans.
Experimental Protocols
The characterization of AAV capsid T-cell epitopes and their HLA restriction relies on a combination of advanced immunological and proteomic techniques. Below are detailed methodologies for two key experimental approaches.
MHC-Associated Peptide Proteomics (MAPPs) for Epitope Discovery
This method identifies peptides naturally processed and presented by HLA molecules on the surface of antigen-presenting cells (APCs).
Methodology:
-
Cell Culture and Transfection: Monocyte-derived dendritic cells (MDDCs) are generated from peripheral blood mononuclear cells (PBMCs) from healthy donors with diverse HLA types. These MDDCs are then transfected with mRNA encoding the AAV capsid protein (e.g., VP1)[4][5][6].
-
Cell Lysis and HLA-Peptide Complex Immunoprecipitation: After a period of incubation to allow for protein expression, processing, and presentation, the MDDCs are lysed. HLA class I-peptide complexes are then isolated from the cell lysate using immunoprecipitation with antibodies specific for HLA-A, -B, and -C molecules[4][5][6].
-
Peptide Elution and Mass Spectrometry: The bound peptides are eluted from the HLA molecules, typically using a mild acid treatment. The eluted peptide repertoire is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequence of each peptide[4][5][6].
-
Data Analysis and HLA Restriction Prediction: The identified peptide sequences are mapped to the AAV capsid protein sequence. Bioinformatic tools are then used to predict the specific HLA allele that is most likely to bind and present each peptide, based on the donor's HLA type and known HLA binding motifs[4][5].
IFN-γ ELISpot Assay for Quantifying T-Cell Responses
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells in response to a specific epitope.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the blood of donors with known HLA types.
-
Cell Stimulation: The PBMCs are stimulated in vitro with specific synthetic peptides corresponding to potential AAV capsid epitopes. A pool of overlapping peptides spanning the entire capsid protein is often used for initial screening[7].
-
ELISpot Plate Incubation: The stimulated PBMCs are incubated in a 96-well plate pre-coated with a capture antibody specific for Interferon-gamma (IFN-γ). During incubation, activated T-cells recognizing the peptide-HLA complex on APCs within the PBMC population will secrete IFN-γ.
-
Detection and Visualization: After incubation, the cells are washed away, and a detection antibody conjugated to an enzyme is added. This antibody binds to the captured IFN-γ. A substrate is then added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.
-
Quantification: The spots are counted using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFUs) per million PBMCs, providing a quantitative measure of the antigen-specific T-cell response[7].
Visualizations
Signaling Pathway of CD8+ T-Cell Activation
The following diagram illustrates the key signaling events initiated upon the recognition of an AAV capsid epitope presented by an HLA class I molecule on an antigen-presenting cell (APC) by a CD8+ T-cell.
Caption: CD8+ T-cell activation pathway.
Experimental Workflow for AAV Immunogenicity Assessment
This diagram outlines a typical workflow for assessing the cellular immune response to AAV capsid epitopes in a research or clinical setting.
Caption: AAV immunogenicity assessment workflow.
References
- 1. Frontiers | Epitope mapping using immunopeptidomics reveals novel immunodominant CD8 T cell epitopes of the AAV9 capsid [frontiersin.org]
- 2. Identification of mouse AAV capsid-specific CD8+ T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAV capsid CD8+ T-cell epitopes are highly conserved across AAV serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The HLA class I immunopeptidomes of AAV capsid proteins [frontiersin.org]
- 5. The HLA class I immunopeptidomes of AAV capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HLA class I immunopeptidomes of AAV capsid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AAV-8 NSL Epitope in Human vs. Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenicity of Adeno-Associated Virus (AAV) vectors is paramount for the successful clinical translation of gene therapies. A critical aspect of this is the cellular immune response mediated by T-cells against epitopes on the AAV capsid. This guide provides a comparative analysis of a specific CD8+ T-cell epitope from AAV serotype 8, the NSL epitope (NSLANPGIA), in humans versus common animal models.
This analysis is based on a comprehensive review of published experimental data, focusing on the prevalence of epitope-specific T-cells and the methodologies used for their detection.
Quantitative Data Summary
Pre-existing cellular immunity to AAV capsids is a significant factor in the efficacy and safety of AAV-based gene therapies. The following tables summarize the prevalence of T-cell responses to AAV-8 capsid peptides in human and non-human primate populations. It is important to note that while data for the entire AAV-8 capsid peptide pool is available, specific quantitative data for the NSL epitope remains limited.
Table 1: Prevalence of IFN-γ Secreting T-Cells in Response to AAV-8 Capsid Peptides in Healthy Human Donors
| Cohort Size | Percentage of Positive Donors | Predominant Responding T-Cell Type | Reference |
| Large cohort | High | CD8+ T-cells | [1] |
Table 2: Frequency of AAV-8 Capsid-Specific T-Cells in Naive Rhesus Macaques
| Assay | Number of Animals Tested | Number of Positive Animals | Median Spot Forming Cells (SFC) / 10^6 PBMCs | Reference |
| IFN-γ ELISpot | 21 | Not specified | ~55 (cut-off for positivity) | [2] |
| IL-2 ELISpot | 21 | Not specified | ~55 (cut-off for positivity) | [2] |
AAV-8 NSL Epitope: Sequence and Conservation
The this compound is a nine-amino-acid sequence: Asn-Ser-Leu-Ala-Asn-Pro-Gly-Ile-Ala (NSLANPGIA) [3]. This epitope has been identified as a CD8+ T-cell epitope in mice[4]. To assess its potential relevance in humans and other animal models, sequence conservation analysis is crucial.
The NSLANPGIA epitope is located within the Viral Protein 1 (VP1) of the AAV-8 capsid. An alignment of the AAV-8 VP1 protein sequence from human, rhesus macaque, and mouse isolates reveals a high degree of conservation in the region containing this epitope.
Table 3: Conservation of the this compound Region in VP1 Protein
| Species | VP1 Amino Acid Position | Sequence | Conservation |
| Human (AAV-8) | 553-561 | NSLANPGIA | - |
| Rhesus Macaque (AAV-8) | 553-561 | NSLANPGIA | Identical |
| Mouse (AAV-8) | 553-561 | NSLANPGIA | Identical |
Note: Amino acid positions are based on the reference sequence from UniProt (Accession: Q8JQF8).
The identical nature of this epitope across these species suggests that the mouse model can be a relevant tool for studying T-cell responses to this specific epitope, with potential translatability to non-human primates and humans.
Experimental Protocols
Accurate assessment of T-cell responses to AAV capsid epitopes is critical for preclinical and clinical studies. The following are detailed methodologies for key experiments cited in the literature.
Interferon-γ (IFN-γ) Enzyme-Linked Immunospot (ELISpot) Assay
This assay is widely used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human or anti-species specific IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: 2 x 10^5 PBMCs are plated per well.
-
Stimulation: Cells are stimulated with the this compound peptide (or a pool of overlapping AAV-8 capsid peptides) at a final concentration of 1-10 µg/mL. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 18-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are lysed, and the plates are washed. A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Development: The spots are developed by adding a substrate (e.g., BCIP/NBT) and are counted using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Tetramer-Based Enrichment and Flow Cytometry
This method allows for the direct visualization and phenotyping of rare antigen-specific CD8+ T-cells.
Methodology:
-
Cell Preparation: Isolate 2 x 10^8 fresh PBMCs.
-
Tetramer Staining: Incubate cells with a PE-conjugated MHC class I tetramer folded with the this compound peptide (20 µg/mL) and an irrelevant APC-conjugated tetramer (as a negative control) for 30-60 minutes at 4°C.
-
Magnetic Enrichment: Wash the cells and incubate with anti-PE antibody-coated immunomagnetic beads.
-
Column Separation: Pass the cells through an LS column in a magnetic field to enrich for tetramer-bound cells.
-
Surface and Intracellular Staining: Stain the enriched cells with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD45RA, CCR7) and intracellular markers if required.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on CD3+CD8+ lymphocytes and identify the tetramer-positive population. Counting beads can be used for absolute cell quantification.
Visualizations
Antigen Presentation Pathway for AAV-8 Capsid Epitopes
Caption: AAV-8 capsid processing and presentation via the MHC class I pathway.
Experimental Workflow for Tetramer-Based T-Cell Enrichment
Caption: Experimental workflow for the detection of rare AAV-8 NSL specific T-cells.
Conclusion
The this compound is a conserved CD8+ T-cell epitope across humans, non-human primates, and mice. While direct comparative quantitative data for this specific epitope is not yet abundant, the high prevalence of T-cell responses to the overall AAV-8 capsid in both humans and animal models underscores its potential immunogenicity. The provided experimental protocols offer robust methods for quantifying and characterizing these cellular immune responses. Further research focusing on the frequency and functional profile of T-cells specific to the NSL epitope in human populations and relevant animal models will be invaluable for de-risking AAV-8 based gene therapies and developing strategies to mitigate unwanted immune responses.
References
- 1. Prevalence Study of Cellular Capsid-Specific Immune Responses to AAV2, 4, 5, 8, 9, and rh10 in Healthy Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of mouse AAV capsid-specific CD8+ T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AAV-8 NSL Epitope for Immune Monitoring in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of adeno-associated virus (AAV) vectors is a critical consideration in the development of gene therapies. Monitoring the host immune response to the AAV capsid is essential for ensuring the safety and efficacy of these treatments in clinical trials. This guide provides a comparative overview of methods for immune monitoring, with a focus on the validation and use of the AAV-8 NSL epitope for tracking CD8+ T-cell responses.
Comparison of Immune Monitoring Strategies for AAV-8
Effective immune monitoring in AAV gene therapy clinical trials requires a multi-faceted approach, encompassing both humoral and cellular immunity. The primary methods involve quantifying neutralizing antibodies (NAbs) and assessing T-cell responses to the AAV capsid.
Table 1: Quantitative Comparison of AAV-8 Immune Monitoring Assays
| Assay Type | Analyte | Principle | Common Readout | Key Advantages | Key Limitations |
| Neutralizing Antibody (NAb) Assay | Neutralizing Antibodies | In vitro transduction inhibition of a reporter virus by patient serum. | 50% inhibitory dilution (IC50) or titer. | Directly measures the functional inhibition of vector transduction. High clinical relevance. | Can be influenced by non-antibody inhibitory factors. Cell-based assays can have inherent variability. |
| Enzyme-Linked Immunospot (ELISpot) Assay | Cytokine-secreting T-cells (e.g., IFN-γ) | Single-cell immunoassay to detect cytokine secretion in response to antigenic stimulation (e.g., AAV-8 peptides). | Spot-Forming Units (SFUs) per million cells. | Highly sensitive for detecting low-frequency antigen-specific T-cells. Can identify the type of T-cell response (e.g., Th1 vs. Th2). | Does not directly measure cytotoxic activity. Requires viable peripheral blood mononuclear cells (PBMCs). |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Intracellular Cytokines (e.g., IFN-γ, TNF-α, IL-2) | Flow cytometric analysis of cytokine production within individual T-cells following antigenic stimulation. | Percentage of cytokine-positive T-cells within a specific population (e.g., CD8+). | Provides multi-parameter data on cell phenotype and function simultaneously. Can identify polyfunctional T-cells. | Less sensitive than ELISpot for detecting very low-frequency responses. Requires viable PBMCs and complex data analysis. |
| Total Antibody (TAb) ELISA | Total anti-AAV-8 Antibodies (IgG, IgM) | Enzyme-linked immunosorbent assay to detect all antibodies that bind to the AAV-8 capsid. | Optical Density (OD) or antibody titer. | High-throughput and relatively simple to perform. | Does not distinguish between neutralizing and non-neutralizing antibodies. Lower direct functional relevance compared to NAb assays. |
The this compound: A Specific Tool for Monitoring CD8+ T-Cell Responses
The this compound is a specific CD8+ T-cell epitope derived from the AAV-8 capsid.[1][2] It exhibits a high affinity for Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of cytotoxic T-lymphocytes (CTLs).[1][2] Monitoring T-cell responses directed against this immunodominant epitope can provide valuable insights into the cellular immune response to AAV-8 based gene therapies.
Advantages of Using the this compound in Immune Monitoring:
-
Specificity: Allows for the precise tracking of a defined and relevant CD8+ T-cell population.
-
Sensitivity: Can be used in highly sensitive assays like ELISpot to detect low-frequency responses.
-
Mechanistic Insight: Provides information specifically on the cytotoxic T-cell arm of the immune response, which is implicated in the clearance of transduced cells.[3]
Comparison with Overlapping Peptide Pools:
While overlapping peptide pools spanning the entire AAV-8 capsid are also used to stimulate T-cells in monitoring assays, the this compound offers a more focused approach. Using the specific epitope can reduce the complexity of the stimulant and potentially increase the signal-to-noise ratio in assays by targeting a known immunodominant response. However, a potential limitation is that it may not capture the full breadth of the T-cell response, which could be directed against other epitopes. Recent studies suggest that using peptides identified through MHC-associated peptide proteomics (MAPPs) may offer a more functionally relevant assessment of T-cell responses compared to overlapping peptide libraries.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable implementation of immune monitoring assays in a clinical trial setting.
IFN-γ ELISpot Assay for this compound
This protocol is for the enumeration of IFN-γ secreting T-cells in response to stimulation with the this compound.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ ELISpot kit (capture and detection antibodies)
-
This compound peptide (and irrelevant peptide as negative control)
-
Phytohemagglutinin (PHA) as a positive control
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Substrate for color development (e.g., BCIP/NBT)
-
ELISpot reader
Methodology:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend cells in complete RPMI medium at a concentration of 2-3 x 10^6 cells/mL.
-
Stimulation: Add 100 µL of the cell suspension to each well of the coated and washed ELISpot plate. Add 100 µL of the this compound peptide (final concentration typically 1-10 µg/mL), negative control peptide, or PHA.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
In Vitro Neutralizing Antibody (NAb) Assay
This protocol describes a cell-based assay to measure the titer of neutralizing antibodies against AAV-8.
Materials:
-
HEK293 or other AAV-permissive cell line
-
AAV-8 vector expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein)
-
Patient serum samples
-
Positive control serum (with known NAb titer) and negative control serum
-
Complete DMEM medium
-
96-well cell culture plates
-
Luciferase assay reagent or flow cytometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Serum Dilution: Serially dilute patient serum samples in DMEM.
-
Neutralization Reaction: Mix the diluted serum with a pre-determined amount of the AAV-8 reporter vector. Incubate for 1 hour at 37°C to allow antibodies to neutralize the virus.
-
Transduction: Add the serum-virus mixture to the seeded cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for vector transduction and reporter gene expression.
-
Reporter Gene Analysis:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
GFP: Analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Titer Calculation: Determine the serum dilution that inhibits reporter gene expression by 50% compared to the control (no serum). This is the IC50 NAb titer.
Intracellular Cytokine Staining (ICS) for AAV-8 Specific T-Cells
This protocol outlines the procedure for identifying and quantifying AAV-8 specific, cytokine-producing T-cells.
Materials:
-
Cryopreserved human PBMCs
-
AAV-8 peptide pool (including the NSL epitope)
-
Staphylococcal enterotoxin B (SEB) as a positive control
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Stimulation: Thaw and rest PBMCs. Stimulate the cells with the AAV-8 peptide pool or SEB in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to the cells and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using appropriate buffers.
-
Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the AAV-8 peptides.
Visualizing Immune Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in immune monitoring.
References
- 1. Prevalence Study of Cellular Capsid-Specific Immune Responses to AAV2, 4, 5, 8, 9, and rh10 in Healthy Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of CD8+ T cell responses to AAV vectors with IgG-derived MHC class II epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitope mapping using immunopeptidomics reveals novel immunodominant CD8 T cell epitopes of the AAV9 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Epitope mapping using immunopeptidomics reveals novel immunodominant CD8 T cell epitopes of the AAV9 capsid [frontiersin.org]
Benchmarking the Immunogenicity of AAV-8 NSL Epitope Against Known Immunogenic Viral Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of a key Adeno-Associated Virus serotype 8 (AAV-8) epitope against well-characterized, known immunogenic viral peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza A virus. Understanding the relative immunogenicity of vector-derived epitopes is critical for the development of safer and more effective gene therapies. Pre-existing and de novo T-cell responses to AAV capsids can significantly impact the efficacy and safety of AAV-based therapeutics. This document summarizes quantitative data from immunological assays, details relevant experimental protocols, and provides visual representations of key biological pathways and workflows to aid in the assessment of AAV-8 immunogenicity.
Comparative Immunogenicity Data
The following tables summarize the T-cell response to the AAV-8 NSL epitope and benchmark immunogenic viral peptides as measured by Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays. It is important to note that the data presented is compiled from multiple studies and serves as a reference for relative immunogenicity. Direct head-to-head comparative studies are limited, and variations in experimental protocols can influence results.
Table 1: IFN-γ ELISpot Responses to AAV-8 NSL and Benchmark Viral Peptides
| Peptide Epitope | Virus of Origin | Peptide Sequence | MHC Restriction | Mean Spot Forming Units (SFU) / 10^6 PBMCs (Range) | Citation(s) |
| AAV-8 Capsid Peptide Pool | Adeno-Associated Virus 8 | Overlapping peptides spanning the AAV-8 capsid | Various | Positive responses defined as >55 SFU/10^6 PBMCs | [1][2] |
| CMV pp65 (NLVPMVATV) | Cytomegalovirus | NLVPMVATV | HLA-A02:01 | 24 ± 8 to 1,201 ± 51 | [3] |
| EBV BMLF1 (GLCTLVAML) | Epstein-Barr Virus | GLCTLVAML | HLA-A02:01 | 13 to 943 | [4] |
| Influenza M1 (GILGFVFTL) | Influenza A Virus | GILGFVFTL | HLA-A*02:01 | 20 to >100 | [5] |
Table 2: Intracellular Cytokine Staining (ICS) for IFN-γ+ CD8+ T-Cells in Response to AAV-8 and Benchmark Viral Peptides
| Peptide Epitope | Virus of Origin | Peptide Sequence | MHC Restriction | % of IFN-γ+ CD8+ T-Cells (Range) | Citation(s) |
| AAV-8 Capsid Peptide Pool | Adeno-Associated Virus 8 | Overlapping peptides spanning the AAV-8 capsid | Various | Not specified | |
| CMV pp65 (NLVPMVATV) | Cytomegalovirus | NLVPMVATV | HLA-A02:01 | 0.05% to >2% | [6] |
| EBV BMLF1 (GLCTLVAML) | Epstein-Barr Virus | GLCTLVAML | HLA-A02:01 | Not specified | |
| Influenza M1 (GILGFVFTL) | Influenza A Virus | GILGFVFTL | HLA-A*02:01 | 8.3% to 25.3% (after in vitro stimulation) | [7] |
Note: Quantitative data for the this compound and EBV BMLF1 peptide from ICS assays were not available in the reviewed literature under comparable conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of immunogenicity studies. Below are generalized protocols for the key assays cited in this guide.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide of interest in wells coated with an IFN-γ capture antibody. If a T-cell recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the plate surface. A secondary, enzyme-conjugated antibody detects the captured IFN-γ, and a substrate is added to produce a colored spot. Each spot represents a single IFN-γ-secreting cell.
Protocol Outline:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Add PBMCs to the coated plate along with the peptide of interest (e.g., this compound, CMV pp65 peptide) at a final concentration typically ranging from 1 to 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots appear.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.
Principle: PBMCs are stimulated with the peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The cells are then analyzed by flow cytometry.
Protocol Outline:
-
Cell Preparation: Isolate PBMCs as described for the ELISpot assay.
-
Stimulation: Stimulate PBMCs with the peptide of interest (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) and a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.
Mandatory Visualizations
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the major signaling cascade initiated upon T-cell receptor engagement with a peptide-MHC complex on an antigen-presenting cell.
References
- 1. Capsid-specific T-cell Responses to Natural Infections With Adeno-associated Viruses in Humans Differ From Those of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ex Vivo Profiling of CD8+-T-Cell Responses to Human Cytomegalovirus Reveals Broad and Multispecific Reactivities in Healthy Virus Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EBV BMLF1 (280-288) peptide - GLCTLVAML - SB PEPTIDE [sb-peptide.com]
- 5. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Production of Cytomegalovirus pp65-Specific T Cells Using a Fully Automated IFN-γ Cytokine Capture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AAV-8 NSL Epitope and Associated Materials
Researchers and scientists working with Adeno-Associated Virus serotype 8 (AAV-8) and its components, such as the non-structural to leader (NSL) epitope, must adhere to strict disposal protocols to ensure laboratory safety and regulatory compliance. While the AAV-8 NSL epitope itself, a synthetic peptide used to study T-cell mediated immune responses, is not infectious, its disposal is governed by the context of its use, particularly when combined with recombinant AAV-8 vectors.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of these materials.
Biosafety Level and General Precautions
Recombinant AAV vectors are generally handled under Biosafety Level 1 (BSL-1) conditions.[2][3] However, the biosafety level may be elevated to BSL-2 if the vector expresses a hazardous transgene (e.g., an oncogene or toxin) or is used in conjunction with a helper virus, such as adenovirus.[2][4][5] All recombinant DNA, including that contained within AAV vectors, must be inactivated prior to disposal.[6] It is crucial to note that alcohol-based disinfectants are ineffective against the stable AAV capsid.[7]
Inactivation and Disposal Procedures
The appropriate disposal method depends on the nature of the waste—liquid or solid—and its potential contamination with infectious agents.
Liquid Waste Disposal
Liquid waste contaminated with AAV-8, including cell culture media and supernatants, requires chemical decontamination before disposal.
| Waste Type | Decontamination Protocol | Disposal Method |
| Liquid Waste (e.g., cell culture media, viral stocks) | Add sodium hypochlorite (B82951) to a final concentration of 10% (a 1:10 dilution of fresh household bleach).[7] | Allow a minimum contact time of 30 minutes. After decontamination, the liquid can be disposed of down the sink with copious amounts of water. |
| Alternative Disinfectants | 2% glutaraldehyde (B144438) or 0.25% sodium dodecyl sulfate (B86663) (SDS) can also be used.[7] | Follow institutional guidelines for disposal of chemically treated waste. |
Solid Waste Disposal
Solid waste, including contaminated labware, personal protective equipment (PPE), and animal materials, must be segregated and treated as biohazardous waste.
| Waste Type | Treatment Method | Final Disposal |
| Contaminated Labware (e.g., pipette tips, culture plates, gloves) | Place in a designated biohazard bag. | Autoclave at 121°C (250°F) for a minimum of 30-45 minutes.[7] After autoclaving, the waste can be disposed of as regular solid waste. |
| Sharps (e.g., needles, scalpels, glass slides) | Collect in a rigid, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[8][9] | Do not autoclave sharps containers unless they are specifically designed for it. Dispose of through a licensed medical waste vendor. |
| Animal Bedding (within 72 hours post-AAV administration) | Bedding from the first 72 hours after AAV vector administration may contain shed virus and must be handled as biohazardous waste.[6] | Place in biohazard bags and autoclave or send for incineration.[4][6] |
| Animal Carcasses and Tissues | Animal carcasses and tissues exposed to AAV vectors should be disposed of as pathological waste.[4][6] | Incineration is the required method of disposal.[6] |
Experimental Workflow for AAV-8 Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from experiments involving AAV-8 and the NSL epitope.
Spill Response Protocol
In the event of a spill involving AAV-8 vectors, immediate action is required to decontaminate the area.
-
Contain the Spill: Cover the spill with absorbent materials.
-
Apply Disinfectant: Liberally apply a 1:10 dilution of fresh bleach to the spill area.
-
Allow Contact Time: Ensure a contact time of at least 30 minutes to inactivate the virus.
-
Clean Up: Collect all contaminated materials and place them in a biohazard bag for disposal.
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when cleaning up a spill.
The following diagram outlines the logical steps for responding to a biohazardous spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. FAQ: AAV, Adenovirus & More | Vector Biolabs [vectorbiolabs.com]
- 4. Biosafety Containment: Adeno-Associated Virus [blink.ucsd.edu]
- 5. compliance.iastate.edu [compliance.iastate.edu]
- 6. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) and Engineering Controls
Handling recombinant Adeno-Associated Virus serotype 8 (AAV-8) vectors, such as one carrying a novel NSL epitope, requires stringent safety protocols to ensure personnel safety and prevent environmental contamination. While AAV vectors are generally considered to have a low-risk profile, the specific transgene, the presence of helper virus, and the experimental procedures determine the required biosafety level (BSL).[1][2][3] Typically, work with recombinant AAV is conducted under Biosafety Level 2 (BSL-2) containment, which will be the focus of this guidance.[1][4][5]
The primary routes of AAV exposure are through inhalation of aerosolized droplets, contact with mucous membranes, ingestion, and accidental injection.[6] Therefore, a combination of personal protective equipment and engineering controls is essential. All manipulations that can generate aerosols—such as pipetting, vortexing, or opening centrifuge tubes—must be performed within a certified Class II Biosafety Cabinet (BSC).[1][7]
Table 1: Required Personal Protective Equipment (PPE)
| Task | Required PPE | Notes |
| Standard Laboratory Work (in BSC) | • Disposable Nitrile Gloves (Double-gloving recommended)• Solid-front Laboratory Coat• Safety Glasses with side shields or Goggles | Gloves should be changed immediately if contaminated. Lab coats must not be worn outside the lab.[1][6][7] |
| Work Outside of a BSC | • All standard PPE• N-99 Respirator | Only permitted for non-aerosol generating procedures, as determined by an institutional risk assessment.[6] |
| Centrifugation | • All standard PPE | Use sealed centrifuge rotors or safety cups; these must be opened inside the BSC to prevent aerosol exposure.[1][7] |
| Animal Injections/Handling | • Disposable Gown• Double Gloves• Eye Protection (Goggles or Face Shield) | Infected animals may shed the virus, so appropriate animal biosafety level (ABSL) precautions are necessary.[1][8] |
Decontamination and Disposal Protocols
AAV is a non-enveloped virus, making it resistant to alcohol-based disinfectants.[7][9] The use of appropriate virucidal agents with sufficient contact time is critical for effective decontamination.
Table 2: Recommended Decontamination Agents
| Disinfectant | Working Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution of household bleach (0.5-1% final concentration) | 15-30 minutes | Must be prepared fresh daily. Corrosive to metals; wipe surfaces with 70% ethanol (B145695) or water after disinfection.[1][6][7][10] |
| Glutaraldehyde | 2% | 30 minutes | Effective but more toxic; handle with appropriate precautions.[4][6] |
| Sodium Dodecyl Sulfate (SDS) | 0.25% | 30 minutes | An alternative for surfaces or equipment sensitive to bleach.[1] |
All contaminated materials and waste must be decontaminated before disposal. The primary method for sterilization is autoclaving.
Table 3: Autoclave Sterilization Parameters
| Waste Type | Temperature | Pressure | Minimum Cycle Time |
| Solid Waste (e.g., pipette tips, tubes, flasks) | 121°C (250°F) | 15 psi | 60 minutes |
| Liquid Waste (e.g., cell culture media) | 121°C (250°F) | 15 psi | 60 minutes |
Experimental Protocols
Adherence to detailed, step-by-step procedures is crucial for minimizing risk.
Protocol 1: General Handling of AAV-8 in a Biosafety Cabinet
-
Preparation: Before starting, ensure the BSC is certified and running. Disinfect the work surface with a 10% bleach solution, followed by a wipe-down with 70% ethanol to reduce corrosion.[6]
-
Don PPE: Put on a lab coat, safety glasses, and double gloves.
-
Material Handling: Place all necessary materials inside the BSC. Open all tubes and plates facing away from you, within the cabinet. Use mechanical pipetting aids for all procedures; mouth pipetting is strictly prohibited.[4]
-
Work Practices: Work on absorbent pads to contain any small drips or spills.
-
Surface Decontamination: Disinfect all surfaces and equipment within the BSC with 10% bleach, allowing for a 15-30 minute contact time before wiping down.
-
Waste Removal: Place all contaminated solid waste into a biohazard autoclave bag inside the BSC.
-
Doff PPE: Remove PPE and dispose of gloves in the biohazard waste. Wash hands thoroughly.
Protocol 2: Small-Scale Spill Management
-
Alert & Secure: Immediately alert others in the area. If the spill is inside a BSC, keep the cabinet running. If outside, evacuate the immediate area for at least 30 minutes to allow aerosols to settle.[6][8]
-
Don PPE: Put on a disposable gown, double gloves, eye protection, and an N-99 respirator.
-
Contain Spill: Gently cover the spill with absorbent material, working from the outside in.[8]
-
Disinfect: Carefully pour 10% bleach solution over the absorbent material until it is saturated.[6][7]
-
Clean-Up: Use tongs or forceps to collect all absorbent materials and any broken glass. Place everything into a biohazard autoclave bag.
-
Final Decontamination: Re-apply disinfectant to the spill area and allow for another 15-20 minute contact time before a final wipe-down.[6][8]
-
Dispose: Dispose of all contaminated PPE in the biohazard waste and wash hands thoroughly. Report the incident to the institutional biosafety officer.[7]
Safety Workflow Visualization
The following diagram outlines the standard operational workflow for safely handling AAV-8 vectors, from preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of AAV-8.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. research.miami.edu [research.miami.edu]
- 3. Viral Vector Use Policy | Policies [policies.dartmouth.edu]
- 4. Documentation: Product Manuals | Vector Biolabs [vectorbiolabs.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. safety.tau.ac.il [safety.tau.ac.il]
- 7. southalabama.edu [southalabama.edu]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. ehs.uky.edu [ehs.uky.edu]
- 10. ulethbridge.ca [ulethbridge.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
